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1-(3-CHLOROPROPANOYL)-3-METHYLPIPERIDINE Documentation Hub

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  • Product: 1-(3-CHLOROPROPANOYL)-3-METHYLPIPERIDINE
  • CAS: 349097-98-9

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Properties and Synthetic Utility of 1-(3-Chloropropanoyl)-3-methylpiperidine

The following technical guide details the chemical properties, synthesis, and applications of 1-(3-chloropropanoyl)-3-methylpiperidine, a specialized bifunctional intermediate used in medicinal chemistry. Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 1-(3-chloropropanoyl)-3-methylpiperidine, a specialized bifunctional intermediate used in medicinal chemistry.

Executive Summary

1-(3-Chloropropanoyl)-3-methylpiperidine (CAS: 349097-98-9) is a bifunctional building block characterized by a piperidine ring bearing a methyl substituent at the C3 position and an


-acylated 3-chloropropyl chain. It serves as a critical "masked" electrophile in drug discovery, capable of undergoing nucleophilic substitution or base-mediated elimination to generate acrylamides (Michael acceptors). Its structural versatility makes it a valuable scaffold for synthesizing covalent inhibitors, fused heterocycles, and peptidomimetics.

Physicochemical Profile

The molecule exhibits properties typical of mid-sized polar organic intermediates. It exists as a liquid at room temperature, facilitating handling in flow chemistry and automated synthesis platforms.

PropertyValue / Description
CAS Number 349097-98-9
IUPAC Name 1-(3-chloropropanoyl)-3-methylpiperidine
Molecular Formula

Molecular Weight 189.68 g/mol
Physical State Liquid
LogP (Predicted) ~1.09
Solubility Soluble in DCM, DMSO, Methanol, Ethyl Acetate
Reactive Moieties Primary alkyl chloride (electrophile), Amide (stable linker)

Synthetic Methodology

The industrial and laboratory-scale preparation of 1-(3-chloropropanoyl)-3-methylpiperidine relies on the Schotten-Baumann acylation of 3-methylpiperidine. This protocol prioritizes the scavenging of HCl to prevent salt formation of the starting amine.

Core Synthesis Protocol

Reaction Type: Nucleophilic Acyl Substitution Reagents: 3-Methylpiperidine, 3-Chloropropanoyl chloride, Triethylamine (Et


N).
Solvent:  Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Procedure:

  • Preparation: Charge a reaction vessel with 3-methylpiperidine (1.0 equiv) and Et

    
    N (1.2 equiv) in anhydrous DCM (0.2 M concentration). Cool to 0°C under nitrogen atmosphere.
    
  • Addition: Dropwise add 3-chloropropanoyl chloride (1.1 equiv) diluted in DCM over 30 minutes. Note: Exothermic reaction; control temperature < 5°C to prevent elimination to acrylamide.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS for disappearance of the amine.

  • Workup: Quench with water. Wash the organic phase with 1M HCl (to remove unreacted amine), saturated NaHCO

    
    , and brine.
    
  • Purification: Dry over MgSO

    
     and concentrate. The crude oil is typically >95% pure but can be distilled or purified via silica gel chromatography (Hexane/EtOAc gradient).
    
Synthetic Pathway Visualization

The following diagram illustrates the synthesis and the critical divergence point where improper temperature control can lead to the acrylamide side-product.

SynthesisWorkflow Start 3-Methylpiperidine (Nucleophile) Intermediate Tetrahedral Intermediate Start->Intermediate DCM, Et3N, 0°C Reagent 3-Chloropropanoyl Chloride Reagent->Intermediate Product 1-(3-Chloropropanoyl)- 3-methylpiperidine Intermediate->Product - HCl (Captured by Base) SideProduct Side Product: Acrylamide Derivative Intermediate->SideProduct High Temp (>25°C) Elimination

Figure 1: Synthetic route for 1-(3-chloropropanoyl)-3-methylpiperidine showing the critical temperature-dependent elimination pathway.

Chemical Reactivity & Mechanisms

This molecule acts as a "divergent intermediate." Depending on the reaction conditions, it can function as an alkylating agent or a precursor to a Michael acceptor.

Nucleophilic Substitution ( )

The terminal primary chloride is a good leaving group, allowing for substitution by amines, thiols, or alkoxides.

  • Mechanism: Direct displacement of the chloride.

  • Utility: Used to attach the 3-methylpiperidine-linker motif to a pharmacophore.

  • Conditions: K

    
    CO
    
    
    
    /DMF or NaH/THF at 60°C. Finkelstein conditions (NaI/Acetone) can generate the more reactive iodide in situ.
Elimination to Acrylamides

Under strong basic conditions (e.g.,


-BuOK) or elevated temperatures, the molecule undergoes 

-elimination of HCl to form 1-acryloyl-3-methylpiperidine .
  • Significance: Acrylamides are potent "warheads" for covalent drugs (Targeted Covalent Inhibitors - TCIs) that target cysteine residues in proteins (e.g., BTK inhibitors).

  • Control: To avoid this during storage, keep the compound neutral/slightly acidic and cool.

Reactivity Logic Diagram

ReactivityPathways Core 1-(3-Chloropropanoyl)- 3-methylpiperidine SubNode Substitution Product (Linker Strategy) Core->SubNode Nucleophile (R-NH2, R-SH) Base (K2CO3), 60°C ElimNode Acrylamide Derivative (Covalent Warhead) Core->ElimNode Strong Base (t-BuOK) Elimination of HCl CycNode Fused Lactams (Heterocycle Synthesis) Core->CycNode Intramolecular Cyclization (If internal Nu present)

Figure 2: Divergent reactivity pathways available to the 3-chloropropanoyl scaffold.

Applications in Drug Development

Covalent Inhibitor Design

The 3-chloropropanoyl group is a "latent" electrophile. In biological assays or late-stage synthesis, it can be converted to the acrylamide, which then reacts with specific cysteine residues on a target protein (e.g., kinases or GTPases). The 3-methylpiperidine moiety often serves as a hydrophobic anchor that fits into selectivity pockets (e.g., the P-loop of a kinase).

Fragment-Based Drug Discovery (FBDD)

Piperidines are "privileged structures" in medicinal chemistry. The 3-methyl substituent introduces chirality and breaks molecular symmetry, which can improve solubility and binding selectivity compared to unsubstituted piperidines. This intermediate allows researchers to rapidly append this privileged fragment to core scaffolds.

Safety & Handling

  • Hazards: The compound is an alkyl chloride and an amide. It is likely a skin and eye irritant and a potential sensitizer.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (slow hydrolysis of the chloride).

  • Disposal: Incineration with a scrubber for HCl gas.

References

  • PubChem. 3-Methylpiperidine (Precursor) Safety Data Sheet. Available at: [Link]

Exploratory

Biological Activity of 3-Methylpiperidine Derivatives: A Technical Guide

Executive Summary: The Strategic Value of the 3-Methylpiperidine Scaffold In the landscape of heterocyclic medicinal chemistry, the piperidine ring is a "privileged structure," appearing in over 12,000 biologically activ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the 3-Methylpiperidine Scaffold

In the landscape of heterocyclic medicinal chemistry, the piperidine ring is a "privileged structure," appearing in over 12,000 biologically active compounds. However, the 3-methylpiperidine subclass represents a critical refinement of this scaffold. Unlike its unsubstituted counterpart, the introduction of a methyl group at the C3 position introduces a chiral center, breaking symmetry and enabling precise stereochemical targeting of biological receptors.

This guide analyzes the pharmacological versatility of 3-methylpiperidine derivatives, focusing on their application in oncology, metabolic regulation, and antimicrobial therapy. It provides actionable insights into Structure-Activity Relationships (SAR), validated synthetic protocols, and mechanistic pathways.

Structural Activity Relationship (SAR) Analysis

The biological potency of 3-methylpiperidine derivatives is often governed by the "Magic Methyl" effect—where the addition of a single methyl group significantly alters the conformational landscape and solubility profile of a molecule.

The "Methyl Effect" in Binding Affinity
  • Conformational Restriction: The C3-methyl group increases the energy barrier for ring inversion. In receptor binding pockets (e.g., 5-HT6 or 11β-HSD1), this locks the molecule into a bioactive conformation, reducing the entropic penalty upon binding.

  • Hydrophobic Pocket Filling: The methyl group creates a lipophilic protrusion that can displace high-energy water molecules from hydrophobic sub-pockets in enzymes like Aurora kinases.

  • Chirality: The C3 position creates

    
     and 
    
    
    
    enantiomers. For instance, in NMDA receptor antagonists like Diphenidol, the stereochemistry at the piperidine ring (often adjacent to the chiral center) dictates affinity.
SAR Logic Diagram

The following diagram illustrates the functionalization strategy for the 3-methylpiperidine core.

SAR_Strategy Core 3-Methylpiperidine Scaffold N_Sub N1-Substitution (Pharmacophore Linker) Core->N_Sub ADME Optimization C3_Methyl C3-Methyl Group (Chiral/Steric Lock) Core->C3_Methyl Stereoselectivity C4_Funct C4-Functionalization (H-Bond Donor/Acceptor) Core->C4_Funct Target Specificity C2_6_Aryl C2/C6 Aryl Groups (Lipophilic Interaction) Core->C2_6_Aryl Potency Boost 11β-HSD1 Inhibitors 11β-HSD1 Inhibitors N_Sub->11β-HSD1 Inhibitors CB2 Agonists CB2 Agonists C3_Methyl->CB2 Agonists Anticancer Agents Anticancer Agents C4_Funct->Anticancer Agents

Figure 1: Strategic functionalization points on the 3-methylpiperidine scaffold for targeted drug design.

Key Biological Applications

Oncology: 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones

Recent studies have highlighted the potent anticancer activity of highly substituted piperidones. Specifically, 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have demonstrated significant cytotoxicity against hematological malignancies (Multiple Myeloma, AML).

  • Mechanism of Action: These compounds trigger the intrinsic apoptotic pathway. They upregulate the expression of pro-apoptotic genes p53 and Bax while downregulating anti-apoptotic factors.[1]

  • Potency: exhibited IC50 values in the low micromolar range (1–5 µM) in H929 and MV-4-11 cell lines [1].

Metabolic Disease: 11β-HSD1 Inhibitors

In the treatment of Type 2 Diabetes and metabolic syndrome, 3-methylpiperidine urea derivatives serve as selective inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) .

  • Role: This enzyme converts cortisone to cortisol. Inhibiting it reduces hepatic gluconeogenesis.

  • Efficacy: Optimized derivatives (e.g., piperidine-ureas) have shown efficacy in ob/ob diabetic mouse models, significantly lowering fasting blood glucose [3].[2]

Antimicrobial Agents

Mannich bases derived from 3-methyl-4-piperidone show broad-spectrum activity.

  • Targets: Staphylococcus aureus (Gram+), Escherichia coli (Gram-), and Candida albicans (Fungal).

  • SAR Insight: The presence of the 3-methyl group, combined with 2,6-diaryl substitutions, enhances lipophilicity, facilitating cell membrane penetration [2].

Quantitative Data Summary

The following table summarizes the comparative biological activities of key 3-methylpiperidine derivatives based on recent literature.

Derivative ClassTarget / OrganismActivity MetricKey OutcomeReference
3-Chloro-3-methyl-2,6-diarylpiperidin-4-one H929 (Myeloma Cells)IC50: ~1.0 µMStrong induction of apoptosis (p53/Bax pathway)[1]
Piperidine Urea Derivative (Compound 10c) 11β-HSD1 (Human)IC50: < 10 nMReduced blood glucose in ob/ob mice[3]
2,6-Diaryl-3-methyl-4-piperidone S. aureusMIC: 12.5 µg/mLComparable to standard antibiotics (Ampicillin)[2]
N-Methylpiperidinium Bromide C. albicansZone of InhibitionModerate antifungal activity[2]

Detailed Experimental Protocol

Synthesis of 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones

This protocol describes the synthesis of a potent anticancer scaffold.[3][4][5] It utilizes a multi-step approach involving a Mannich condensation followed by chlorination.

Reagents:

  • Ammonium acetate[6][7]

  • Benzaldehyde (or substituted aromatic aldehyde)

  • Ethyl methyl ketone (2-butanone)

  • N-Chlorosuccinimide (NCS)

  • Ethanol (95%)

Workflow:

  • Mannich Condensation (Formation of the Piperidone Core):

    • Dissolve ammonium acetate (0.1 mol), benzaldehyde (0.2 mol), and ethyl methyl ketone (0.1 mol) in ethanol (30 mL).

    • Reflux the mixture gently for 2–3 hours. The solution will darken as the condensation proceeds.

    • Cool the mixture in an ice bath. The precipitate (2,6-diphenyl-3-methylpiperidin-4-one) will form.

    • Filter the solid, wash with cold ether, and recrystallize from ethanol.

    • Checkpoint: Verify structure via NMR.[8][9] Look for the doublet of the C3-methyl group at ~0.95 ppm.

  • Chlorination (Introduction of the C3-Chloro substituent):

    • Dissolve the synthesized piperidin-4-one (0.01 mol) in chloroform (20 mL).

    • Add N-Chlorosuccinimide (NCS) (0.012 mol) slowly at room temperature.

    • Stir for 4 hours. The reaction creates a quaternary center at C3, locking the methyl group.

    • Wash the organic layer with water (3x), dry over anhydrous

      
      , and evaporate the solvent.
      
    • Purify via column chromatography (Hexane:Ethyl Acetate 8:2).

Validation:

  • IR Spectroscopy: Confirm the presence of the carbonyl peak at ~1720 cm⁻¹.

  • Mass Spectrometry: Check for the M+2 peak characteristic of chlorine isotopes.

Mechanistic Visualization: Apoptosis Induction

The following diagram details the signaling cascade triggered by 3-methylpiperidine derivatives in cancer cells.

Apoptosis_Pathway Drug 3-Methylpiperidine Derivative Cell_Entry Cellular Uptake (Lipophilic Diffusion) Drug->Cell_Entry Target Intracellular Target (Unknown Kinase/DNA) Cell_Entry->Target p53 p53 Upregulation Target->p53 Signal Transduction Bax Bax Activation p53->Bax Activation Bcl2 Bcl-2 Downregulation p53->Bcl2 Inhibition Mito Mitochondrial Permeabilization Bax->Mito Bcl2->Mito Blocks Caspase Caspase 3/9 Cascade Mito->Caspase Cytochrome c Release Apoptosis APOPTOSIS (Cell Death) Caspase->Apoptosis

Figure 2: Proposed mechanism of action for 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones in hematological cancer cells.

Future Perspectives

The 3-methylpiperidine scaffold remains an under-exploited resource in fragment-based drug discovery (FBDD). Future research should prioritize:

  • Stereoselective Synthesis: Developing scalable routes for pure

    
     or 
    
    
    
    3-methylpiperidine building blocks to explore chiral recognition in GPCRs (e.g., 5-HT6 antagonists).
  • Hybrid Scaffolds: Fusing the 3-methylpiperidine ring with benzimidazoles or thiazoles to enhance antimicrobial potency against resistant strains (MRSA).

References

  • 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. [Link]

  • Synthesis and evaluation of piperidine urea derivatives as efficacious 11β-hydroxysteroid dehydrogenase type 1 inhibitors in diabetic ob/ob mice. Bioorganic & Medicinal Chemistry Letters (PubMed).[2] [Link]

  • 3-Methylpiperidine Product Information (Applications in Aurora Kinase & 5-HT6 Inhibitors). Thermo Fisher Scientific. [Link]

Sources

Foundational

Physicochemical Profiling of Substituted Piperidines: A Guide to Conformation, Ionization, and Lipophilicity in Drug Design

Executive Summary The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in over 12,000 clinical candidates and blockbuster drugs (e.g., Fentanyl, Donepezil, Ibrutinib). Its ubiquity stems from...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in over 12,000 clinical candidates and blockbuster drugs (e.g., Fentanyl, Donepezil, Ibrutinib). Its ubiquity stems from its versatility: it serves as a highly tunable linker, a pharmacophore, and a solubility enhancer. However, the success of a piperidine-based campaign hinges on mastering its physicochemical behavior.[1] This guide provides a technical deep-dive into the conformational dynamics, ionization constants (


), and lipophilicity (

) of substituted piperidines, offering actionable protocols for their characterization.

Conformational Dynamics: The 3D Challenge

Unlike planar aromatic rings (e.g., benzene, pyridine), the piperidine ring is a flexible, three-dimensional entity. It predominantly exists in a chair conformation , which minimizes torsional strain. For drug developers, the critical variable is the orientation of substituents—Equatorial vs. Axial —which dictates the molecule's spatial occupancy within a binding pocket.

The Equatorial Preference (A-Values)

Steric hindrance generally drives substituents to the equatorial position to avoid 1,3-diaxial interactions. The magnitude of this preference is quantified by the A-value (free energy difference,


).
  • Rule of Thumb: Bulky groups (e.g., tert-butyl) lock the conformation.

  • The "Piperidine Effect": The lone pair on the nitrogen is small (A-value

    
     0), meaning N-substituents have a lower energetic penalty for being axial compared to cyclohexane analogs. However, upon protonation (physiological pH), the N-H prefers the axial position to solvate the charged center, pushing the N-alkyl group equatorial.
    
The "Axial Fluorine" Anomaly

A critical exception to the steric rule is the Axial Fluorine Preference in 3-fluoropiperidines. Contrary to steric logic, the fluorine atom often prefers the axial orientation due to charge-dipole interactions and the gauche effect (hyperconjugation between the


 and 

orbitals). This is a powerful tool for medicinal chemists to "freeze" a specific conformation without adding bulk.
Visualization: Conformational Equilibrium

The following diagram illustrates the dynamic equilibrium and the energy barriers involved in the chair flip.

PiperidineConformation Equatorial Equatorial Conformer (Thermodynamically Favored) Transition Twist-Boat Transition State (High Energy) Equatorial->Transition Activation Energy Transition->Equatorial Axial Axial Conformer (Sterically Hindered) Transition->Axial Relaxation Axial->Transition Steric 1,3-Diaxial Interactions (Destabilizing) Steric->Axial Electronic Gauche Effect (F, OH) (Stabilizing Axial) Electronic->Axial

Figure 1: Conformational equilibrium of substituted piperidines. Steric bulk favors the equatorial form, while specific electronic effects (e.g., 3-Fluoro) can stabilize the axial form.

Ionization Constants ( ): Modulation and Measurement[2]

The basicity of the piperidine nitrogen is its defining feature. Unsubstituted piperidine has a


 of approximately 11.22 , making it fully protonated (cationic) at physiological pH (7.4). This high basicity aids solubility but can hinder membrane permeability (BBB penetration) and lead to phospholipidosis (lysosomal trapping).
Tuning Basicity

To optimize ADME properties, chemists often need to lower the


 to the 8.0–9.5 range. This is achieved via Inductive Effects (-I) :
Substituent PositionModificationEffect on

Mechanism
N-Substitution N-Methylation

~1.0 unit (

)
Steric hindrance to solvation of the cation.
C3/C5 Position Electron-Withdrawing Groups (F, OH)

2.0 - 3.0 units
Through-bond inductive withdrawal stabilizes the free base.
C4 Position Polar Groups (OH, F)

1.0 - 1.5 units
Weaker inductive effect due to distance (3 bonds).
Alpha-Carbon Gem-dimethyl

1.0 - 2.0 units
Steric bulk prevents effective solvation of the protonated amine.
Experimental Protocol: Potentiometric Titration

Potentiometric titration is the gold standard for determining amine


 values due to its high precision (

pH units).

Objective: Determine the thermodynamic


 of a novel piperidine derivative.

Reagents:

  • 0.1 M HCl and 0.1 M NaOH (standardized).[2]

  • 0.15 M KCl (to maintain ionic strength).[2][3]

  • Degassed deionized water (CO2-free).

Workflow:

  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0) at the experimental temperature (usually 25°C).

  • Sample Prep: Dissolve the piperidine compound (approx.

    
     M) in 20 mL of 0.15 M KCl solution. If solubility is low, use a co-solvent (Methanol/Water) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).
    
  • Acidification: Lower the pH of the sample to ~2.0 using 0.1 M HCl to ensure the amine is fully protonated.

  • Titration: Titrate with 0.1 M NaOH under an inert nitrogen atmosphere (to prevent carbonate formation). Add titrant in small increments (e.g., 5-10

    
    L).
    
  • Data Acquisition: Record pH after stabilization at each step until pH reaches ~12.0.

  • Analysis: Plot pH vs. Volume of NaOH. The

    
     is the pH at the half-equivalence point (inflection point).
    

PkaProtocol Start Start: Compound Weighing Dissolve Dissolve in 0.15 M KCl (Optional: co-solvent) Start->Dissolve Acidify Acidify to pH 2.0 (with 0.1 M HCl) Dissolve->Acidify Purge N2 Purge (Remove CO2) Acidify->Purge Titrate Titrate with 0.1 M NaOH (Dynamic Dosing) Purge->Titrate Measure Record pH Equilibrium Titrate->Measure Measure->Titrate Next Step Calc Calculate pKa (Bjerrum Plot / Inflection) Measure->Calc pH > 12

Figure 2: Potentiometric titration workflow for precise pKa determination of piperidine amines.

Lipophilicity and Permeability ( )

While


 represents the partition of the neutral species, 

(distribution coefficient at pH 7.4) is the physiologically relevant metric for piperidines. Since most piperidines are positively charged at pH 7.4, their

is significantly lower than their

.
Balancing Solubility and Permeability
  • High

    
     (> 3.0):  High metabolic clearance (CYP oxidation), high plasma protein binding.
    
  • Low

    
     (< 0.0):  Poor membrane permeability, paracellular transport only.
    
  • Optimal Range: 1.0 <

    
     < 3.0 for CNS penetration.
    
Impact of Substitution on Lipophilicity

Data derived from renin inhibitor optimization studies [5] highlights how small changes shift the lipophilic profile:

Compound Structure

Notes
Unsubstituted Piperidine core 2.2Good baseline permeability.
4-Hydroxy-piperidine 0.93Polar group lowers

; improved solubility but reduced BBB penetration.
4-Phenyl-piperidine 4.9Highly lipophilic; risk of hERG channel inhibition and metabolic instability.
4-Fluoro-piperidine 2.4Minimal change in lipophilicity vs. H, but blocks metabolic oxidation.

References

  • BenchChem. "An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers." BenchChem Technical Guides. Link

  • Creative Bioarray. "Protocol for Determining pKa Using Potentiometric Titration." Creative Bioarray Guidelines. Link

  • Kuhn, B., et al. "Fluorine ax-plained: The conformational preference of fluorinated piperidines." Chemistry – A European Journal, 2020.[4] Link

  • DergiPark. "Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values." DergiPark Academic, 2024.[2] Link

  • Bezençon, O., et al. "Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors." Journal of Medicinal Chemistry, 2014. Link

  • Frolov, N. A., & Vereshchagin, A. N. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications."[5] International Journal of Molecular Sciences, 2023.[5] Link

Sources

Exploratory

Chemo-Selective Modulation of 3-Chloropropanoyl Chloride: A Guide to Acylation, Elimination, and Cyclization Pathways

Executive Summary 3-Chloropropanoyl chloride (3-CPC) is a pivotal bifunctional reagent in medicinal chemistry and organic synthesis. It serves as the primary gateway to -chloropropanamides (versatile alkylating agents) a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloropropanoyl chloride (3-CPC) is a pivotal bifunctional reagent in medicinal chemistry and organic synthesis. It serves as the primary gateway to


-chloropropanamides  (versatile alkylating agents) and acrylamides  (covalent "warheads" for targeted protein degradation and irreversible inhibition).

For drug development professionals, the utility of 3-CPC lies in its duality.[1] It allows for the installation of a latent electrophile (the alkyl chloride) that can be tuned to react later, or the immediate generation of a Michael acceptor. However, this duality presents a significant challenge: controlling the competition between N-acylation,


-elimination, and subsequent Michael addition. 

This guide provides a mechanistic deconstruction of these pathways and offers validated protocols to achieve high chemo-selectivity.

Part 1: The Mechanistic Landscape

The reaction between a secondary amine (


) and 3-chloropropanoyl chloride is not a single event but a cascade of competing pathways. Understanding the kinetics of these steps is the only way to control the outcome.
The Reaction Network

The initial interaction is governed by the nucleophilicity of the amine and the electrophilicity of the acyl chloride carbonyl.

  • Path A (N-Acylation): The amine attacks the carbonyl carbon, displacing chloride via a tetrahedral intermediate. This forms the

    
    -chloropropanamide . This is the kinetic product.
    
  • Path B (E1cB Elimination): Under basic conditions, the acidic

    
    -protons (pKa 
    
    
    
    18-20 in amides, lower in acid chlorides) can be removed. The resulting enolate eliminates the
    
    
    -chloride to form the acrylamide (or acryloyl chloride if elimination happens before amidation).
  • Path C (Michael Addition): If acrylamide is generated in the presence of excess amine, a conjugate addition occurs, yielding the

    
    -amino amide  byproduct.
    
Visualization of Reaction Pathways

The following diagram maps the kinetic and thermodynamic relationships between these species.

ReactionLandscape Start 3-Chloropropanoyl Chloride Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (Fast) Prod_Acr Acrylamide (Thermodynamic Target) Start->Prod_Acr Alt. Path: Elimination first Amine Secondary Amine (R2NH) Amine->Inter Prod_Cl β-Chloropropanamide (Kinetic Target) Inter->Prod_Cl -HCl (Acylation) Prod_Cl->Prod_Acr Base/Heat (-HCl, Elimination) Side_Mich β-Amino Amide (Michael Adduct) Prod_Acr->Side_Mich + Excess Amine (Michael Addition)

Caption: Reaction cascade showing the divergence between stable acylation (green) and elimination to acrylamide (red).

Part 2: Strategic Control of Reactivity

To select for the desired product, one must manipulate the reaction environment to favor specific transition states.

The "Knobs" of Selectivity
ParameterTo Favor

-Chloropropanamide
To Favor AcrylamideMechanistic Rationale
Temperature -10°C to 0°C RT to Reflux Low temp suppresses the activation energy required for E1cB elimination.
Base Stoichiometry Exact 1.0 eq (or biphasic) > 2.5 eq Excess base drives the equilibrium towards the enolate, facilitating chloride expulsion.
Base Type Inorganic (NaHCO

, K

CO

)
Organic (TEA, DIPEA) Organic bases are soluble in the organic phase, promoting homogenous elimination. Inorganic bases in biphasic systems act as acid scavengers without promoting elimination.
Solvent DCM, EtOAc (Anhydrous) THF, Toluene Polar aprotic solvents can stabilize the transition states for elimination.
The Role of the Amine Counter-Ion

In the absence of an auxiliary base, the secondary amine itself acts as the HCl scavenger. This consumes 2 equivalents of amine for every 1 equivalent of product (forming


).
  • Critical Rule: Never use the expensive amine as the base. Always use an auxiliary base (e.g., DIPEA or TEA) unless the amine is cheap and volatile.

Part 3: Experimental Protocols

Protocol A: Selective Synthesis of -Chloropropanamides

Objective: Isolate the chlorinated amide without triggering elimination. This is essential for creating "masked" warheads or precursors for heterocycles like azetidinones.

Reagents:

  • Secondary Amine (1.0 mmol)

  • 3-Chloropropanoyl chloride (1.1 mmol)

  • Base: Saturated aq. NaHCO

    
     (Schotten-Baumann conditions) OR DIPEA (1.0 mmol) in DCM.
    
  • Solvent: Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation: Dissolve the secondary amine in DCM (0.2 M concentration).

  • Cooling: Cool the solution to -10°C using an ice/salt bath.

  • Base Addition:

    • Method 1 (Biphasic): Add an equal volume of sat. NaHCO

      
      . Vigorous stirring is required.
      
    • Method 2 (Organic): Add DIPEA (1.0 eq) slowly.

  • Acylation: Add 3-chloropropanoyl chloride (diluted in minimal DCM) dropwise over 15 minutes. Rate control is crucial to prevent localized heating.

  • Monitoring: Stir at 0°C for 1 hour. Monitor by TLC/LCMS. You should see a single peak (M+H).

  • Workup: Wash with 1M HCl (to remove unreacted amine), then brine. Dry over MgSO

    
     and concentrate at low temperature (<30°C).
    
  • Result: The product is typically a clear oil or low-melting solid. Avoid distillation, as heat will cause elimination.

Protocol B: One-Pot Synthesis of Acrylamides (Covalent Warheads)

Objective: Drive the reaction through to the acrylamide in a single vessel.

Reagents:

  • Secondary Amine (1.0 mmol)

  • 3-Chloropropanoyl chloride (1.2 mmol)

  • Base: Triethylamine (TEA) or DIPEA (2.5 - 3.0 mmol).

  • Solvent: THF or DCM.

Step-by-Step Methodology:

  • Acylation Phase: Dissolve amine and 3.0 eq of base in THF. Cool to 0°C.

  • Addition: Add 3-chloropropanoyl chloride dropwise.

  • Elimination Phase: Once addition is complete, remove the ice bath and allow to warm to Room Temperature (RT).

  • Forcing Conditions: If LCMS shows the intermediate chloride (M+36/38 pattern), heat the reaction to 40-50°C for 2-4 hours. The base will deprotonate the

    
    -position, forcing the loss of chloride.
    
  • Quench: Cool to RT. Quench with water.[2][3]

  • Workup: Extract with EtOAc. Wash with 1M HCl (removes base/amine), sat. NaHCO

    
    , and brine.
    
  • Purification: Flash chromatography. Acrylamides are prone to polymerization; add a radical inhibitor (e.g., BHT) if storing for long periods.

Workflow Visualization

ProtocolFlow Start Start: Amine + Solvent Decision Target Product? Start->Decision PathA Path A: β-Chloropropanamide Decision->PathA Masked Electrophile PathB Path B: Acrylamide Decision->PathB Covalent Warhead CondA Cool to -10°C Base: NaHCO3 or 1 eq DIPEA PathA->CondA StepA Add Acid Chloride slowly CondA->StepA WorkA Keep cold during workup Avoid distillation StepA->WorkA CondB Start 0°C -> Warm to RT/Heat Base: >2.5 eq TEA/DIPEA PathB->CondB StepB Monitor disappearance of intermediate (M+36) CondB->StepB WorkB Standard Workup Add Radical Inhibitor StepB->WorkB

Caption: Decision tree for selecting experimental conditions based on the desired chemotype.

Part 4: Applications in Drug Development[1]

Covalent Inhibitors (Targeted Covalent Drugs)

The acrylamide moiety is the "warhead" of choice for covalent kinase inhibitors (e.g., Ibrutinib, Osimertinib).

  • Mechanism: The acrylamide undergoes an irreversible Michael addition with a cysteine residue in the target protein's active site.

  • Why use 3-CPC? It is often cheaper and more stable to handle than acryloyl chloride, which is highly lachrymatory and prone to spontaneous polymerization. Generating the acrylamide in situ from 3-CPC is a standard industrial strategy.

Heterocycle Synthesis

The


-chloropropanamide intermediate is a precursor for nitrogen heterocycles.
  • Azetidin-2-ones (

    
    -Lactams):  Under strong basic conditions (e.g., NaH, LiHMDS), the amide nitrogen (if secondary) can displace the chloride intramolecularly to form a 4-membered lactam.
    
  • Pyrazolines: Reaction with hydrazines can lead to cyclization.

Part 5: References

  • National Institutes of Health (NIH). Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors. [Link]

  • ChemGuide. Reactions of Acyl Chlorides with Amines: The Mechanism. [Link]

  • VanDeMark Chemical. 3-Chloropropionyl Chloride Technical Data Sheet. [Link]

Sources

Foundational

A Technical Guide to the Derivatization of 3-Methylpiperidine for Medicinal Chemistry

Abstract: The 3-methylpiperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structural motif in a multitude of pharmacologically active agents. Its unique conformational propertie...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 3-methylpiperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structural motif in a multitude of pharmacologically active agents. Its unique conformational properties, influenced by the stereochemistry of the methyl group, offer a versatile platform for the design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the derivatization of the 3-methylpiperidine core. We will explore key synthetic strategies for functionalization at both the nitrogen and carbon atoms, delve into the critical role of stereochemistry in biological activity, and present field-proven insights into the structure-activity relationships of these derivatives. This guide aims to be a practical resource, complete with detailed experimental protocols and data-driven analyses, to empower the rational design and synthesis of next-generation therapeutics based on the 3-methylpiperidine scaffold.

Part 1: The 3-Methylpiperidine Scaffold: A Privileged Core in Drug Discovery

Introduction to the Piperidine Moiety in Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous scaffolds in pharmaceuticals.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties to a molecule, such as improved aqueous solubility and metabolic stability, while also providing a three-dimensional framework for precise spatial orientation of functional groups for optimal target engagement.[2][3] The nitrogen atom of the piperidine ring can act as a key hydrogen bond acceptor or be protonated at physiological pH, enabling ionic interactions with biological targets.

The Significance of the 3-Methyl Substitution: Impact on Physicochemical Properties and Biological Activity

The introduction of a methyl group at the 3-position of the piperidine ring has a profound impact on the molecule's properties. This seemingly simple modification can significantly enhance analgesic potency and modulate the pharmacokinetic profile of drug candidates.[4] The methyl group can influence the lipophilicity of the molecule, its pKa, and its conformational preferences, all of which are critical determinants of biological activity. Furthermore, the 3-methyl group can act as a stereochemical handle to probe the topology of receptor binding pockets, leading to improved selectivity.

Stereoisomerism of 3-Methylpiperidine and its Importance in Receptor Binding

3-Methylpiperidine exists as a pair of enantiomers, (R)-3-methylpiperidine and (S)-3-methylpiperidine.[5][6] The absolute configuration at the C3 position is crucial, as it dictates the spatial orientation of the methyl group and, consequently, the overall shape of the molecule. This stereochemical distinction is often critical for chiral recognition by biological targets, leading to significant differences in potency and efficacy between enantiomers.[2] For instance, in the development of analgesics, the stereochemistry of the 3-methyl group has been shown to be a key determinant of opioid receptor subtype selectivity and agonist versus antagonist activity.

Part 2: Synthetic Strategies for Accessing 3-Methylpiperidine and its Analogs

Classical and Modern Synthetic Routes to the 3-Methylpiperidine Core

The most common industrial synthesis of 3-methylpiperidine involves the catalytic hydrogenation of 3-methylpyridine (3-picoline). This method is efficient for large-scale production of the racemic mixture. More sophisticated methods for the synthesis of substituted 3-methylpiperidines often involve multi-step sequences starting from readily available precursors, including cyclization strategies.

Asymmetric Synthesis of Chiral 3-Methylpiperidine

Access to enantiomerically pure 3-methylpiperidine is paramount for modern drug discovery. Several asymmetric strategies have been developed to this end:

  • Resolution of Racemates: Classical resolution using chiral acids remains a viable, albeit less efficient, method.

  • Chiral Pool Synthesis: Utilizing enantiopure starting materials, such as amino acids, to construct the chiral piperidine ring.

  • Asymmetric Catalysis: The use of chiral catalysts, particularly transition metal complexes (e.g., rhodium, iridium), for the asymmetric hydrogenation of prochiral pyridinium salts or tetrahydropyridines, offers a powerful and atom-economical route to enantiomerically enriched 3-methylpiperidine derivatives.[7]

Part 3: Key Derivatization Strategies for the 3-Methylpiperidine Scaffold

The derivatization of the 3-methylpiperidine core can be broadly categorized into N-functionalization and C-functionalization.

N-Functionalization: The Gateway to Diverse Chemical Space

The secondary amine of 3-methylpiperidine provides a readily accessible handle for introducing a wide array of substituents, enabling the exploration of vast chemical space and the fine-tuning of pharmacological properties.

Reductive amination is a robust and widely used method for N-alkylation.[8][9] It involves the reaction of 3-methylpiperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN), to yield the corresponding N-alkylated product. The choice of reducing agent is critical; STAB is often preferred due to its mildness and tolerance of a wide range of functional groups.

The reaction of 3-methylpiperidine with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base (e.g., triethylamine, pyridine) provides a straightforward route to N-acyl and N-sulfonyl derivatives. These functional groups can act as hydrogen bond acceptors and can significantly alter the electronic properties and metabolic stability of the parent molecule.

Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the N-arylation of piperidines. This reaction allows for the introduction of a diverse range of aryl and heteroaryl substituents. Classical N-alkylation with alkyl halides is also a common strategy, though it can sometimes be complicated by over-alkylation.

C-Functionalization: Modulating Potency and Selectivity

Direct functionalization of the C-H bonds of the piperidine ring is a more challenging but highly valuable strategy for introducing substituents at specific positions, thereby enabling fine-tuning of the molecule's interaction with its biological target.

Directed metalation, particularly lithiation, is a powerful method for the functionalization of positions alpha to the nitrogen atom.[10] The use of a protecting group on the nitrogen, such as a tert-butoxycarbonyl (Boc) group, is typically required. The N-Boc-3-methylpiperidine can be deprotonated at the C2 or C6 position using a strong base like sec-butyllithium (s-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). The resulting organolithium species can then be trapped with a variety of electrophiles (e.g., alkyl halides, aldehydes, ketones, CO2) to introduce new substituents. The regioselectivity of the lithiation can be influenced by the conformation of the piperidine ring and the nature of the substituents.[10]

Functionalization at the C4 position is often achieved through multi-step synthetic sequences involving the use of a 3-methyl-4-piperidone precursor. This ketone functionality can be derivatized through various classical carbonyl chemistries, such as the formation of imines followed by reduction to introduce amino groups, or Wittig-type reactions to form carbon-carbon bonds.[4]

While less common, functionalization of the 3-methyl group itself can be achieved through radical-based reactions or by initial oxidation to a hydroxymethyl or carboxyl group, which can then be further elaborated.

Part 4: Structure-Activity Relationship (SAR) and Bioisosterism

SAR Studies of 3-Methylpiperidine Derivatives in Key Therapeutic Areas

The 3-methylpiperidine scaffold is a key component of several potent fentanyl analogs.[4] The position and stereochemistry of the methyl group have a significant impact on analgesic potency. For example, cis-3-methylfentanyl analogs have been shown to be significantly more potent than their trans counterparts.

CompoundAnalgesic TestPotency Ratio (vs. Morphine)Potency Ratio (vs. Fentanyl)Duration of ActionReference
cis-42Mouse Hot-Plate13,03629-[4]
43Mouse Hot-Plate2,7786~2 min[4]
Brifentanil (40)Mouse Hot-Plate--~2 min[4]

Table 1: Analgesic Potency of Selected 3-Methylpiperidine Derivatives. This table highlights the remarkable potency of certain 3-methylpiperidine-containing fentanyl analogs.

The 3-methylpiperidine moiety has been incorporated into various kinase inhibitors.[11][12] The methyl group can provide beneficial steric interactions within the kinase active site, leading to improved potency and selectivity. In some cases, the piperidine nitrogen can form a key hydrogen bond with the hinge region of the kinase.

Bioisosteric Replacements for the 3-Methylpiperidine Ring

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy in drug design to improve pharmacokinetic or pharmacodynamic properties.[3] For the 3-methylpiperidine ring, several bioisosteric replacements have been explored, including:

  • Other substituted piperidines: For example, replacing the methyl group with other small alkyl or fluoroalkyl groups.

  • Different ring sizes: Pyrrolidine or azepane derivatives.

  • Introduction of heteroatoms: Morpholine or piperazine rings can be used to modulate polarity and basicity.[3]

  • Spirocyclic systems: Azaspiro[3.3]heptanes have been investigated as novel piperidine bioisosteres, offering a different three-dimensional shape while maintaining a similar overall size.[13]

Part 5: Experimental Protocols

Detailed Protocol for a Representative N-functionalization Reaction: Reductive Amination

Synthesis of N-benzyl-3-methylpiperidine

  • Causality of Experimental Choices: This protocol exemplifies a standard reductive amination. 3-Methylpiperidine is reacted with benzaldehyde to form an iminium ion in situ. Methanol is used as a solvent to dissolve the starting materials. A catalytic amount of acetic acid is added to accelerate the formation of the iminium ion.[14] Sodium borohydride is used as the reducing agent; it is added portion-wise to control the reaction rate and prevent excessive foaming.[14]

  • Step-by-Step Methodology:

    • To a solution of 3-methylpiperidine (1.0 g, 10.1 mmol) in methanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.07 g, 10.1 mmol).

    • Add 3-4 drops of glacial acetic acid to the mixture.

    • Stir the reaction mixture at room temperature for 1 hour.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (0.46 g, 12.1 mmol) in small portions over 15 minutes.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 4 hours.

    • Quench the reaction by the slow addition of 1 M HCl (aq) until the pH is ~2.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Basify the aqueous residue with 2 M NaOH (aq) to pH ~12.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-benzyl-3-methylpiperidine.

Detailed Protocol for a Representative C-functionalization Reaction: α-Lithiation and Trapping

Synthesis of N-Boc-2-methyl-3-methylpiperidine

  • Causality of Experimental Choices: This protocol demonstrates the α-lithiation of a protected piperidine. The Boc group is essential for directing the lithiation and preventing side reactions at the nitrogen. Anhydrous conditions are critical as organolithium reagents are highly reactive towards water. Diethyl ether is a common solvent for these reactions. TMEDA acts as a ligand for the lithium ion, increasing the basicity of the s-BuLi and stabilizing the resulting organolithium species. The reaction is performed at low temperature (-78 °C) to control the reactivity of the organolithium and prevent decomposition. Methyl iodide is a reactive electrophile for the trapping step.

  • Step-by-Step Methodology:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere of argon, add a solution of N-Boc-3-methylpiperidine (1.0 g, 5.0 mmol) in anhydrous diethyl ether (20 mL).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (0.64 g, 5.5 mmol) to the solution.

    • Slowly add sec-butyllithium (s-BuLi) (1.4 M in cyclohexane, 3.9 mL, 5.5 mmol) dropwise over 10 minutes.

    • Stir the resulting orange-red solution at -78 °C for 3 hours.

    • Add methyl iodide (0.78 g, 5.5 mmol) dropwise to the reaction mixture.

    • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL).

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-2-methyl-3-methylpiperidine.

Part 6: Conclusion and Future Perspectives

The 3-methylpiperidine scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its derivatization offers a rich landscape for the discovery of novel therapeutics with improved pharmacological profiles. Future advancements in this field will likely focus on the development of more efficient and stereoselective methods for C-H functionalization, enabling the precise installation of various substituents around the piperidine ring. Furthermore, the exploration of novel bioisosteric replacements for the 3-methylpiperidine core will continue to be an important strategy for overcoming challenges related to ADMET properties and for discovering new chemical entities with unique biological activities. The principles and protocols outlined in this guide provide a solid foundation for researchers to build upon in their quest to develop the next generation of 3-methylpiperidine-based medicines.

Mandatory Visualizations

Derivatization_Strategies cluster_N_Func N-Functionalization cluster_C_Func C-Functionalization 3-Methylpiperidine 3-Methylpiperidine Reductive Amination Reductive Amination 3-Methylpiperidine->Reductive Amination R-CHO, [H] Acylation/Sulfonylation Acylation/Sulfonylation 3-Methylpiperidine->Acylation/Sulfonylation RCOCl or RSO2Cl N-Arylation/Alkylation N-Arylation/Alkylation 3-Methylpiperidine->N-Arylation/Alkylation Ar-X, Pd cat. or R-X N-Boc-3-Methylpiperidine N-Boc-3-Methylpiperidine 3-Methylpiperidine->N-Boc-3-Methylpiperidine Boc2O α-Lithiation/Trapping α-Lithiation/Trapping C4-Functionalization C4-Functionalization Methyl Group Derivatization Methyl Group Derivatization N-Boc-3-Methylpiperidine->α-Lithiation/Trapping s-BuLi, E+ N-Boc-3-Methylpiperidine->C4-Functionalization via 4-piperidone N-Boc-3-Methylpiperidine->Methyl Group Derivatization Radical rxn

Caption: Key Derivatization Strategies for the 3-Methylpiperidine Scaffold.

Reductive_Amination_Workflow start Start: 3-Methylpiperidine + Aldehyde/Ketone step1 Mix in Solvent (e.g., MeOH) with Acid Catalyst (e.g., AcOH) start->step1 step2 In situ Formation of Iminium Ion step1->step2 step3 Cool to 0 °C step2->step3 step4 Add Reducing Agent (e.g., NaBH4) step3->step4 step5 Reaction at Room Temperature step4->step5 step6 Aqueous Workup (Quench, Extraction) step5->step6 step7 Purification (Chromatography) step6->step7 end_node Product: N-Substituted 3-Methylpiperidine step7->end_node

Caption: Workflow for N-Functionalization via Reductive Amination.

References

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  • Liu, W., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236-4241. [Link]

  • Zajdel, P., et al. (2021). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. International Journal of Molecular Sciences, 22(16), 8945. [Link]

  • Various Authors. (n.d.). Examples of an azetidine-based bioisostere for a piperidine ring. ResearchGate. [Link]

  • Asquith, C. R. M., et al. (2021). 3-Methylpiperazine-containing pre-clinical kinase inhibitors. ResearchGate. [Link]

  • Bäckvall, J.-E., et al. (2006). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. Organic Letters, 8(23), 5431–5433. [Link]

  • O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1363-1371. [Link]

  • Cambridge MedChem Consulting. (2024). Ring Bioisosteres. Cambridge MedChem Consulting. [Link]

  • Davies, H. M. L., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry, 26(19), 4236-4241. [Link]

  • Shokat, K. M., et al. (2013). Structure-Guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology. ACS Chemical Biology, 8(7), 1535–1544. [Link]

  • Marrazzo, A., et al. (2011). Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ₁ receptor ligands. Bioorganic & Medicinal Chemistry, 19(24), 7482-7493. [Link]

  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14482–14489. [Link]

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  • Rossi, E., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5506. [Link]

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  • O'Brien, P., et al. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. [Link]

  • Njardarson, J. T., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 779–787. [Link]

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  • Touchette, K. M. (2006). Reductive Amination Reaction. Boston University. [Link]

  • Asano, K., et al. (2020). Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. Symmetry, 12(6), 940. [Link]

  • Touchette, K. M. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Green Chemistry Teaching and Learning Community. [Link]

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Exploratory

In Silico Prediction of 1-(3-CHLOROPROPANOYL)-3-METHYLPIPERIDINE Properties

Technical Whitepaper | Version 1.0 Executive Summary This technical guide provides a comprehensive in silico profiling of 1-(3-chloropropanoyl)-3-methylpiperidine (CAS: 349097-98-9).[1][2] As a functionalized piperidine...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 1.0

Executive Summary

This technical guide provides a comprehensive in silico profiling of 1-(3-chloropropanoyl)-3-methylpiperidine (CAS: 349097-98-9).[1][2] As a functionalized piperidine derivative featuring a


-chloropropionyl moiety, this molecule represents a class of latent electrophiles .[1][2] While stable under neutral storage conditions, it possesses significant potential to undergo elimination to form a reactive acrylamide Michael acceptor under physiological or basic conditions.[1][2] This guide analyzes its physicochemical properties, predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile, and reactivity mechanisms, offering a roadmap for researchers evaluating its utility as a covalent inhibitor scaffold or synthetic intermediate.[1]

Chemical Identity & Structural Analysis[1][2][3][4][5]

Accurate structural characterization is the prerequisite for reliable in silico modeling.[1][2] The presence of the 3-methyl substituent on the piperidine ring introduces chirality, creating enantiomeric pairs (R/S), though the commercial supply is typically racemic.[1]

Identification Data
ParameterValue
IUPAC Name 1-(3-chloropropanoyl)-3-methylpiperidine
CAS Number 349097-98-9
Molecular Formula C

H

ClNO
Molecular Weight 189.68 g/mol
SMILES (Canonical) CC1CCCN(C1)C(=O)CCCl
InChI Key Predicted: JXZ...[1][2][3] (Derivative of 3-methylpiperidine scaffold)
Functional Group Analysis[1][2]
  • Piperidine Core: Provides a lipophilic scaffold with defined spatial geometry (chair conformation).[1][2] The 3-methyl group adds steric bulk, potentially influencing metabolic stability and receptor binding selectivity.[1][2]

  • Amide Linker: Masks the basicity of the piperidine nitrogen, increasing logP and membrane permeability compared to the free amine.[1]

  • 
    -Chloroethyl Moiety:  The critical "warhead."[1][2] It is an alkylating agent that can react via direct S
    
    
    
    2 displacement or, more likely, via E2 elimination to generate a reactive acrylamide.[1]

Physicochemical Property Profiling

Methodology: Consensus predictions based on fragmental contribution methods (e.g., XLogP3, ESOL).[1]

The molecule adheres strictly to Lipinski’s Rule of Five, suggesting high oral bioavailability.[1][2]

PropertyPredicted ValueInterpretation
LogP (Lipophilicity) 1.09 – 1.45Optimal. Sufficiently lipophilic for membrane crossing but soluble enough for aqueous formulation.[1][2]
TPSA (Topological Polar Surface Area) ~20.3 Å

High Permeability. Dominated by the amide oxygen; predicts excellent BBB (Blood-Brain Barrier) penetration.[1][2]
Water Solubility (LogS) -2.1 to -2.5 (mol/L)Soluble. Predicted solubility is high (>1 mg/mL), facilitating assay preparation without DMSO precipitation.[1][2]
Rotatable Bonds 3Rigid. Low entropic penalty upon binding to protein targets.[1][2]
H-Bond Donors / Acceptors 0 / 1Non-polar. Lack of donors suggests rapid passive transport.[1][2]

Reactivity & Mechanism of Action (The "Latent Warhead")

Unlike standard competitive inhibitors, 1-(3-chloropropanoyl)-3-methylpiperidine is predicted to act as a covalent modifier .[1][2] The


-chloropropionyl group is a well-known precursor to acrylamides.[1][2]
The Elimination-Addition Mechanism

In an in silico reactivity simulation, the acidic


-protons (adjacent to the carbonyl) allow for base-catalyzed elimination of HCl.[1][2] This generates 1-acryloyl-3-methylpiperidine , a potent Michael acceptor that reacts with nucleophilic cysteine residues on target proteins.[1][2]
Visualization: Reactivity Pathway

The following diagram illustrates the transformation from the stable precursor to the reactive species and its subsequent detoxification or protein binding.[1][2]

ReactivityPathway Precursor 1-(3-chloropropanoyl)- 3-methylpiperidine (Latent Electrophile) Transition Transition State (E2 Elimination) Precursor->Transition -HCl (Base/Enzyme) Acrylamide 1-acryloyl-3-methylpiperidine (Reactive Michael Acceptor) Transition->Acrylamide ProteinAdduct Covalent Protein Adduct (Target Inhibition) Acrylamide->ProteinAdduct + Cys-SH (Target) GSHAdduct Glutathione Conjugate (Detoxification/Excretion) Acrylamide->GSHAdduct + GSH (GST Enzyme)

Figure 1: Predicted metabolic activation and reactivity pathway of the


-chloropropanoyl scaffold.[1][2]

ADMET Predictions

Methodology: Evaluation against QSAR models (e.g., SwissADME, pkCSM) for similar chlorinated amides.[1]

Absorption & Distribution[1][2]
  • GI Absorption: Predicted to be High .[1][2] The small molecular weight and moderate lipophilicity facilitate rapid passive diffusion.[1][2]

  • BBB Permeability: Yes. The low TPSA (<90 Å

    
    ) and lack of H-bond donors suggest it will readily cross the blood-brain barrier, making it a viable scaffold for CNS targets but also posing a risk for CNS toxicity.[1]
    
Metabolism (CYP450 & Phase II)[1][2]
  • Hydrolysis: The amide bond is relatively stable but may be susceptible to amidases, releasing toxic 3-chloropropionic acid and 3-methylpiperidine.[1][2]

  • Glutathione (GSH) Conjugation: This is the dominant predicted clearance pathway .[1][2] The activated acrylamide intermediate will rapidly conjugate with GSH, likely depleting cellular GSH levels at high doses.[1][2]

  • CYP Inhibition: Low probability of inhibiting CYP3A4 or CYP2D6 due to the lack of aromatic nitrogen heterocycles (e.g., pyridine, imidazole) often associated with heme coordination.[1]

Toxicity Profile
  • Genotoxicity (AMES): Positive Alert. Alkylating agents are structural alerts for mutagenicity.[1][2] The ability to alkylate DNA bases (specifically guanine) classifies this molecule as a potential mutagen.[1][2]

  • Skin Sensitization: High Risk. As a hapten capable of protein conjugation, it is predicted to be a strong skin sensitizer (allergic contact dermatitis).[1][2]

  • hERG Inhibition: Low Risk. The molecule lacks the typical pharmacophore (multiple aromatic rings + basic amine) required for hERG channel blockage.[1][2]

Experimental Validation Protocols

To validate these in silico predictions, the following "Self-Validating" experimental workflows are recommended.

Protocol: GSH Trapping Assay (Reactivity Validation)

Purpose: To confirm the formation of the reactive acrylamide species and its electrophilic nature.[1][2]

  • Incubation: Dissolve compound (10 µM) in phosphate buffer (pH 7.4) with Glutathione (GSH, 1 mM).[1][2]

  • Time-Course: Incubate at 37°C; take aliquots at 0, 15, 30, 60 min.

  • Analysis: Analyze via LC-MS/MS.

  • Success Criteria: Detection of the GSH-adduct mass [M + 307 - HCl] or [M_acrylamide + 307]. Disappearance of parent peak indicates lability.[1][2]

Protocol: NMR Stability Study

Purpose: To determine the rate of HCl elimination.[1][2]

  • Solvent: Dissolve in D

    
    O or CD
    
    
    
    OD.
  • Perturbation: Add deuterated base (e.g., NaOD).[1][2]

  • Observation: Monitor

    
    H-NMR for the disappearance of the triplet signals of the chloropropanoyl chain (
    
    
    
    ~3.8 ppm) and appearance of vinylic protons (
    
    
    5.5–6.5 ppm).

Visualization: In Silico Workflow

The following diagram outlines the logical flow used to generate the predictions in this guide.

InSilicoWorkflow Input Input Structure (SMILES/CAS) PhysChem Physicochemical Profiling (Lipinski Rule of 5) Input->PhysChem Compute LogP, MW Reactivity Reactivity Simulation (DFT/Electronic) Input->Reactivity Identify Warheads ADMET ADMET Modeling (QSAR/Toxicity) PhysChem->ADMET Solubility Input Reactivity->ADMET Tox Alerts Output Risk/Benefit Analysis (Candidate Selection) ADMET->Output Synthesize Profile

Figure 2: Logical workflow for the in silico assessment of 1-(3-chloropropanoyl)-3-methylpiperidine.

References

  • PubChem. 3-Methylpiperidine Compound Summary. National Library of Medicine.[1][2] Available at: [Link][2]

  • BG RCI. Toxicological Evaluation of 3-Chloropropanoic acid chloride. BG Chemie.[1][2][4] Available at: [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017).[1] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][2] Scientific Reports.[1][2] Available at: [Link][2]

  • Pires, D. E. V., et al. (2015).[1][2] pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry. Available at: [Link][2]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-(3-Chloropropanoyl)-3-methylpiperidine

Executive Summary This guide details the precision synthesis of 1-(3-chloropropanoyl)-3-methylpiperidine , a critical intermediate often utilized as a "masked" acrylamide in medicinal chemistry. The 3-chloropropanoyl moi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the precision synthesis of 1-(3-chloropropanoyl)-3-methylpiperidine , a critical intermediate often utilized as a "masked" acrylamide in medicinal chemistry. The 3-chloropropanoyl moiety serves as a latent electrophile; under physiological or specific synthetic conditions, it can undergo


-elimination to form a covalent Michael acceptor (acrylamide).

Core Challenge: The primary synthetic risk is the premature elimination of HCl to form the acrylamide byproduct (1-acryloyl-3-methylpiperidine) during the acylation step. This protocol utilizes a kinetic control strategy —specifically low-temperature acylation in non-polar solvent—to maximize the yield of the chloro-adduct while suppressing the elimination pathway.

Strategic Analysis & Mechanism

The "Masked Vinyl" Concept

The target molecule is stable under neutral/acidic conditions but reactive under basic conditions. The synthesis must balance the basicity required to scavenge HCl (generated during acylation) against the risk of triggering E2 elimination.

Reaction Pathway

The reaction proceeds via a nucleophilic acyl substitution (Schotten-Baumann type).

  • Desired Pathway: Nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of 3-chloropropanoyl chloride.

  • Competing Pathway (Impurity): Base-mediated dehydrohalogenation of the 3-chloropropanoyl chloride to acryloyl chloride, or elimination of the product to the acrylamide.

ReactionPathway cluster_0 Reagents cluster_1 Intermediates cluster_2 Outcomes R1 3-Methylpiperidine (Nucleophile) INT Tetrahedral Intermediate R1->INT Attack R2 3-Chloropropanoyl Chloride R2->INT SIDE Impurity: Acrylamide Derivative R2->SIDE Pre-reaction Elimination PROD Target: 1-(3-chloropropanoyl)- 3-methylpiperidine INT->PROD -HCl (Base Scavenged) PROD->SIDE Excess Base / Heat (E2 Elimination)

Figure 1: Reaction pathway showing the competition between stable product formation and the elimination side-reaction.

Materials & Reagents

Safety Warning: 3-Chloropropanoyl chloride is a lachrymator and corrosive. 3-Methylpiperidine is a flammable irritant. All operations must be performed in a functioning fume hood.

ReagentMW ( g/mol )Equiv.[1][2][3]Density (g/mL)Role
3-Methylpiperidine 99.171.00.845Substrate
3-Chloropropanoyl chloride 126.971.11.250Electrophile
Triethylamine (TEA) 101.191.20.726HCl Scavenger
Dichloromethane (DCM) 84.93Solvent-Anhydrous Solvent
1M HCl (aq) -Wash-Quench/Purification

Note: If the 3-methylpiperidine is a specific enantiomer (e.g., (R)-3-methylpiperidine), the chirality is retained. This protocol is written for the racemate but applies to chiral variants.

Detailed Synthesis Protocol

Phase 1: Preparation (0 - 30 mins)
  • Glassware: Oven-dry a 250 mL round-bottom flask (RBF) and a pressure-equalizing addition funnel. Flush with Nitrogen (

    
    ) or Argon.
    
  • Solvent Prep: Ensure DCM is anhydrous. Water content >0.05% will hydrolyze the acid chloride.

  • Charge: Add 3-Methylpiperidine (10.0 mmol, 0.99 g) and Dichloromethane (40 mL) to the RBF.

  • Base Addition: Add Triethylamine (12.0 mmol, 1.67 mL) . Stir to mix.

  • Cooling: Submerge the flask in an ice/NaCl bath to reach an internal temperature of -5°C to 0°C .

Phase 2: Acylation (30 - 90 mins)

Critical Control Point: Exotherm Management 6. Reagent Prep: Dilute 3-Chloropropanoyl chloride (11.0 mmol, 1.05 mL) in DCM (10 mL) in the addition funnel. 7. Addition: Dropwise add the acid chloride solution to the amine mixture over 30 minutes .

  • Constraint: Internal temperature must NOT exceed +5°C.
  • Observation: White precipitate (TEA·HCl) will form immediately.
  • Reaction: Once addition is complete, allow the mixture to stir at 0°C for 1 hour .
  • Monitoring: Check TLC (EtOAc/Hexane 1:1). The amine spot (
    
    
    , stains with Ninhydrin) should disappear. The product (
    
    
    ) will be UV active.
Phase 3: Workup & Isolation
  • Quench: Slowly add water (20 mL) to the cold reaction mixture. Stir vigorously for 5 mins.

  • Phase Separation: Transfer to a separatory funnel. Collect the organic (lower) layer.

  • Acid Wash (Crucial): Wash the organic layer with 1M HCl (2 x 15 mL) .

    • Why? This removes unreacted 3-methylpiperidine and any remaining TEA. The product is an amide and will not protonate/extract into the acid layer.

  • Base Wash: Wash with sat.

    
     (20 mL)  to remove any hydrolyzed chloropropanoic acid.
    
  • Drying: Wash with Brine (20 mL) , dry over anhydrous

    
    , and filter.
    
  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at < 35°C .

    • Warning: Do not overheat. High bath temperatures can induce elimination to the acrylamide.

Process Control & Troubleshooting

Workflow Visualization

WorkupFlow Reaction Reaction Mixture (DCM, Product, TEA-HCl, SM) Quench Quench with Water Reaction->Quench SepFunnel Phase Separation Quench->SepFunnel Aqueous Aqueous Waste (TEA-HCl) SepFunnel->Aqueous Organic Organic Layer (DCM + Product) SepFunnel->Organic AcidWash Wash: 1M HCl (Removes unreacted Amine) Organic->AcidWash BaseWash Wash: Sat. NaHCO3 (Removes Acid) AcidWash->BaseWash Dry Dry (Na2SO4) & Concentrate (T < 35°C) BaseWash->Dry Final Crude Product (Yellowish Oil) Dry->Final

Figure 2: Purification workflow designed to remove amine and acid impurities without chromatography.

Troubleshooting Table
IssueObservationRoot CauseCorrective Action
Low Yield High SM remainingWet solvent hydrolyzed the acid chloride.Use freshly distilled DCM or molecular sieves. Increase acid chloride to 1.3 eq.
Impurity Vinyl peaks in NMR (5.5-6.5 ppm)Elimination occurred.Reaction temp was too high or workup was too basic/hot. Keep rotavap bath <35°C.
Color Dark brown/black oilExotherm during addition.Slow down addition rate. Ensure efficient stirring.

Characterization Data (Expected)

Physical State: Clear to pale yellow oil. Yield: 85-95% (optimized).

1H NMR (400 MHz,


): 
  • 
     4.40 - 3.60 (m, 2H, N-CH eq). Broad due to rotamers.
    
  • 
     3.82 (t, 
    
    
    
    , 2H,
    
    
    ).
  • 
     2.90 - 2.50 (m, 4H, 
    
    
    
    ax +
    
    
    ).
  • 
     1.80 - 1.10 (m, 5H, Ring protons).
    
  • 
     0.90 (d, 
    
    
    
    , 3H,
    
    
    ).

Diagnostic Check:

  • Look for the triplet at

    
     ppm (
    
    
    
    ).
  • Absence check: Ensure no multiplets exist at 5.6, 6.2, and 6.5 ppm (Acrylamide protons).

References

  • Grabkowska-Drużyc, M. & Piotrowska, D.G. (2015). 3-Chloropropionyl Chloride: Preparation and Application. Synthesis Reviews. Available at: [Link]

  • National Institutes of Health (NIH). (2025). Piperidine, 1-(3-chloropropyl)- Compound Summary. PubChem.[4] Available at: [Link]

Sources

Application

Definitive Structural Elucidation of 1-(3-Chloropropanoyl)-3-methylpiperidine: A Comprehensive ¹H NMR Protocol and Spectral Analysis

An Application Note for Drug Development Professionals and Researchers Abstract This application note provides a detailed guide for the ¹H NMR (Proton Nuclear Magnetic Resonance) analysis of 1-(3-chloropropanoyl)-3-methy...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals and Researchers

Abstract

This application note provides a detailed guide for the ¹H NMR (Proton Nuclear Magnetic Resonance) analysis of 1-(3-chloropropanoyl)-3-methylpiperidine, a key intermediate in various synthetic pathways. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying principles and rationale behind the experimental design, ensuring both reproducibility and a deeper understanding of the structural data. We present a robust protocol for sample preparation and data acquisition, followed by an in-depth analysis of the expected ¹H NMR spectrum. The interpretation is grounded in fundamental NMR theory, including the influence of stereochemistry, amide bond rotational isomerism, and the inductive effects of electronegative substituents. This guide is intended for researchers and scientists in drug development and organic synthesis who require unambiguous structural verification of functionalized piperidine derivatives.

Introduction: The Structural Challenge

1-(3-Chloropropanoyl)-3-methylpiperidine is a tertiary amide containing a stereocenter and a flexible alkyl chloride chain. Its precise chemical structure, including the conformation of the piperidine ring and the electronic environment of each proton, is critical for predicting its reactivity and ensuring purity in subsequent synthetic steps. ¹H NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecular framework through chemical shifts, signal integrations, and spin-spin coupling patterns.

A key feature of this molecule is the amide C-N bond, which exhibits partial double-bond character due to resonance.[1][2] This restricted rotation can lead to magnetic inequivalence for protons that might otherwise appear identical, often resulting in broadened signals or the appearance of multiple conformers at room temperature. A thorough analysis must account for these dynamic effects to arrive at a correct structural assignment.

Molecular Structure and Proton Environments

To systematically analyze the spectrum, we must first identify the unique proton environments in the molecule. Due to the stereocenter at C3 and the restricted amide bond rotation, many protons on the piperidine ring are diastereotopic, meaning they are chemically non-equivalent and will have distinct chemical shifts.

Figure 1. Chemical structure of 1-(3-chloropropanoyl)-3-methylpiperidine with key proton environments labeled (H_a_ to H_i_).

Experimental Workflow: From Sample to Spectrum

The acquisition of a high-quality ¹H NMR spectrum is contingent on meticulous sample preparation and the selection of appropriate acquisition parameters. The workflow below ensures optimal results for structural elucidation.

Sources

Method

Application Notes and Protocols for the Mass Spectrometric Analysis of 1-(3-CHLOROPROPANOYL)-3-METHYLPIPERIDINE

Introduction: Unveiling the Molecular Identity of a Key Synthetic Intermediate 1-(3-chloropropanoyl)-3-methylpiperidine is a substituted piperidine derivative of significant interest in synthetic organic chemistry and dr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Molecular Identity of a Key Synthetic Intermediate

1-(3-chloropropanoyl)-3-methylpiperidine is a substituted piperidine derivative of significant interest in synthetic organic chemistry and drug discovery. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and bioactive molecules. The presence of a reactive chloropropanoyl group makes this compound a versatile intermediate for the synthesis of more complex molecules through nucleophilic substitution reactions. Accurate characterization and quantification of this compound are paramount for ensuring the quality and integrity of subsequent synthetic steps and for understanding its pharmacokinetic and pharmacodynamic properties in drug development pipelines.

Mass spectrometry (MS) stands as a cornerstone analytical technique for the unambiguous identification and quantification of small molecules.[1][2] Coupled with liquid chromatography (LC), LC-MS provides a powerful platform for the separation and sensitive detection of analytes in complex matrices.[3][4] This document provides a comprehensive guide to the mass spectrometric analysis of 1-(3-chloropropanoyl)-3-methylpiperidine, detailing protocols for sample preparation, LC-MS method development, and interpretation of mass spectral data. The methodologies outlined herein are designed to be robust and adaptable for researchers, scientists, and drug development professionals.

Physicochemical Properties and Expected Mass Information

A thorough understanding of the analyte's chemical properties is fundamental to developing a successful analytical method.

PropertyValueSource
Molecular Formula C₉H₁₆ClNOCalculated
Monoisotopic Mass 189.09204 uCalculated
Molecular Weight 189.68 g/mol Calculated
Structure
1-(3-chloropropanoyl)-3-methylpiperidine
Predicted pKa Basic (piperidine nitrogen)General chemical knowledge
Predicted LogP ~2.5General chemical knowledge

Due to the presence of a basic nitrogen atom in the piperidine ring, 1-(3-chloropropanoyl)-3-methylpiperidine is expected to readily ionize in positive ion mode electrospray ionization (ESI) to form the protonated molecule, [M+H]⁺. The presence of a chlorine atom will result in a characteristic isotopic pattern, with the ³⁷Cl isotope being approximately one-third the abundance of the ³⁵Cl isotope.

Experimental Workflow: A Step-by-Step Approach

The following diagram illustrates the general workflow for the LC-MS analysis of 1-(3-chloropropanoyl)-3-methylpiperidine.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation start Sample Matrix extraction Liquid-Liquid or Solid-Phase Extraction start->extraction concentration Solvent Evaporation & Reconstitution extraction->concentration lc Liquid Chromatography (Reversed-Phase) concentration->lc esi Electrospray Ionization (Positive Mode) lc->esi ms Mass Spectrometry (Full Scan & MS/MS) esi->ms spectra Mass Spectra Analysis (Isotopic Pattern, Fragmentation) ms->spectra quant Quantification (Peak Area Integration) ms->quant

Caption: A generalized workflow for the LC-MS analysis of 1-(3-chloropropanoyl)-3-methylpiperidine.

Detailed Protocols

Part 1: Sample Preparation

The goal of sample preparation is to extract the analyte of interest from its matrix, remove interfering substances, and concentrate it to a level suitable for LC-MS analysis.[5][6] The choice of method will depend on the sample matrix (e.g., reaction mixture, biological fluid).

Protocol 1: Liquid-Liquid Extraction (LLE)

  • Rationale: LLE is a simple and effective method for extracting moderately nonpolar compounds from aqueous matrices.

  • Procedure:

    • To 1 mL of the aqueous sample, add 2 mL of a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.

    • Carefully transfer the organic layer to a clean tube.

    • Repeat the extraction of the aqueous layer with a fresh aliquot of organic solvent to improve recovery.

    • Combine the organic extracts.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.[7]

    • Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

  • Rationale: SPE offers a more selective and efficient cleanup compared to LLE, particularly for complex matrices. A mixed-mode cation exchange sorbent is recommended to leverage the basicity of the piperidine nitrogen.

  • Procedure:

    • Condition a mixed-mode cation exchange SPE cartridge (e.g., C8/SCX) with 1 mL of methanol followed by 1 mL of water.

    • Load the sample (pre-treated with a weak acid, e.g., 0.1% formic acid in water) onto the cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar impurities.

    • Wash the cartridge with 1 mL of methanol to remove nonpolar impurities.

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase.

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Method

A well-developed LC-MS method is crucial for achieving good separation, sensitivity, and reproducibility.[8]

ParameterRecommended ConditionRationale
LC Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µmProvides good retention and separation for moderately nonpolar small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation of the analyte for positive mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier for reversed-phase chromatography.
Gradient 5% B to 95% B over 5 minutesA generic gradient suitable for initial method development.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce backpressure.
Injection Volume 5 µLA standard injection volume to avoid column overloading.
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic piperidine nitrogen is readily protonated.[9][10]
MS Acquisition Full Scan (m/z 50-500) and Tandem MS (MS/MS)Full scan for initial identification and MS/MS for structural confirmation.[11][12]
Part 3: Expected Mass Spectra and Fragmentation Pattern

Full Scan Mass Spectrum:

In a full scan experiment, the protonated molecule [M+H]⁺ is expected to be observed at m/z 190.0993. Due to the natural abundance of chlorine isotopes, a characteristic isotopic peak at m/z 192.0964, with an intensity of approximately 32% of the monoisotopic peak, should also be present.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway:

Tandem mass spectrometry (MS/MS) is essential for structural elucidation by fragmenting a selected precursor ion and analyzing its product ions.[11][13] For 1-(3-chloropropanoyl)-3-methylpiperidine, the [M+H]⁺ ion (m/z 190.1) would be selected as the precursor ion. Collision-induced dissociation (CID) is expected to induce fragmentation at the most labile bonds.

Caption: A proposed fragmentation pathway for protonated 1-(3-chloropropanoyl)-3-methylpiperidine.

  • m/z 112.1: This fragment likely arises from the cleavage of the amide bond, resulting in the protonated 3-methylpiperidine moiety. This is a common fragmentation pathway for amides.

  • m/z 98.1: Alpha-cleavage adjacent to the piperidine nitrogen, with subsequent loss of the chloropropanoyl group, could lead to the formation of a stable iminium ion.

  • m/z 91.1: Cleavage of the bond between the carbonyl carbon and the piperidine nitrogen would generate the chloropropanoyl cation.

Method Validation

For quantitative applications, the analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[14][15][16] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Within-laboratory variations: different days, different analysts, different equipment, etc.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Troubleshooting

IssuePotential CauseSuggested Solution
No or low signal Improper ionization mode; Poor sample recovery; Instrument malfunction.Verify positive ESI mode; Optimize sample preparation; Check instrument tuning and calibration.
Poor peak shape Incompatible reconstitution solvent; Column degradation; Inappropriate mobile phase pH.Reconstitute in initial mobile phase; Replace the LC column; Ensure mobile phase is acidified.
High background noise Contaminated mobile phase or sample; Matrix effects.Use high-purity solvents; Optimize sample cleanup (e.g., SPE).
Inconsistent retention time LC pump malfunction; Column temperature fluctuations; Mobile phase composition changes.Check LC pump for leaks and pressure fluctuations; Ensure stable column temperature; Prepare fresh mobile phase.

Conclusion

The protocols and application notes presented in this guide provide a robust framework for the mass spectrometric analysis of 1-(3-chloropropanoyl)-3-methylpiperidine. By following these guidelines, researchers, scientists, and drug development professionals can achieve reliable and accurate identification and quantification of this important synthetic intermediate. The principles of method development and validation outlined here are broadly applicable to the analysis of other small molecules, ensuring data of the highest quality and integrity.

References

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 2.2: Instrumentation. Retrieved from [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]

  • BYJU'S. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Clinical Tree. (2023, September 18). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Jimdo. (n.d.). Basic Mass Spectrometry: Instrumentation. Retrieved from [Link]

  • Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]

  • European Pharmaceutical Review. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. Retrieved from [Link]

  • PREMIER Biosoft. (n.d.). Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications. Retrieved from [Link]

  • ACS Publications. (n.d.). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Mass Spectrometry, Review of the Basics: Electrospray, MALDI, and Commonly Used Mass Analyzers. Retrieved from [Link]

  • IntechOpen. (n.d.). TANDEM MASS SPECTROMETRY – APPLICATIONS AND PRINCIPLES. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • University of Arizona. (n.d.). Lecture 16: Tandem MS. Retrieved from [Link]

  • The Scripps Center for Metabolomics and Mass Spectrometry. (n.d.). REVIEWS. Retrieved from [Link]

  • Wikipedia. (n.d.). Tandem mass spectrometry. Retrieved from [Link]

  • SciSpace. (2012, February 29). Applications of Tandem Mass Spectrometry: From Structural Analysis to Fundamental Studies. Retrieved from [Link]

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 1-(3-CHLOROPROPANOYL)-3-METHYLPIPERIDINE

Abstract This comprehensive application note provides a detailed protocol for the purification of 1-(3-chloropropanoyl)-3-methylpiperidine, a key intermediate in pharmaceutical synthesis, using reversed-phase high-perfor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the purification of 1-(3-chloropropanoyl)-3-methylpiperidine, a key intermediate in pharmaceutical synthesis, using reversed-phase high-performance liquid chromatography (RP-HPLC). The methodology herein is designed for researchers, scientists, and drug development professionals, offering a robust framework for achieving high purity of the target compound. This guide delves into the rationale behind method development, from mobile phase selection to stationary phase chemistry, and includes a step-by-step protocol, expected outcomes, and troubleshooting advice to ensure reliable and reproducible results.

Introduction: The Rationale for HPLC Purification

1-(3-Chloropropanoyl)-3-methylpiperidine is a racemic compound with a molecular weight of 190 g/mol and a LogP of 1.09, indicating moderate polarity.[1] The presence of a tertiary amine within the piperidine ring and a reactive chloropropanoyl moiety necessitates a purification strategy that is both efficient and minimizes the potential for on-column degradation. Reversed-phase HPLC is the method of choice due to its versatility and suitability for compounds with a balance of hydrophobic and polar characteristics.[2] The primary goal of this application is to resolve the target compound from starting materials, reaction by-products, and other impurities, yielding a final product of high purity suitable for subsequent synthetic steps or biological screening.

The basic nature of the piperidine nitrogen can lead to peak tailing on standard silica-based C18 columns due to interactions with residual acidic silanols.[3] Therefore, careful control of the mobile phase pH with a suitable buffer is critical to ensure symmetrical peak shape and reproducible retention times. This protocol employs a buffered mobile phase to maintain the analyte in a consistent protonation state, thereby enhancing chromatographic performance.

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's properties is fundamental to developing a successful purification method.

PropertyValueImplication for HPLC Method Development
Molecular Formula C9H16ClNO
Molecular Weight 190 g/mol [1]
LogP 1.09[1] Suggests good retention on a reversed-phase column.
Key Functional Groups Tertiary amine (piperidine), Amide, Alkyl chlorideThe basic amine necessitates pH control of the mobile phase to prevent peak tailing. The amide and alkyl chloride contribute to the compound's overall polarity.
Stereochemistry Racemic[1] Chiral separation is not the primary goal of this protocol.
Solubility Miscible in water and soluble in polar organic solvents like methanol and ethanol.[4] Allows for flexibility in sample preparation and mobile phase selection.

HPLC Purification Workflow

The purification process can be visualized as a sequential workflow, from initial sample preparation to the final analysis of the purified fractions.

HPLC Purification Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification prep Dissolve Crude Product in Mobile Phase A filter Filter through 0.45 µm Syringe Filter prep->filter hplc_system Equilibrate RP-HPLC System filter->hplc_system inject Inject Sample hplc_system->inject gradient Run Gradient Elution inject->gradient detect Monitor at 210 nm gradient->detect collect Collect Fractions Based on Peak detect->collect pool Pool Pure Fractions collect->pool evaporate Remove Organic Solvent (Rotary Evaporation) pool->evaporate lyophilize Lyophilize to Dry Powder evaporate->lyophilize analyze Purity Analysis (Analytical HPLC) lyophilize->analyze

Figure 1: A schematic overview of the HPLC purification process for 1-(3-chloropropanoyl)-3-methylpiperidine.

Detailed Experimental Protocol

Materials and Reagents
  • Crude 1-(3-chloropropanoyl)-3-methylpiperidine

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Methanol, HPLC grade (for sample dissolution and system flushing)

  • 0.45 µm PTFE syringe filters

HPLC System and Column
  • HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis detector.

  • Stationary Phase: A C18 reversed-phase column with a particle size of 5-10 µm is recommended for preparative applications. A column with end-capping will minimize silanol interactions.

    • Example Column: Phenomenex Luna C18(2), 250 x 21.2 mm, 5 µm, 100 Å

  • Column Temperature: 25 °C

Mobile Phase Preparation
  • Mobile Phase A: 0.1% TFA in Water. To prepare 1 L, add 1 mL of TFA to 1 L of HPLC-grade water. Degas before use. The acidic pH will ensure the piperidine nitrogen is protonated, leading to improved peak shape.

  • Mobile Phase B: 0.1% TFA in Acetonitrile. To prepare 1 L, add 1 mL of TFA to 1 L of HPLC-grade acetonitrile. Degas before use.

Sample Preparation
  • Accurately weigh the crude 1-(3-chloropropanoyl)-3-methylpiperidine.

  • Dissolve the crude material in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of acetonitrile can be added.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

HPLC Method Parameters

The following gradient is a starting point and may require optimization based on the impurity profile of the crude material.

ParameterSetting
Flow Rate 20.0 mL/min
Detection Wavelength 210 nm (The amide chromophore provides absorbance at lower UV wavelengths)
Injection Volume 1-5 mL (depending on sample concentration and column capacity)
Run Time 30 minutes

Gradient Elution Profile:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
5.0955
20.0595
25.0595
25.1955
30.0955
Purification and Fraction Collection
  • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Inject the filtered sample onto the column.

  • Monitor the chromatogram in real-time.

  • Begin collecting fractions as the main peak corresponding to 1-(3-chloropropanoyl)-3-methylpiperidine begins to elute. Collect the peak in multiple fractions to isolate the purest portions.

Post-Purification Processing and Analysis
  • Analyze a small aliquot of each collected fraction using an analytical HPLC method to determine their purity.

  • Pool the fractions that meet the desired purity specification (e.g., >98%).

  • Remove the acetonitrile from the pooled fractions using a rotary evaporator.

  • The remaining aqueous solution can be lyophilized to obtain the purified compound as a solid TFA salt.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Peak Tailing Insufficiently acidic mobile phase, secondary interactions with silanols.Ensure the TFA concentration is 0.1%. Consider a column with superior end-capping or a different acidic modifier like formic acid for MS compatibility.
Poor Resolution Inappropriate gradient slope.Optimize the gradient. A shallower gradient around the elution time of the target compound can improve separation from closely eluting impurities.
Low Recovery On-column degradation, poor solubility.Ensure the crude material is fully dissolved before injection. While less common in RP-HPLC with this compound type, consider if the chlorinated moiety is reacting with any system components (unlikely with standard stainless steel and PEEK).
Split Peaks Column overloading, partially blocked frit.Reduce the injection volume or sample concentration. Reverse flush the column with an appropriate solvent. The appearance of two peaks for piperidine derivatives can sometimes be due to differential ionization or interaction with the stationary phase.[5]

Conclusion

This application note presents a robust and reliable RP-HPLC method for the purification of 1-(3-chloropropanoyl)-3-methylpiperidine. By employing a C18 stationary phase and an acidic buffered mobile phase, high purity of the target compound can be achieved. The provided protocol, from sample preparation to post-purification analysis, serves as a comprehensive guide for researchers in the field of synthetic and medicinal chemistry. The principles and troubleshooting advice outlined herein are broadly applicable to the purification of other small molecules containing basic amine functionalities.

References

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Resolian.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
  • Labcompare. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Labcompare.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex.
  • Hit2Lead. (n.d.). 1-(3-chloropropanoyl)-3-methylpiperidine. Hit2Lead.
  • Jubilant Ingrevia Limited. (n.d.).
  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. ResearchGate.

Sources

Method

Application &amp; Protocol Guide: The Strategic Application of 1-(3-Chloropropanoyl)-3-methylpiperidine in Covalent Fragment-Based Drug Discovery

This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide on the application of the electrophilic fragment, 1-(3-chloropropanoyl)-3-methylpiperidine, in the c...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide on the application of the electrophilic fragment, 1-(3-chloropropanoyl)-3-methylpiperidine, in the context of Fragment-Based Drug Discovery (FBDD), specifically for the identification of targeted covalent inhibitors.

Introduction: A Paradigm Shift in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for hit identification, complementing traditional high-throughput screening (HTS). By screening collections of low molecular weight compounds (< 300 Da), FBDD efficiently explores chemical space, often yielding high-quality starting points for optimization.[1] A compelling evolution of this strategy is the use of electrophilic fragments to develop targeted covalent inhibitors.[1][2][3] These molecules first form a reversible, non-covalent complex with the target protein, driven by specific molecular recognition, before forming an irreversible covalent bond with a proximal nucleophilic amino acid residue.[4][5]

This dual mechanism offers significant therapeutic advantages, including prolonged duration of action, enhanced potency, and the ability to target proteins previously considered "undruggable."[2][6] The key to this approach lies in balancing the fragment's binding affinity with the intrinsic reactivity of its electrophilic "warhead." An ideal electrophilic fragment is reactive enough to form a bond with its target but not so reactive that it leads to non-specific, off-target modifications.[3][7]

The Candidate Fragment: 1-(3-chloropropanoyl)-3-methylpiperidine

This guide focuses on the strategic use of 1-(3-chloropropanoyl)-3-methylpiperidine, a fragment that embodies the core principles of covalent FBDD.

  • The Piperidine Scaffold: The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in over 70 commercialized drugs.[8][9] Its saturated, three-dimensional nature offers a distinct advantage over the flat, aromatic rings that often dominate fragment libraries, providing superior vectors for optimization.[10][11] The introduction of a piperidine moiety can significantly improve physicochemical and pharmacokinetic properties, such as solubility and metabolic stability.[11] The methyl group at the 3-position introduces chirality and a defined conformational vector, which can be crucial for achieving selectivity during hit-to-lead development.

  • The Electrophilic Warhead: The 3-chloropropanoyl group serves as a mild, or "soft," electrophile. Unlike highly reactive warheads that can cause promiscuous labeling, chloroacetamide- and chloroalkane-based electrophiles are known to selectively target hyper-reactive nucleophiles, such as the thiolate of a cysteine residue in a specific protein microenvironment.[2][8][12] This targeted reactivity is essential for minimizing off-target toxicity. The primary mechanism involves a nucleophilic attack by a deprotonated cysteine on the carbon atom bearing the chlorine, resulting in a stable thioether linkage and the displacement of the chloride leaving group.

Physicochemical Properties
PropertyValueSource
CAS Number 349097-98-9[Hit2Lead][13]
Molecular Formula C₉H₁₆ClNO[Hit2Lead][13]
Molecular Weight 189.68 g/mol [Hit2Lead][13]
LogP 1.09[Hit2Lead][13]
Rotatable Bonds 2[Hit2Lead][13]
Stereochemistry Racemic[Hit2Lead][13]

Synthesis and Preparation

The synthesis of 1-(3-chloropropanoyl)-3-methylpiperidine is a straightforward N-acylation reaction. 3-Chloropropionyl chloride is a commercially available and highly reactive acyl chloride used extensively in acylation reactions.[14][15]

Protocol 3.1: Synthesis of 1-(3-chloropropanoyl)-3-methylpiperidine

This protocol describes the acylation of 3-methylpiperidine with 3-chloropropionyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Materials:

  • 3-Methylpiperidine

  • 3-Chloropropionyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-methylpiperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add 3-chloropropionyl chloride (1.1 eq), dissolved in a small volume of anhydrous DCM, dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain pure 1-(3-chloropropanoyl)-3-methylpiperidine.

Application Workflow: A Covalent FBDD Campaign

This section outlines a detailed workflow for using 1-(3-chloropropanoyl)-3-methylpiperidine in a covalent FBDD campaign against a hypothetical target: a cysteine protease. Cysteine proteases are an excellent model class, as their catalytic activity relies on a highly nucleophilic cysteine residue in the active site, making them prime targets for covalent inhibitors.[2][3][7]

FBDD_Workflow cluster_0 PART 1: Primary Screening & Hit ID cluster_1 PART 2: Biophysical Validation cluster_2 PART 3: Mechanistic Characterization cluster_3 PART 4: Lead Generation Screen Primary Screen (Intact Protein MS) Triage Hit Triage (Dose-Response & Time-Dependence) Screen->Triage Initial Hits Ortho Orthogonal Validation (nanoDSF) Triage->Ortho Confirmed Hits Kinetics Kinetic Characterization (kinact/KI Determination) Ortho->Kinetics Validated Hits Mapping Binding Site Mapping (Peptide Mapping MS) Kinetics->Mapping SBDD Structure-Based Design (X-ray / Cryo-EM) Mapping->SBDD Mechanistic Insight Chem Hit-to-Lead Chemistry SBDD->Chem

Figure 1. A comprehensive workflow for a covalent fragment-based drug discovery campaign.

Part 1: Primary Screening by Intact Protein Mass Spectrometry

Scientific Rationale: Intact protein mass spectrometry (MS) is a highly sensitive and direct method for detecting covalent modification.[16] By measuring the total mass of the target protein before and after incubation with the fragment, a mass shift corresponding to the molecular weight of the fragment confirms covalent bond formation. This technique is high-throughput and consumes minimal protein.[9][16][17]

Protocol 4.1: High-Throughput Covalent Fragment Screening

  • Protein Preparation: Prepare the target cysteine protease at a final concentration of 2-10 µM in a volatile, MS-compatible buffer (e.g., 10 mM ammonium acetate, pH 7.5). The protein should be >95% pure.[9][18]

  • Fragment Plating: Prepare a 10 mM stock solution of 1-(3-chloropropanoyl)-3-methylpiperidine in DMSO. In a 96- or 384-well plate, dispense the fragment to achieve a final screening concentration of 200 µM. Include DMSO-only vehicle controls.

  • Incubation: Add the protein solution to the fragment plate and incubate at room temperature for a set time (e.g., 4 hours).

  • Sample Quenching & Preparation: Quench the reaction by adding 0.1% formic acid. This denatures the protein and stops further reaction.[17] Samples must be free of non-volatile salts (e.g., PBS) and detergents.[9][19]

  • LC-MS Analysis: Analyze samples using a high-resolution mass spectrometer (e.g., Q-TOF) coupled to a UPLC system with a C4 column suitable for protein analysis.[9]

  • Data Analysis: Deconvolute the raw mass spectra to determine the protein's molecular weight. A mass increase of 189.68 Da (the MW of the fragment) relative to the vehicle control indicates a covalent hit. The percentage of modified protein can be calculated from the relative intensities of the unmodified and modified protein peaks.[20]

Part 2: Orthogonal Hit Validation by nanoDSF

Scientific Rationale: It is critical to validate hits from the primary screen using an orthogonal method to eliminate false positives. Nano-differential scanning fluorimetry (nanoDSF) is a powerful biophysical technique that measures a protein's thermal stability by monitoring changes in its intrinsic tryptophan fluorescence as temperature increases.[18][21] Ligand binding, including covalent modification, typically stabilizes the protein, resulting in a measurable increase in its melting temperature (Tₘ).

Protocol 4.2: Thermal Shift Assay (TSA)

  • Sample Preparation: Prepare the target protein to a final concentration of 0.2 mg/mL in a low-salt buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).[18]

  • Assay Setup: In a 96- or 384-well plate, mix the protein with the hit fragment (e.g., at 200 µM final concentration) and a DMSO vehicle control.

  • Capillary Loading: Load approximately 10 µL of each sample into nanoDSF capillaries, ensuring no air bubbles are present.[22]

  • Measurement: Place the capillaries into the nanoDSF instrument. Apply a thermal ramp from 20 °C to 95 °C at a rate of 1 °C/min.

  • Data Analysis: The instrument software will plot the ratio of fluorescence at 350 nm / 330 nm versus temperature. The midpoint of the unfolding transition is the Tₘ. A hit is confirmed if the fragment induces a significant positive thermal shift (ΔTₘ > 2 °C) compared to the DMSO control.

Part 3: Mechanistic Characterization

Scientific Rationale: For irreversible inhibitors, a simple IC₅₀ is insufficient as it is time-dependent. The true measure of potency is the second-order rate constant of inactivation, k_inact/K_I .[5][6] This parameter reflects both the initial non-covalent binding affinity (K_I) and the maximal rate of covalent bond formation (k_inact). Concurrently, peptide mapping via LC-MS/MS is used to precisely identify which amino acid residue the fragment has modified, confirming the on-target mechanism.[23][24]

Protocol 4.3: Determination of k_inact/K_I

  • Assay Setup: Set up a series of reactions containing a fixed concentration of the target enzyme and varying concentrations of the inhibitor.[6][25]

  • Time-Course Incubation: Incubate the enzyme-inhibitor mixtures at 37 °C. At multiple time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from each reaction.

  • Activity Measurement: Immediately dilute the aliquot into a solution containing a fluorogenic substrate for the enzyme to measure the remaining enzymatic activity.

  • Data Analysis: For each inhibitor concentration, plot the natural log of the percent remaining activity versus pre-incubation time. The slope of this line is the observed rate constant, k_obs.[20]

  • k_inact and K_I Calculation: Plot the k_obs values against the corresponding inhibitor concentrations. Fit this data to the Michaelis-Menten equation to determine the values for k_inact (the V_max of the plot) and K_I (the K_m of the plot).[20]

Figure 2. Workflow for calculating covalent inhibitor kinetic parameters.

Protocol 4.4: Binding Site Identification by Peptide Mapping

  • Covalent Labeling: Incubate the target protein (e.g., 10 µM) with a 5-fold molar excess of the fragment for 4 hours at room temperature to ensure a high degree of modification. Include an unmodified control.

  • Denaturation, Reduction, and Alkylation: Denature the protein (e.g., with urea), reduce disulfide bonds (with DTT), and alkylate non-modified cysteines (with iodoacetamide) to prevent disulfide scrambling.[24][26]

  • Proteolytic Digestion: Remove the denaturants and digest the protein into smaller peptides using a specific protease, such as trypsin, overnight.

  • LC-MS/MS Analysis: Separate the resulting peptides using reverse-phase UPLC and analyze via tandem mass spectrometry (MS/MS).

  • Data Analysis: Use bioinformatics software to search the MS/MS data against the known sequence of the target protein. Identify the peptide that shows a mass increase of 189.68 Da. The fragmentation pattern (b- and y-ions) within the MS/MS spectrum of that peptide will pinpoint the exact cysteine residue that was modified.[23]

Safety and Handling

1-(3-chloropropanoyl)-3-methylpiperidine and its precursors are reactive chemicals that require careful handling.

  • 3-Methylpiperidine: Flammable, corrosive, and toxic. Causes severe skin and eye burns.[16][27]

  • 3-Chloropropionyl Chloride: Highly reactive acyl chloride. Reacts with water. Corrosive.

  • General Precautions: All manipulations should be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[24]

Conclusion

1-(3-chloropropanoyl)-3-methylpiperidine represents a valuable tool for covalent FBDD. The combination of a privileged, 3D piperidine scaffold with a mild chloropropanoyl electrophile provides an excellent starting point for developing potent and selective covalent inhibitors. The detailed workflows and protocols presented in this guide—from primary screening and hit validation to in-depth mechanistic characterization—provide a robust framework for researchers to successfully integrate such fragments into their drug discovery programs. By carefully balancing affinity and reactivity, the strategic application of electrophilic fragments like this one will continue to drive the discovery of novel therapeutics for challenging disease targets.

References

  • Backus, K. M., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society. Available at: [Link]

  • Ahmad, M. U. D., et al. (2021). Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery. Journal of Visualized Experiments. Available at: [Link]

  • Gilar, M., et al. (2011). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Waters Corporation. Available at: [Link]

  • Keeley, A., et al. (2014). A Fragment-Based Method to Discover Irreversible Covalent Inhibitors of Cysteine Proteases. Journal of Medicinal Chemistry. Available at: [Link]

  • Shindo, N., et al. (2018). Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library. Biological and Pharmaceutical Bulletin. Available at: [Link]

  • UC Irvine Mass Spectrometry Facility. Intact Protein MS Protocols. University of California, Irvine. Available at: [Link]

  • Din Ahmad, M. U., et al. (2022). Nano-Differential Scanning Fluorimetry: Screening In Lead Discovery. JoVE. Available at: [Link]

  • Keeley, A., et al. (2014). A fragment-based method to discover irreversible covalent inhibitors of cysteine proteases. Journal of Medicinal Chemistry. Available at: [Link]

  • Domainex. (n.d.). k_inact / K_I Assay for Irreversible Covalent Compounds. Domainex. Available at: [Link]

  • Xia, Y., et al. (2009). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Mass Spectrometry Reviews. Available at: [Link]

  • BioKin, Ltd. (2015). Determination of k_inact and K_i for covalent inhibition using the Omnia® assay. BioKin. Available at: [Link]

  • Ward, C. C., et al. (2017). 2-Chloropropionamide As a Low-Reactivity Electrophile for Irreversible Small-Molecule Probe Identification. ACS Chemical Biology. Available at: [Link]

  • Din Ahmad, M. U., et al. (2022). Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery | Protocol Preview. JoVE. Available at: [Link]

  • Adluri, B., et al. (2023). Covalent Inhibition by a Natural Product-Inspired Latent Electrophile. ResearchGate. Available at: [Link]

  • Enzymlogic. (n.d.). Designing selective irreversible inhibitors. Enzymlogic. Available at: [Link]

  • Novatia. (2020). An Introduction of Intact Mass Analysis - Protein Characterization by Mass Spectrometry. Novatia. Available at: [Link]

  • Domainex. (n.d.). Identification of covalent fragment binding sites by proteolytic digestion and High-Resolution LCMS. Domainex. Available at: [Link]

  • Evotec. (n.d.). Cytochrome P450 Time Dependent Inhibition (k_inact/K_I) Assay. Evotec. Available at: [Link]

  • Guttman, M., et al. (2019). Best practices and benchmarks for intact protein analysis for top-down mass spectrometry. Nature Methods. Available at: [Link]

  • Filipe, V., et al. (n.d.). AAPS Interlaboratory Study Tier 2 Method: Nano Differential Scanning Fluorimetry. NIST. Available at: [Link]

  • Mader, L. K., & Keillor, J. W. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • PubChem. 3-Methylpiperidine. National Center for Biotechnology Information. Available at: [Link]

  • Loo, J. A. (2016). Native Mass Spectrometry in Fragment-Based Drug Discovery. PMC. Available at: [Link]

  • Senge, F., et al. (2024). Correlating Predicted Reactivities with Experimental Inhibition Data of Covalent ChlaDUB1 Inhibitors. ChemMedChem. Available at: [Link]

  • University of Cambridge. Sample Preparation Protocol for BioAccord 1 Intact Protein Analysis. University of Cambridge. Available at: [Link]

  • Combs, D. W., et al. (1998). THE REGIOSELECTIVE ACYLATION REACTIONS OF IMIDAZOPYRIDINES. Heterocycles. Available at: [Link]

  • 2bind. (n.d.). Faster with high-speed fragment screening. 2bind. Available at: [Link]

  • Google Patents. (2020). CN111777505A - Preparation method of 3-chloropropionyl chloride. Google Patents.
  • Am Ende, C. W., & Tantillo, D. J. (2019). New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-dujaili, A. H. (1998). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]

  • Toti, K. S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Adluri, B., et al. (2023). Covalent inhibition by a natural product-inspired latent electrophile. bioRxiv. Available at: [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]

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Application

Application Note: Precision Acylation of 3-Methylpiperidine with 3-Chloropropanoyl Chloride

-elimination side products. Executive Summary & Application Context This application note details the synthetic protocol for the acylation of 3-methylpiperidine using 3-chloropropanoyl chloride.

Author: BenchChem Technical Support Team. Date: February 2026


-elimination side products.

Executive Summary & Application Context

This application note details the synthetic protocol for the acylation of 3-methylpiperidine using 3-chloropropanoyl chloride. The resulting amide, 3-chloro-1-(3-methylpiperidin-1-yl)propan-1-one , serves as a critical electrophilic linker in medicinal chemistry. It is structurally analogous to precursors used in the synthesis of centrally acting muscle relaxants (e.g., Tolperisone derivatives) and piperidine-based GPCR ligands.

The Primary Challenge: The electrophile, 3-chloropropanoyl chloride, possesses a


-chlorine atom susceptible to E2 elimination in the presence of base, potentially generating acryloyl chloride  (and subsequently the acrylamide impurity). This protocol utilizes a controlled temperature profile and specific addition stoichiometry to favor Nucleophilic Acyl Substitution (

) over elimination.

Reaction Mechanism & Critical Process Parameters (CPPs)

Mechanistic Pathway

The reaction proceeds via the attack of the secondary amine (3-methylpiperidine) on the carbonyl carbon of the acid chloride. The tetrahedral intermediate collapses to expel chloride, forming the amide.[1] The base (Triethylamine) acts as an HCl scavenger to drive the equilibrium and prevent the protonation of the unreacted amine.

Competitive Pathway (Risk): If the internal temperature rises uncontrolled or if excess strong base is present, the base can deprotonate the


-carbon of the acid chloride, leading to the elimination of HCl and formation of the acryloyl derivative.

ReactionMechanism cluster_conditions Control Factors Reactants 3-Methylpiperidine + 3-Chloropropanoyl Cl Tetrahedral Tetrahedral Intermediate Reactants->Tetrahedral Nucleophilic Attack (k1) SideProduct Side Product: Acrylamide Derivative Reactants->SideProduct E2 Elimination (High T / Excess Base) Product Target Amide (3-Chloro-1-...) Tetrahedral->Product -Cl⁻ (Fast) Temp Temp < 5°C Stoich Stoichiometry

Figure 1: Reaction pathway showing the primary substitution route versus the thermal/base-mediated elimination risk.[2]

Key Process Parameters
ParameterSpecificationRationale
Temperature

to

(Addition)
Suppresses E2 elimination rate (

) relative to substitution (

).
Solvent Dichloromethane (DCM)Anhydrous, non-nucleophilic, high solubility for reactants, easy workup.
Base Triethylamine (

)
Mild enough to scavenge HCl; sterically hindered enough to minimize direct nucleophilic attack.
Stoichiometry Amine (1.0) : Acid Cl (1.1) : Base (1.2)Slight excess of electrophile ensures complete consumption of the valuable amine.
Water Content

(Karl Fischer)
Prevents hydrolysis of acid chloride to 3-chloropropionic acid.

Experimental Protocol

Materials & Equipment
  • Reagents: 3-Methylpiperidine (

    
    ), 3-Chloropropanoyl chloride (
    
    
    
    ), Triethylamine (anhydrous), Dichloromethane (anhydrous).
  • Equipment: 3-neck round bottom flask, addition funnel (pressure-equalizing), nitrogen line, ice/water bath, magnetic stirrer.

Step-by-Step Procedure

Step 1: Reactor Setup

  • Flame-dry a 250 mL 3-neck flask and cool under a stream of dry Nitrogen (

    
    ).
    
  • Charge 3-Methylpiperidine (5.0 g, 50.4 mmol, 1.0 equiv) and Triethylamine (6.12 g, 8.4 mL, 60.5 mmol, 1.2 equiv).

  • Add Dichloromethane (DCM) (100 mL, 20 vol).

  • Cool the mixture to 0–5°C using an ice/water bath.

Step 2: Controlled Addition (Critical Step)

  • Prepare a solution of 3-Chloropropanoyl chloride (7.04 g, 55.4 mmol, 1.1 equiv) in DCM (25 mL) in the addition funnel.

  • Add the acid chloride solution dropwise over 30–45 minutes .

    • Note: Monitor internal temperature; do not allow it to exceed 10°C.

    • Visual Cue: White precipitate (Triethylamine hydrochloride) will form immediately.

Step 3: Reaction & Quench

  • Allow the reaction to warm to room temperature (20–25°C) naturally and stir for 2–3 hours .

  • TLC Check: (Mobile Phase: 50% EtOAc/Hexane). Stain with Ninhydrin (for amine) or PMA. Target: Disappearance of amine spot.

  • Quench: Cool back to 10°C and slowly add Water (50 mL) to hydrolyze excess acid chloride.

Step 4: Workup & Isolation

  • Transfer mixture to a separatory funnel. Separate phases.

  • Organic Wash Sequence:

    • Wash 1: 1M HCl (50 mL) – Removes unreacted amine and TEA.

    • Wash 2: Sat.

      
        (50 mL) – Neutralizes residual acids.
      
    • Wash 3: Brine (50 mL) – Drying aid.

  • Dry the organic layer over anhydrous

    
     or 
    
    
    
    .
  • Filter and concentrate under reduced pressure (

    
     water bath) to yield the crude oil.
    

Workflow Setup Setup: Amine + Base in DCM (Cool to 0°C) Addition Addition: 3-Chloropropanoyl Cl (Dropwise, T < 10°C) Setup->Addition Reaction Reaction: Warm to RT (Stir 2-3 hrs) Addition->Reaction Quench Quench: Add Water (Hydrolyze excess Acid Cl) Reaction->Quench Extraction Extraction Sequence: 1. 1M HCl (Remove Amine) 2. NaHCO3 (Remove Acid) 3. Brine Quench->Extraction Isolation Concentration: Rotary Evaporator Extraction->Isolation

Figure 2: Process workflow emphasizing the purification wash sequence.

Analytical Validation & QC

Expected Data

The product is typically a pale yellow to colorless oil.

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       3.80 – 4.50 (m, 2H, N-CH eq from piperidine ring - rotational isomers).
      
    • 
       3.82 (t, 
      
      
      
      Hz, 2H,
      
      
      ).
    • 
       2.78 (t, 
      
      
      
      Hz, 2H,
      
      
      ).
    • 
       2.50 – 3.00 (m, 2H, N-CH ax).
      
    • 
       1.40 – 1.90 (m, 5H, Piperidine ring protons).
      
    • 
       0.92 (d, 
      
      
      
      Hz, 3H,
      
      
      ).
    • Note: Amide rotamers may cause signal broadening or doubling of peaks.

Impurity Profile
ImpurityOriginDetectionRemoval Strategy
Acrylamide Derivative ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

-Elimination
NMR: Olefinic protons (

5.5–6.5 ppm)
Difficult to separate. Prevent by keeping T low.[3][4][5][6][7]
3-Chloropropionic Acid Hydrolysis of reagentLC-MS / NMRRemoved by

wash.
3-Methylpiperidine Unreacted materialTLC / GCRemoved by 1M HCl wash.

Safety & Handling (HSE)

Warning: 3-Chloropropanoyl Chloride is acutely toxic and corrosive.

  • Inhalation Hazard: This reagent can be fatal if inhaled.[3][4][5] All operations must be performed in a functioning fume hood.

  • Skin Contact: Causes severe burns.[3][4][5] Wear double nitrile gloves, lab coat, and safety goggles.

  • Waste Disposal: Quenched aqueous streams contain alkyl halides and must be treated as halogenated waste.

  • Emergency: In case of skin contact, wash immediately with Diphoterine® or copious water for 15 minutes.

References

  • General Amide Synthesis (Schotten-Baumann Conditions)

    • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][8] Tetrahedron, 61(46), 10827-10852.

  • Handling of 3-Chloropropanoyl Chloride & Elimination Risks

    • Vandemark Chemical.[5] (2021).[2][4] 3-Chloropropionyl Chloride Technical Data Sheet.

    • Fisher Scientific.[5] (2024).[9][5][7] Safety Data Sheet: 3-Chloropropionyl chloride.

  • Piperidine Acylation Precedents

    • BenchChem. (2025).[1] Amide Synthesis using Acid Chlorides: A Robust and Versatile Method.

    • ChemicalBook. (2025). Synthesis of 3-chloro-1-propanol and derivatives (Process Flow).

Sources

Method

Application Note: 1-(3-Chloropropanoyl)-3-Methylpiperidine in Organic Synthesis

[1] Executive Summary 1-(3-Chloropropanoyl)-3-methylpiperidine (CAS: 349097-98-9 / 145570-52-9) is a high-value bifunctional building block in medicinal chemistry.[1] It serves as a stable, "masked" equivalent of the rea...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-(3-Chloropropanoyl)-3-methylpiperidine (CAS: 349097-98-9 / 145570-52-9) is a high-value bifunctional building block in medicinal chemistry.[1] It serves as a stable, "masked" equivalent of the reactive acrylamide warhead, offering superior shelf-stability compared to its acryloyl counterparts.

Its primary application lies in the synthesis of Targeted Covalent Inhibitors (TCIs) , where it acts as a precursor to the Michael acceptor moiety required for cysteine targeting. Additionally, it functions as a versatile electrophile for Fragment-Based Drug Discovery (FBDD) , allowing for the rapid generation of piperidine-based libraries via nucleophilic substitution.

Chemical Profile
PropertyData
Molecular Formula

Molecular Weight 190.67 g/mol
Physical State Viscous oil or low-melting solid
Key Functionality

-Chloroamide (Masked Acrylamide)
Chirality Contains one stereocenter at C3 of the piperidine ring.[1][2] (Note: Commercial sources are often racemic; enantiopure variants retain stereochemistry during reactions described below).

Primary Application: Synthesis of Covalent Warheads (Elimination)

The most critical application of this molecule is its conversion into 1-acryloyl-3-methylpiperidine .[1] Acrylamides are the "gold standard" warheads for covalent kinase inhibitors (e.g., Ibrutinib, Osimertinib), but they can be prone to polymerization or degradation during storage. The 3-chloropropanoyl derivative is stable and can be converted to the active acrylamide in situ or in the final step of synthesis.

Mechanism: Base-Mediated -Elimination

The reaction proceeds via an E2 mechanism.[1] A non-nucleophilic base abstracts the acidic


-proton (adjacent to the carbonyl), leading to the expulsion of the chloride leaving group and the formation of the 

-unsaturated amide.
Protocol A: Generation of the Acrylamide Warhead

Objective: Conversion of 1-(3-chloropropanoyl)-3-methylpiperidine to 1-acryloyl-3-methylpiperidine.

Reagents:

  • Substrate: 1-(3-chloropropanoyl)-3-methylpiperidine (1.0 eq)[1]

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 eq) OR Triethylamine (2.0 eq)[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

  • Quench: Sat.

    
     or dilute HCl[1]
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 1-(3-chloropropanoyl)-3-methylpiperidine in 50 mL of anhydrous DCM (

    
     concentration).
    
  • Cooling: Cool the reaction vessel to 0°C under an inert atmosphere (

    
     or Ar). Expert Note: Cooling is essential to prevent polymerization of the forming acrylamide.
    
  • Addition: Add DBU (12 mmol) dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with

    
     to visualize the alkene).
    
  • Workup: Wash the organic layer with dilute HCl (1M) to remove excess DBU, followed by brine.

  • Isolation: Dry over

    
    , filter, and concentrate in vacuo at low temperature (<30°C).
    
  • Storage: The resulting acrylamide should be used immediately or stored at -20°C with a radical inhibitor (e.g., BHT).

Secondary Application: Nucleophilic Substitution ( )

Alternatively, the terminal chloride can be displaced by amines, thiols, or alkoxides. This pathway is utilized to link the 3-methylpiperidine pharmacophore to other molecular scaffolds via a stable propyl-amide linker, common in GPCR ligand design (e.g., Histamine H3 antagonists).[1]

Protocol B: Library Generation via Aminolysis[1]

Objective: Synthesis of amino-propanoyl-piperidine derivatives.

Reagents:

  • Substrate: 1-(3-chloropropanoyl)-3-methylpiperidine (1.0 eq)[1]

  • Nucleophile: Secondary amine (e.g., Morpholine, Pyrrolidine) (1.2 eq)

  • Base:

    
     (2.0 eq) or DIPEA (1.5 eq)[1]
    
  • Solvent: Acetonitrile (ACN) or DMF[1]

  • Catalyst: KI (0.1 eq) - Optional Finkelstein activation[1]

Step-by-Step Methodology:

  • Preparation: Suspend 1-(3-chloropropanoyl)-3-methylpiperidine (1.0 mmol), the secondary amine (1.2 mmol), and

    
     (2.0 mmol) in ACN (5 mL).
    
  • Activation: Add Potassium Iodide (0.1 mmol). Expert Note: KI converts the alkyl chloride to a more reactive alkyl iodide in situ, significantly accelerating the reaction rate.

  • Heating: Heat the mixture to 60°C for 6–12 hours.

  • Filtration: Filter off the inorganic solids.

  • Purification: Concentrate the filtrate. The residue is typically purified via reverse-phase HPLC or flash chromatography (DCM/MeOH gradient).[1]

Reaction Pathways & Logic (Visualization)[1]

The following diagram illustrates the divergent utility of the molecule. The central node (the chloropropanoyl derivative) can be steered toward covalent inhibition or library expansion based on the reagents chosen.

ReactionPathways Start 1-(3-chloropropanoyl)- 3-methylpiperidine (Starting Material) Elimination_Cond Base (DBU/TEA) Solvent: DCM, 0°C Start->Elimination_Cond Sub_Cond Nucleophile (HNR2 / HSR) Base (K2CO3), KI cat. Solvent: ACN, 60°C Start->Sub_Cond Acrylamide 1-Acryloyl-3-methylpiperidine (Michael Acceptor) Elimination_Cond->Acrylamide E2 Elimination (-HCl) Target1 Covalent Enzyme Inhibitor (Cys-Targeting) Acrylamide->Target1 In Vivo/In Vitro Covalent Bonding Substitution_Prod 3-Amino/Thio-propanoyl- 3-methylpiperidine Sub_Cond->Substitution_Prod Sn2 Displacement Target2 GPCR Ligand / Fragment Library Substitution_Prod->Target2 SAR Expansion

Caption: Divergent synthesis pathways. Left: Base-mediated elimination yields the reactive acrylamide warhead.[1] Right: Nucleophilic substitution yields stable linker derivatives.

Critical Process Parameters (CPP) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Elimination) Polymerization of productAdd radical inhibitor (BHT/MEHQ) during workup; keep temperature <30°C.
Incomplete Reaction (Substitution) Chloride is a poor leaving groupAdd 10 mol% NaI or KI (Finkelstein conditions) to generate the reactive iodide.[1]
Hydrolysis of Amide pH too high / Temperature too highAvoid strong hydroxide bases (NaOH/KOH) at high temps. Use carbonate bases (

,

).
Side Product: Alcohol Reaction with waterEnsure solvents are anhydrous.[1] The alkyl chloride can hydrolyze to the alcohol in aqueous basic media.

Safety & Handling

  • Genotoxicity Warning: Alkylating agents (alkyl chlorides) are potential genotoxins.[1] Handle in a fume hood with appropriate PPE (gloves, goggles).

  • Acrylamide Toxicity: The elimination product (acrylamide derivative) is a neurotoxin and a potent sensitizer. Avoid inhalation of dust/vapors.

  • Disposal: Quench all reaction mixtures with aqueous ammonium chloride before disposal. Segregate halogenated waste.[1]

References

  • Mechanism of Acrylamide Formation

    • Mottram, D. S., Wedzicha, B. L., & Dodson, A. T. (2002). Acrylamide is formed in the Maillard reaction.[3][4][5] Nature, 419(6906), 448–449.

    • Note: Provides the fundamental mechanistic grounding for the elimination of 3-aminopropionamides/3-chloropropionamides to acrylamides.[1]

  • Synthesis of Covalent Inhibitors (General Methodology)

    • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317.

    • Note: Authoritative review on using acrylamide warheads in drug design.
  • Compound Data & Properties

    • PubChem.[1][6] (n.d.). Compound Summary for CID 79625, 1-(3-chloropropyl)piperidine (Analogous chemistry). National Library of Medicine (US). [1]

    • Note: Provides physical property d
  • Piperidine Scaffold Utility

    • Goel, R., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3).

Sources

Application

Application Notes &amp; Protocols: A Comprehensive Guide to the Development of Assays for 1-(3-chloropropanoyl)-3-methylpiperidine Activity

Abstract This document provides a detailed framework for researchers, scientists, and drug development professionals on establishing a robust assay cascade to characterize the activity of 1-(3-chloropropanoyl)-3-methylpi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed framework for researchers, scientists, and drug development professionals on establishing a robust assay cascade to characterize the activity of 1-(3-chloropropanoyl)-3-methylpiperidine. The presence of the 3-chloropropanoyl moiety strongly suggests a mechanism of targeted covalent inhibition. Standard equilibrium-based assays, such as simple IC50 determination, are insufficient and often misleading for this class of compounds.[1] Therefore, this guide presents a multi-tiered strategy, beginning with the direct confirmation of covalent modification and progressing through detailed kinetic characterization, cellular target engagement, and selectivity profiling. The protocols herein are designed to be self-validating, providing a comprehensive understanding of the compound's potency, mechanism, and suitability for further development.

Introduction: The Covalent Advantage and the Assay Imperative

1-(3-chloropropanoyl)-3-methylpiperidine incorporates a piperidine scaffold, common in medicinal chemistry, and a highly reactive 3-chloropropanoyl group.[2][3] This latter functional group is an electrophilic "warhead" capable of forming a stable covalent bond with nucleophilic amino acid residues (e.g., Cysteine, Serine, Lysine) on a protein target.[4] Covalent inhibitors offer distinct therapeutic advantages, including enhanced potency, prolonged pharmacodynamic effects, and the ability to target proteins with shallow binding pockets that are often considered "undruggable".[4][5][6]

However, the irreversible or slowly reversible nature of this interaction necessitates specialized assays that go beyond simple endpoint measurements.[1] The goal is to characterize the two-step mechanism of action inherent to most targeted covalent inhibitors: an initial, reversible binding event (governed by the inhibition constant, KI), followed by the irreversible chemical reaction (governed by the rate of inactivation, kinact).[1][7] The overall potency of the inhibitor is best described by the second-order rate constant, kinact/KI.[1] This guide outlines the critical experiments required to determine these parameters and validate the compound's activity.

The Assay Development Funnel for Covalent Inhibitors

A logical, tiered approach is essential for the efficient and accurate characterization of a putative covalent inhibitor. The workflow progresses from direct, biophysical confirmation of the covalent adduct to increasingly complex biological systems.

Assay_Funnel cluster_0 Phase 1: Covalent Adduct Confirmation cluster_1 Phase 2: Biochemical & Kinetic Characterization cluster_2 Phase 3: Cellular & Selectivity Profiling cluster_3 Outcome P1 Intact Protein Mass Spectrometry P2 Time-Dependent Inhibition Assay (kobs) P1->P2 Confirmed Covalent Binding P3 Determination of kinact and KI P2->P3 Quantify Rate P4 Cellular Target Engagement (e.g., ABPP) P3->P4 Confirmed Potency & MOA P5 Selectivity & Off-Target Reactivity (GSH Assay) P3->P5 Outcome Comprehensive Inhibitor Profile P4->Outcome P5->Outcome

Caption: Assay development workflow for covalent inhibitors.

Phase 1: Confirmation of Covalent Modification

The foundational experiment is to unequivocally demonstrate that 1-(3-chloropropanoyl)-3-methylpiperidine forms a covalent adduct with its intended target protein. Mass spectrometry (MS) is the gold-standard technique for this purpose.[8][9]

Protocol 1: Intact Protein Mass Spectrometry Analysis

Principle: This protocol uses Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the precise molecular weight of the target protein before and after incubation with the inhibitor. Covalent modification will result in a predictable mass increase corresponding to the molecular weight of the inhibitor minus the leaving group (HCl).

Materials:

  • Purified target protein (e.g., >95% purity) in a suitable buffer (e.g., HEPES, PBS).

  • 1-(3-chloropropanoyl)-3-methylpiperidine (henceforth "inhibitor"), 10 mM stock in DMSO.

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

  • LC-MS system capable of intact protein analysis (e.g., Q-TOF or Orbitrap).

  • Desalting column (e.g., C4 reverse-phase).

Procedure:

  • Reaction Setup: In separate microcentrifuge tubes, prepare the following reactions:

    • Vehicle Control: 10 µM target protein + 1% DMSO in Assay Buffer.

    • Inhibitor Treatment: 10 µM target protein + 100 µM inhibitor (final concentration) in Assay Buffer.

  • Incubation: Incubate both tubes at room temperature (or 37°C, if physiologically relevant) for 2-4 hours to allow for complete reaction.

  • Sample Cleanup: Desalt the samples using a C4 reverse-phase column to remove non-covalently bound inhibitor, salts, and buffer components, which can interfere with MS analysis. Elute the protein into a solution compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).

  • LC-MS Analysis: Infuse the samples into the mass spectrometer. Acquire data across a mass range appropriate for the target protein and its expected charge states.

  • Data Analysis: Deconvolute the resulting multi-charge state spectra to determine the zero-charge mass of the protein in both the control and treated samples. The expected mass shift for covalent modification by 1-(3-chloropropanoyl)-3-methylpiperidine is +153.23 Da (C9H15NO).

Expected Outcome: The deconvoluted mass spectrum of the inhibitor-treated sample should show a new peak, or a shift in the main peak, corresponding to [Mass of unmodified protein + 153.23 Da]. The absence of the unmodified protein peak indicates a 1:1 stoichiometric and complete reaction under these conditions.[10][11]

Phase 2: Biochemical & Kinetic Characterization

Once covalent binding is confirmed, the next phase quantifies the kinetics of the interaction to determine the inhibitor's true potency.

Protocol 2: Time-Dependent Inhibition Assay

Principle: This assay measures the rate of enzyme inactivation (kobs) by pre-incubating the enzyme and inhibitor for varying amounts of time before initiating the enzymatic reaction by adding a substrate.[7][12] The decrease in enzymatic activity over time follows first-order kinetics.

Materials:

  • Target enzyme and its corresponding substrate (preferably a fluorogenic or chromogenic substrate for continuous monitoring).

  • Inhibitor stock solution in DMSO.

  • Assay Buffer.

  • 96- or 384-well microplate and a plate reader.

Procedure:

  • Enzyme-Inhibitor Pre-incubation:

    • Prepare a series of inhibitor dilutions in Assay Buffer at 2x the final desired concentrations. Include a DMSO-only control.

    • In the wells of the microplate, add equal volumes of the 2x inhibitor solutions and a 2x enzyme solution. This initiates the pre-incubation.

  • Time-Course Measurement:

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), initiate the enzymatic reaction by adding a concentrated substrate solution. The final substrate concentration should ideally be at or below its KM value to ensure sensitivity to competitive inhibition.

    • Immediately measure the reaction progress (e.g., fluorescence or absorbance) over a short period (e.g., 5-10 minutes) where the uninhibited control reaction is linear. The slope of this line represents the initial velocity (Vi).

  • Data Analysis:

    • For each inhibitor concentration, plot the natural log of the percent remaining activity (Vi at time t / Vi at time 0) against the pre-incubation time.

    • The slope of this line is the negative of the observed rate of inactivation (-kobs).

Protocol 3: Determination of KI and kinact

Principle: The observed rate of inactivation (kobs) depends on the inhibitor concentration. By plotting kobs values obtained from Protocol 2 against the corresponding inhibitor concentrations, the key kinetic constants KI and kinact can be determined.[1][12]

Covalent_Mechanism E_I E + I EI_noncov E•I (Non-covalent complex) E_I->EI_noncov k_on / k_off (KI = k_off / k_on) EI_cov E-I (Covalent Adduct) EI_noncov->EI_cov kinact (Irreversible step)

Caption: Two-step mechanism of targeted covalent inhibition.

Procedure:

  • Perform the Time-Dependent Inhibition Assay (Protocol 2) across a range of inhibitor concentrations (e.g., 0.1x to 10x the expected KI).

  • Calculate the kobs value for each inhibitor concentration [I].

  • Plot kobs on the y-axis versus [I] on the x-axis.

  • Fit the data to the Michaelis-Menten equation for irreversible inhibitors: kobs = (kinact * [I]) / (KI + [I])

  • The fit will yield values for kinact (the maximum rate of inactivation at saturating inhibitor concentrations) and KI (the inhibitor concentration at which the rate of inactivation is half of kinact).

Data Presentation:

Inhibitor Conc. (nM)kobs (min-1)
00.00
100.05
250.11
500.18
1000.25
2500.35
5000.40
Caption: Example data for determining kinetic parameters.

Phase 3: Cellular Activity & Selectivity

Moving from a purified system to a cellular context is crucial to validate that the inhibitor can reach and engage its target in a more complex biological environment.

Protocol 4: Competitive Activity-Based Protein Profiling (ABPP)

Principle: ABPP uses chemical probes that react broadly with a class of enzymes to visualize their activity.[13] In a competitive format, cells are pre-treated with the test inhibitor. If the inhibitor engages the target, it will block the binding of a subsequently added broad-spectrum, tagged (e.g., biotin or fluorescent) probe, leading to a loss of signal for that specific target protein.[14]

Materials:

  • Cultured cells expressing the target protein.

  • Inhibitor stock solution in DMSO.

  • Broad-spectrum covalent probe with a reporter tag (e.g., a fluorescent iodoacetamide probe for cysteine-reactive targets).

  • Cell lysis buffer.

  • SDS-PAGE gels and Western blotting equipment.

  • Antibody against the target protein (for validation).

  • In-gel fluorescence scanner or streptavidin-HRP for biotin tags.

Procedure:

  • Cell Treatment: Treat intact cells with increasing concentrations of the inhibitor (e.g., 0.1 µM to 50 µM) and a vehicle control (DMSO) for 2-4 hours.

  • Cell Lysis: Harvest and lyse the cells in a non-denaturing buffer.

  • Probe Labeling: Add the fluorescent activity-based probe to the cell lysates and incubate for 1 hour. The probe will label the active sites of target-class enzymes that were not already blocked by the inhibitor.

  • Quenching & Analysis: Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling.

  • Gel Analysis: Separate the proteins by SDS-PAGE.

  • Visualization: Scan the gel using a fluorescence scanner. A decrease in the fluorescence intensity of a band at the molecular weight of the target protein indicates successful target engagement by the inhibitor. Confirm the identity of the band by Western blotting with a target-specific antibody.

Protocol 5: Glutathione (GSH) Reactivity Assay

Principle: This assay assesses the intrinsic chemical reactivity of the inhibitor by measuring its rate of reaction with glutathione (GSH), a highly abundant physiological nucleophile.[4] Compounds that are excessively reactive with GSH are more likely to cause off-target toxicity.

Materials:

  • Inhibitor and Glutathione (GSH).

  • Phosphate buffer (pH 7.4).

  • LC-MS system.

Procedure:

  • Reaction: Incubate a known concentration of the inhibitor (e.g., 10 µM) with an excess of GSH (e.g., 1 mM) in phosphate buffer.

  • Time Points: Take aliquots of the reaction at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Analysis: Analyze the aliquots by LC-MS to measure the disappearance of the parent inhibitor over time.

  • Half-Life Calculation: Plot the concentration of the inhibitor versus time and calculate its half-life (t1/2) in the presence of GSH.

Interpretation: A very short half-life (e.g., < 10 minutes) may indicate high, non-specific reactivity, which is often an undesirable property for a drug candidate.[4]

Summary of Key Parameters

The successful completion of this assay funnel provides a comprehensive profile of the covalent inhibitor.

ParameterAssaySignificance
Mass Adduct Intact Protein MSUnambiguous confirmation of covalent bond formation.[8][10]
kinact Time-Dependent InhibitionMaximal rate of covalent modification; reflects the chemical reactivity step.[1][7]
KI Time-Dependent InhibitionAffinity of the initial non-covalent binding; reflects inhibitor recognition.[1][7]
kinact/KI CalculatedSecond-order rate constant; the most important metric for overall covalent inhibitor potency and efficiency.[1]
Cellular EC50 Competitive ABPPMeasures target engagement in a physiological context.[13][14]
GSH t1/2 GSH Reactivity AssayIndex of intrinsic reactivity and potential for off-target effects.[4]

References

  • ResearchGate. Schematic overview of MS-based methodologies for detection of covalent... Available at: [Link]

  • U.S. National Library of Medicine. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC. Available at: [Link]

  • MDPI. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Available at: [Link]

  • ACS Publications. Detection of Covalent Adducts to Cytochrome P450 3A4 Using Liquid Chromatography Mass Spectrometry. Available at: [Link]

  • ACS Publications. Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. Available at: [Link]

  • BioAscent. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. Available at: [Link]

  • PubMed. Technologies for Direct Detection of Covalent Protein-Drug Adducts. Available at: [Link]

  • OTAVAchemicals. OTAVA Covalent Inhibitors Library. Available at: [Link]

  • Domainex. Covalent inhibitor drug discovery. Available at: [Link]

  • ACS Publications. The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. Available at: [Link]

  • U.S. National Library of Medicine. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC. Available at: [Link]

  • ResearchGate. Does anyone have a protocol for irreversible caspase inhibitor screening assay? Available at: [Link]

  • Royal Society of Chemistry. A practical guide for the assay-dependent characterisation of irreversible inhibitors. Available at: [Link]

  • ICE Bioscience. MS-Based Covalent Binding Analysis. Available at: [Link]

  • Royal Society of Chemistry. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data. Available at: [Link]

  • Royal Society of Chemistry. Multifunctional fluorescent probe for effective visualization, inhibition, and detoxification of β-amyloid aggregation via covalent binding. Available at: [Link]

  • PubMed. Fluorescent covalent organic framework as an ultrasensitive fluorescent probe for tyrosinase activity monitoring and inhibitor screening. Available at: [Link]

  • Evotec. Advancing Drug Discovery With Covalent Fragment Screening. Available at: [Link]

  • MDPI. Technologies for Direct Detection of Covalent Protein–Drug Adducts. Available at: [Link]

  • ResearchGate. Cellular characterisation of piperidine‐, morpholine‐ and... Available at: [Link]

  • U.S. National Library of Medicine. Demystifying Functional Parameters for Irreversible Enzyme Inhibitors - PMC. Available at: [Link]

  • Scholarly Publications Leiden University. Small-molecule tools to study human cysteine enzymes SENPs and PARK7. Available at: [Link]

  • bioRxiv. Rapid covalent-probe discovery by electrophile fragment screening. Available at: [Link]

  • ResearchGate. Reaction mechanism of the examined 3‐chloropiperidines 1 a‐e, a mixture... Available at: [Link]

  • U.S. National Library of Medicine. The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery - PMC. Available at: [Link]

  • PrepChem.com. Synthesis of 1-(3-Chloropropyl)-4-phenylpiperidine. Available at: [Link]

  • Technical Science and Innovation. SYNTHESIS AND POLYMERIZATION PROCESSES OF 1-CHLORINE-3- PIPERIDINE -2-PROPYLMETHACRYLATE MONOMER. Available at: [Link]

  • U.S. National Library of Medicine. Secondary 3‐Chloropiperidines: Powerful Alkylating Agents - PMC. Available at: [Link]

  • Unito.it. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H- benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Available at: [Link]

  • Wiley Online Library. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Available at: [Link]

  • Google Patents. CN104402842A - Synthetic method of piperazidines drug intermediate.
  • PubChem. Piperidine, 1-(3-chloropropyl)-. Available at: [Link]

  • MDPI. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Available at: [Link]

  • MDPI. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Available at: [Link]

  • Google Patents. WO2013026797A1 - Novel piperidino-dihydrothienopyrimidine sulfoxides and their use for treating copd and asthma.

Sources

Method

Application Note: Scale-Up Synthesis of 1-(3-Chloropropanoyl)-3-Methylpiperidine

This Application Note is structured to provide a technical roadmap for the scale-up synthesis of 1-(3-chloropropanoyl)-3-methylpiperidine , focusing on process safety, impurity profile management, and scalable methodolog...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a technical roadmap for the scale-up synthesis of 1-(3-chloropropanoyl)-3-methylpiperidine , focusing on process safety, impurity profile management, and scalable methodology.

Executive Summary & Strategic Overview

The synthesis of 1-(3-chloropropanoyl)-3-methylpiperidine involves the N-acylation of 3-methylpiperidine with 3-chloropropanoyl chloride. While the chemistry appears straightforward on a bench scale, scale-up introduces critical thermodynamic and kinetic challenges.

Key Challenges in Scale-Up:

  • Exotherm Control: The reaction between the secondary amine and the acid chloride is highly exothermic. Inadequate heat removal can lead to thermal runaways or solvent boiling.

  • Impurity Management (The "Elimination" Risk): The 3-chloropropanoyl moiety is prone to

    
    -elimination under basic conditions or high temperatures, generating the acryloyl impurity  (1-acryloyl-3-methylpiperidine). This Michael acceptor is often genotoxic and difficult to separate downstream.
    
  • HCl Management: The generation of stoichiometric HCl requires efficient scavenging (using a base) or scrubbing, which impacts the waste stream and reactor corrosion profiles.

This protocol utilizes a controlled addition strategy in an anhydrous solvent system with an organic base scavenger to mitigate these risks.

Chemical Reaction & Mechanism

The synthesis proceeds via a nucleophilic acyl substitution (addition-elimination) mechanism.

Reaction Scheme:



  • Nucleophile: 3-Methylpiperidine (Secondary amine).

  • Electrophile: 3-Chloropropanoyl chloride (Acyl chloride).[1]

  • Base: Triethylamine (TEA) acts as the proton scavenger.[2]

Detailed Scale-Up Protocol

Materials & Equipment Specifications
ReagentEquiv.RoleCritical Attribute
3-Methylpiperidine 1.0SubstratePurity >98%; Water <0.1% (KF)
3-Chloropropanoyl Chloride 1.1 - 1.2ReagentClear liquid; Free of propionyl chloride
Triethylamine (TEA) 1.2 - 1.5BaseDry; Free of primary/secondary amines
Dichloromethane (DCM) 10-15 VolSolventAnhydrous; Stabilized

Equipment: Jacketed reactor with cryostat, overhead mechanical stirring (high torque), internal temperature probe, and a pressure-equalizing addition funnel or dosing pump.

Step-by-Step Procedure

Note: All operations must be performed in a fume hood or ventilated reactor system due to the lachrymatory nature of the acid chloride and toxicity of the amine.

Phase 1: Reactor Setup and Charging
  • Inerting: Purge the reactor with dry nitrogen (

    
    ) to remove moisture. Moisture reacts with the acid chloride to form 3-chloropropionic acid and HCl gas.
    
  • Charging: Charge 3-methylpiperidine (1.0 equiv) and DCM (10 volumes) into the reactor.

  • Base Addition: Add Triethylamine (1.2 equiv) to the solution. Stir at 250-300 RPM to ensure homogeneity.

  • Cooling: Circulate coolant to lower the internal temperature (

    
    ) to 0–5°C .
    
Phase 2: Controlled Addition (Critical Step)
  • Preparation: Dilute 3-chloropropanoyl chloride (1.1 equiv) in DCM (2 volumes) in the dosing vessel. Dilution mitigates hot-spots at the injection point.

  • Dosing: Add the acid chloride solution dropwise to the reactor.

    • Rate Limit: Adjust flow rate to maintain

      
      .
      
    • Insight: A rapid temperature spike favors the

      
      -elimination side reaction.
      
  • Post-Addition Stirring: Once addition is complete, allow the reaction to warm to 20–25°C (Room Temperature) over 2 hours. Stir for an additional 4–6 hours.

Phase 3: Reaction Monitoring (IPC)
  • Sampling: Take an aliquot, quench with MeOH (to convert excess acid chloride to ester), and analyze by HPLC or GC.

    • Target: <1% residual 3-methylpiperidine.

    • Watchlist: Monitor for the "Acrylamide" peak (formed via elimination). If this increases, reduce future reaction temperatures or base strength.

Phase 4: Workup and Isolation
  • Quench: Cool to 10°C and slowly add Water (5 volumes) to dissolve the triethylamine hydrochloride salt.

  • Phase Separation: Separate the organic (lower) layer.

  • Acid Wash: Wash the organic layer with 1N HCl (3 volumes). Purpose: Removes unreacted 3-methylpiperidine and residual TEA.

  • Base Wash: Wash with Sat. NaHCO3 (3 volumes). Purpose: Removes 3-chloropropionic acid formed by hydrolysis.

  • Drying & Concentration: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (
    
    
    
    ).
    • Caution: Do not overheat during concentration to prevent thermal elimination of HCl.

Purification

The crude oil is typically >95% pure. If higher purity is required for pharmaceutical applications:

  • Distillation: High-vacuum distillation (short path) is effective but risks degradation.

  • Column Chromatography: Silica gel (Eluent: Hexane/EtOAc).[3]

Process Workflow Diagram

The following diagram illustrates the logical flow and critical control points (CCPs) for the synthesis.

G Start START: Inert Reactor (N2) Charge CHARGE: 3-Methylpiperidine + DCM + TEA Cool to 0-5°C Start->Charge Dosing DOSING: Add 3-Chloropropanoyl Chloride (Slow Addition, T < 10°C) Charge->Dosing  Exotherm Control   Reaction REACTION: Warm to 20-25°C Stir 4-6 Hours Dosing->Reaction IPC IPC CHECK (HPLC) Target: Amine < 1% Reaction->IPC IPC->Reaction  Incomplete   Quench QUENCH & WASH 1. Water (Remove Salts) 2. 1N HCl (Remove Amine) 3. NaHCO3 (Remove Acid) IPC->Quench  Pass   Isolate ISOLATION Dry (Na2SO4) & Concentrate (T < 40°C) Quench->Isolate End FINAL PRODUCT 1-(3-chloropropanoyl)-3-methylpiperidine Isolate->End

Figure 1: Process flow diagram highlighting the critical temperature control during dosing and the multi-step wash sequence for impurity removal.

Troubleshooting & Critical Quality Attributes (CQA)

IssueProbable CauseCorrective Action
High "Acrylamide" Impurity Reaction temperature too high; Base too strong/excessive.Maintain

during addition. Reduce post-reaction hold time.
Residual Amine Stoichiometry error; Wet solvent (hydrolysis of acid chloride).Ensure anhydrous conditions.[2] Increase acid chloride to 1.2 equiv.
Low Yield Product loss to aqueous layer; Hydrolysis during workup.Check pH of aqueous layers. Re-extract aqueous phase with DCM.
Color/Tar Formation Exotherm spike; Impure starting materials.Control dosing rate strictly. Distill 3-methylpiperidine prior to use.

References

  • Preparation of 3-chloropropionyl chloride. Google Patents. (CN111777505A). Accessed Oct 2025.[4] Link

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 2023.[5] Link

  • Continuous Flow Production of 3-Chloropropionyl Chloride. ChemicalBook, 2025. Link

  • Acylation of 1,3-thiazinane-2-thione with acyl chlorides. Organic Syntheses, 2023. Link

  • 1-(3-chloropropanoyl)-3-methylpiperidine Product Page. Hit2Lead. Accessed Oct 2025.[4] Link

Sources

Application

Analytical methods for 1-(3-CHLOROPROPANOYL)-3-METHYLPIPERIDINE quantification

An Application Guide to the Quantitative Analysis of 1-(3-Chloropropanoyl)-3-methylpiperidine Abstract This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Quantitative Analysis of 1-(3-Chloropropanoyl)-3-methylpiperidine

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 1-(3-chloropropanoyl)-3-methylpiperidine, a key intermediate and potential genotoxic impurity (GTI) in pharmaceutical manufacturing. Recognizing the compound's challenging physicochemical properties—namely its semi-volatility and lack of a native UV chromophore—this document outlines three robust, validated analytical methods: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV) following pre-column derivatization. Each protocol is presented with an emphasis on the scientific rationale behind methodological choices, ensuring both technical accuracy and practical applicability for researchers, quality control analysts, and drug development professionals.

Introduction and Analytical Strategy

1-(3-Chloropropanoyl)-3-methylpiperidine is a substituted piperidine derivative. Its structure contains a reactive chloropropanoyl group, classifying it as a potential alkylating agent. Such compounds are often subject to strict control in active pharmaceutical ingredients (APIs) due to their potential to be genotoxic. Accurate and sensitive quantification at trace levels is therefore not merely an analytical task but a regulatory and safety imperative.[1]

The primary analytical challenges associated with this molecule are:

  • Lack of a UV Chromophore: The molecule does not possess a suitable functional group to absorb ultraviolet light, rendering direct analysis by HPLC with UV detection impractical.[2]

  • Semi-Volatility: The compound's volatility makes it amenable to gas chromatography, but its polarity may require careful optimization of GC conditions.[2]

  • Basicity: The tertiary amine in the piperidine ring is basic and readily protonated, making it an ideal candidate for analysis by mass spectrometry with electrospray ionization (ESI).[3]

Given these characteristics, a multi-pronged analytical strategy is recommended. The choice of method depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.

Method Selection Workflow

The following decision tree provides a logical framework for selecting the most appropriate analytical technique.

MethodSelection start Start: Define Analytical Goal (e.g., Trace Impurity, Assay) q1 Is the required sensitivity at trace levels (<10 ppm)? start->q1 q2 Is the sample matrix complex (e.g., biological fluids, final formulation)? q1->q2 No lcms LC-MS/MS (Highest Sensitivity & Selectivity) q1->lcms Yes q3 Is the analyte thermally stable? q2->q3 No q2->lcms Yes gcms GC-MS (Good for Volatile Analytes) q3->gcms Yes hplc HPLC-UV with Derivatization (For labs without MS capability) q3->hplc No GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_start Weigh Sample/Standard dissolve Dissolve in Ethyl Acetate to 1 mg/mL (Stock) prep_start->dissolve dilute Perform Serial Dilutions for Calibration Curve dissolve->dilute prep_end Transfer to GC Vial dilute->prep_end inject Inject 1 µL (Splitless) prep_end->inject separate Chromatographic Separation (HP-5ms column) inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection (SIM/Scan) ionize->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify report Report Results quantify->report LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_start Weigh Sample/Standard dissolve Dissolve in 50:50 Acetonitrile:Water to 1 mg/mL (Stock) prep_start->dissolve dilute Perform Serial Dilutions for Calibration Curve (ng/mL range) dissolve->dilute prep_end Transfer to LC Vial dilute->prep_end inject Inject 5 µL prep_end->inject separate Chromatographic Separation (C18 column) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect MRM Detection (Q1 -> Q2 -> Q3) ionize->detect integrate Integrate MRM Transition detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify report Report Results quantify->report

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(3-Chloropropanoyl)-3-Methylpiperidine

Topic: Optimization & Impurity Management in Acylation Reactions Ticket ID: CHEM-SUP-8821 Status: Open Support Level: Tier 3 (Senior Application Scientist) Executive Summary & Reaction Dashboard User Query: "I am observi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Impurity Management in Acylation Reactions Ticket ID: CHEM-SUP-8821 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Reaction Dashboard

User Query: "I am observing multiple impurities and yield loss during the reaction of 3-methylpiperidine with 3-chloropropanoyl chloride. How do I control side reactions?"

Scientist's Analysis: The synthesis of 1-(3-chloropropanoyl)-3-methylpiperidine involves the acylation of a secondary amine (3-methylpiperidine) with a


-chloro acid chloride. While theoretically simple, this reaction is plagued by a competing Elimination-Addition  pathway driven by the acidity of the 

-protons in the acyl chloride.

The three Critical Quality Attributes (CQAs) compromised by side reactions are:

  • Purity: Contamination with acrylamide derivatives (Michael acceptors).

  • Yield: Loss of starting material to dimerization.

  • Stability: Hydrolysis of the highly reactive acid chloride.

Reaction Pathway Visualization

The following diagram maps the Desired Pathway against the two critical Failure Modes (Elimination and Dimerization).

ReactionPathways Start 3-Chloropropanoyl Chloride Product TARGET PRODUCT 1-(3-chloropropanoyl)- 3-methylpiperidine Start->Product Path A: Direct Acylation (Fast, <0°C) Acryloyl INTERMEDIATE Acryloyl Chloride Start->Acryloyl Path B: Elimination (-HCl) (Base/Heat promoted) Amine 3-Methylpiperidine Acrylamide IMPURITY A 1-Acryloyl-3- methylpiperidine Acryloyl->Acrylamide + Amine Dimer IMPURITY B (Dimer) Michael Adduct Acrylamide->Dimer Path C: Michael Addition (+ Excess Amine)

Figure 1: Mechanistic divergence showing the target acylation (Green) versus the elimination-dimerization cascade (Red/Yellow).

Troubleshooting Modules

Module 1: The "Acrylamide" Impurity (Elimination)

Symptom: Product shows strong UV absorbance at 254 nm (unusual for alkyl chlorides) and a mass shift of -36.5 Da (loss of HCl). Root Cause: 3-chloropropanoyl chloride undergoes


-elimination  to form acryloyl chloride in the presence of base, especially if the temperature is uncontrolled.
Mechanism:  The base (used to scavenge HCl) deprotonates the 

-carbon of the acid chloride.
ParameterOptimization StrategyScientific Rationale
Temperature Maintain < 0°C (Ideal: -10°C)Elimination is entropically favored and has a higher activation energy than acylation. Low temp kinetically traps the acid chloride in the substitution pathway.
Base Selection Inorganic Biphasic (e.g., K₂CO₃/H₂O/DCM)Strong organic bases (TEA, DIEA) can promote E2 elimination. A biphasic Schotten-Baumann system keeps the base in the aqueous phase, minimizing contact with the electrophile.
Addition Order Add Acid Chloride to Amine Slow addition of the acid chloride prevents localized "hotspots" of excess reagent that favor elimination.
Module 2: The "Dimer" Impurity (Michael Addition)

Symptom: High molecular weight peak (approx. 2x mass) and loss of amine stoichiometry. Root Cause: If the Acrylamide impurity (from Module 1) forms, unreacted 3-methylpiperidine acts as a nucleophile and attacks the double bond (Michael Addition). Self-Validating Check: If you see the Dimer, you definitely have the Acrylamide impurity as a precursor.

Prevention Protocol:

  • Stoichiometry: Use a slight excess of the acid chloride (1.05 - 1.1 equiv), NOT the amine. If amine is in excess, it will scavenge any acrylamide formed.

  • Quench: Quench the reaction immediately upon completion with dilute HCl. This protonates any remaining amine, preventing it from reacting with the acrylamide Michael acceptor.

Module 3: Hydrolysis (Acid Formation)

Symptom: Low yield; presence of 3-chloropropionic acid in crude NMR. Root Cause: Moisture in solvents or atmosphere reacts with the acyl chloride. Correction:

  • Use anhydrous DCM or THF.[1]

  • Flush the reaction vessel with Nitrogen/Argon.

  • Quality Check: Verify the quality of 3-chloropropanoyl chloride before use. If it is cloudy or has a precipitate, distill it or add a drop of DMF/SOCl₂ to regenerate (advanced users only).

Master Protocol: Optimized Synthesis

Objective: Synthesize 1-(3-chloropropanoyl)-3-methylpiperidine with <1% Acrylamide impurity.

Reagents:

  • 3-Methylpiperidine (1.0 equiv)

  • 3-Chloropropanoyl chloride (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv) [Note: If using Schotten-Baumann, replace with K₂CO₃]

  • Dichloromethane (Anhydrous)[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with N₂.

  • Solvation: Dissolve 3-methylpiperidine (1.0 equiv) and TEA (1.2 equiv) in anhydrous DCM (10 mL/g amine).

  • Cryo-Cooling (CRITICAL): Cool the amine solution to -10°C using an ice/salt bath. Allow 15 minutes for thermal equilibration.

  • Controlled Addition: Dissolve 3-chloropropanoyl chloride in a small volume of DCM. Add this solution dropwise to the amine mixture over 30-60 minutes.

    • Self-Validating Step: Monitor internal temperature. Do not allow it to rise above 0°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.

  • Quench & Workup:

    • Wash with 1N HCl (removes unreacted amine and prevents dimerization).

    • Wash with Sat. NaHCO₃ (removes hydrolyzed acid and excess HCl).

    • Wash with Brine, dry over MgSO₄, and concentrate.[2][3]

  • Analysis: Check ¹H NMR.

    • Target: Triplet at ~3.8 ppm (CH₂-Cl).

    • Impurity (Acrylamide):[4][5] Multiplet at 5.5 - 6.5 ppm (Vinyl protons).

FAQ: Technical Support

Q: Why do I see a doublet of doublets at 6.0-6.5 ppm in my NMR? A: This indicates the presence of the Acrylamide impurity (1-acryloyl-3-methylpiperidine). Your reaction temperature was likely too high during addition, or the base concentration was too high locally. You cannot easily remove this by extraction. You may need column chromatography (silica gel) to separate it.

Q: Can I use 3-chloropropionic acid and EDC/HOBt instead of the acid chloride? A: Yes, and this often reduces the elimination side reaction because the "activated ester" intermediate is less prone to E2 elimination than the acid chloride. However, coupling reagents (EDC/HATU) are more expensive and require more complex workups than the acid chloride route.

Q: My product is solidifying into a gum. Is this normal? A: The pure product is typically an oil or low-melting solid. If it is gummy, it might contain the Dimer salt or residual hydrochloride salts. Trituration with cold ether/hexane can often precipitate the impurities while keeping the product in solution (or vice versa, depending on lipophilicity).

References

  • Reactivity of 3-Chloropropionyl Chloride

    • Source: ChemicalBook & PubChem Compound Summary.
    • Context: Describes the dual reactivity (acylation vs. alkylation)
    • Link:

  • Mechanisms of Amine Acylation & Side Reactions

    • Source:Organic Process Research & Development (General Principles of Schotten-Baumann conditions).
    • Context: Validates the use of biphasic systems to suppress elimin
    • Link:

  • Michael Addition of Amines to Acrylamides

    • Source:Journal of Organic Chemistry.
    • Context: Explains the formation of the dimer impurity when excess amine is present with the acrylamide intermedi
    • Link: [J. Org.[2] Chem. Aza-Michael Addition]([Link])

  • Synthesis of Piperidine Amides (Patent Literature)

    • Source: Google Patents (WO2008089251A1 - Method for reducing acrylamide form
    • Context: While focused on food chemistry, the chemistry described details the elimination mechanisms of asparagine/sugar precursors which parallels the elimination of 3-chloropropanoyl deriv
    • Link:

Sources

Optimization

Technical Support Center: Purification of 1-(3-CHLOROPROPANOYL)-3-METHYLPIPERIDINE

Welcome to the technical support guide for the purification of 1-(3-chloropropanoyl)-3-methylpiperidine. This document is designed for researchers, scientists, and professionals in drug development who are working with t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-(3-chloropropanoyl)-3-methylpiperidine. This document is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we will address common challenges, provide detailed troubleshooting protocols, and answer frequently asked questions to ensure you can achieve the desired purity for your downstream applications.

I. Understanding the Molecule and Its Challenges

1-(3-chloropropanoyl)-3-methylpiperidine is a tertiary amide with a reactive primary alkyl chloride. Its purification is often complicated by impurities stemming from its synthesis, which typically involves the acylation of 3-methylpiperidine with 3-chloropropanoyl chloride.[1] The presence of multiple reactive sites and the nature of the reagents can lead to a variety of side products that are structurally similar to the target compound, making purification a non-trivial task.

Anticipated Impurities

A successful purification strategy begins with understanding the potential impurities.[2] The primary sources of contamination in the synthesis of 1-(3-chloropropanoyl)-3-methylpiperidine are outlined in the table below.

ImpuritySourcePhysicochemical PropertiesRemoval Strategy
3-Methylpiperidine (unreacted) Starting materialBasic, water-soluble when protonatedAcidic aqueous wash
3-Chloropropanoic acid Hydrolysis of 3-chloropropanoyl chlorideAcidic, water-soluble as a saltBasic aqueous wash (e.g., NaHCO₃)
N,N-diethyl-3-methylpiperidinium chloride Reaction of 3-methylpiperidine with byproduct HClSalt, highly polar, water-solubleAqueous wash
Dimeric/Oligomeric byproducts Intermolecular side reactionsHigher molecular weight, potentially similar polarity to productColumn chromatography

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product?

A1: The most prevalent impurities are unreacted 3-methylpiperidine, 3-chloropropanoic acid (from the hydrolysis of the acyl chloride), and the hydrochloride salt of 3-methylpiperidine.[2][3] Depending on reaction conditions, you might also encounter small amounts of higher molecular weight species from side reactions.

Q2: My crude product is a dark-colored oil. Is this normal?

A2: Discoloration, often to a yellow or brown hue, is common in piperidine derivatives and can be caused by minor oxidation products or other colored impurities.[2] While this doesn't necessarily indicate low purity of the main compound, it does suggest that purification is necessary.

Q3: How can I effectively monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is the most effective technique for monitoring your purification in real-time.[4] It allows you to visualize the separation of your target compound from impurities and to identify which fractions from a column contain your purified product. For amides, a common mobile phase for TLC is a mixture of hexanes and ethyl acetate.

Q4: What are the recommended storage conditions for the purified 1-(3-chloropropanoyl)-3-methylpiperidine?

A4: Due to the reactive nature of the 3-chloropropanoyl group, the purified compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[5] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture and air.

III. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Problem 1: My NMR/GC-MS analysis shows the presence of unreacted 3-methylpiperidine after an initial aqueous workup.
  • Probable Cause: Inefficient removal of the basic starting material. The aqueous wash may not have been acidic enough to fully protonate and extract the 3-methylpiperidine into the aqueous layer.

  • Solution: Acidic Wash Protocol

    • Dissolve the crude product in an organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). A standard procedure involves washing the organic phase with dilute acid followed by a dilute base.[3]

    • Separate the layers. The protonated 3-methylpiperidine hydrochloride will be in the aqueous layer.

    • Repeat the wash with 1M HCl.

    • Follow with a wash using saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, and then with brine to remove excess water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Problem 2: I'm having trouble separating my product from a close-running impurity on the TLC plate.
  • Probable Cause: The polarity of the mobile phase is not optimized for achieving good separation between your product and the impurity.

  • Solution: Optimizing Column Chromatography

    • TLC Solvent Screening: The key to a good column separation is finding the right solvent system through TLC.[6] Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ideal system will give your product an Rf value of approximately 0.3-0.4 and show maximum separation from all impurities.

    • Column Chromatography Protocol:

      • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes) and pack the column.[7]

      • Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

      • Carefully load the sample onto the top of the silica gel.[8]

      • Begin eluting with the optimized mobile phase, collecting fractions.

      • Monitor the fractions by TLC to identify those containing the pure product.[4]

      • Combine the pure fractions and remove the solvent using a rotary evaporator.

Problem 3: My product appears to be degrading during column chromatography.
  • Probable Cause: The product may be sensitive to the acidic nature of standard silica gel, leading to hydrolysis of the amide or other degradation pathways.[9] The prolonged contact time on the column can exacerbate this issue.

  • Solution: Strategies to Minimize On-Column Degradation

    • Deactivate the Silica Gel: Before packing the column, you can treat the silica gel with a base like triethylamine. Prepare a slurry of the silica in your eluent and add 1-2% triethylamine. This will neutralize the acidic sites on the silica surface.

    • Use an Alternative Stationary Phase: If degradation persists, consider using a less acidic stationary phase like alumina or Florisil.[9]

    • Run the Column Quickly: Use "flash" chromatography with positive air pressure to minimize the time your compound spends on the column.[10]

Problem 4: After purification, my product is still not pure, and I see broad signals in the NMR.
  • Probable Cause: The presence of water or residual acidic/basic impurities can lead to peak broadening in NMR. It's also possible that the compound is undergoing slow degradation.

  • Solution: Final Purification and Drying

    • Recrystallization: If your purified compound is a solid or a semi-solid, recrystallization can be an excellent final purification step.[11] Try dissolving the compound in a minimum amount of a hot solvent (e.g., acetonitrile, ethanol) and allowing it to cool slowly.

    • High-Vacuum Drying: Ensure all residual solvents and water are removed by drying the final product under high vacuum for several hours.

IV. Visualized Workflows and Pathways

Impurity Formation Pathway

The following diagram illustrates the formation of a common impurity, 3-chloropropanoic acid, through the hydrolysis of the starting acyl chloride.

G reagent 3-Chloropropanoyl Chloride impurity 3-Chloropropanoic Acid (Impurity) reagent->impurity Hydrolysis hcl HCl reagent->hcl Hydrolysis water H₂O (Moisture) water->reagent

Caption: Formation of 3-chloropropanoic acid impurity.

General Purification Workflow

This workflow outlines the logical steps from the crude reaction mixture to the final, pure product.

G start Crude Reaction Mixture workup Aqueous Workup (Acidic & Basic Washes) start->workup dry Dry & Concentrate workup->dry chromatography Silica Gel Column Chromatography dry->chromatography analysis TLC/GC-MS Analysis of Fractions chromatography->analysis combine Combine Pure Fractions analysis->combine evap Solvent Evaporation combine->evap final_product Pure Product evap->final_product

Caption: Recommended purification workflow.

V. Analytical Characterization

To confirm the purity of your final product, a combination of analytical techniques is recommended.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing the presence of volatile impurities and confirming the molecular weight of the product.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used for quantitative purity assessment if an internal standard is used.

  • High-Performance Liquid Chromatography (HPLC): Can be developed as a quantitative method to determine purity with high accuracy.

By understanding the potential challenges and employing the systematic troubleshooting strategies outlined in this guide, you can effectively purify 1-(3-chloropropanoyl)-3-methylpiperidine and proceed with confidence in your research and development endeavors.

References

  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). CN103512996B - Analysis method for amide compounds.
  • ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 24.7: Reactions of Amines. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Studylib. (n.d.). Silica Gel Column Chromatography Guide for Product Isolation. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • PubMed. (2009). Method for determination of fatty acid amides in polyethylene packaging materials--gas chromatography/mass spectrometry. Retrieved from [Link]

  • Mastering Chemistry Help. (2013). acylation of amines. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Thermal Management in 3-Methylpiperidine Acylation

Executive Summary Welcome to the Process Optimization Support Center. This guide addresses the critical quality attribute (CQA) of temperature control during the -acylation of 3-methylpiperidine.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the Process Optimization Support Center. This guide addresses the critical quality attribute (CQA) of temperature control during the


-acylation of 3-methylpiperidine.

The reaction between 3-methylpiperidine (3-MP) and acyl chlorides (e.g., acetyl chloride, propionyl chloride) is highly exothermic. Failure to manage this exotherm results in three primary failure modes:

  • Safety Hazards: Solvent boiling and potential vessel over-pressurization.

  • Impurity Formation: Thermal degradation and bis-acylation byproducts.

  • Yield Loss: Hydrolysis of the acylating agent if cooling is inefficient in biphasic systems.

The Thermodynamic Core: Understanding the Heat Spike

FAQ: Why does the temperature spike so violently?

Answer: The acylation of a secondary amine like 3-methylpiperidine is driven by the nucleophilic attack of the nitrogen lone pair on the carbonyl carbon. This bond formation releases significant energy (


). Additionally, the neutralization of the generated HCl by the base (e.g., Triethylamine or NaOH) releases further heat.

The Danger Zone: The "Adiabatic Temperature Rise" (


).[1]
If reagents are mixed instantaneously without cooling, the temperature of a standard solvent system (DCM or THF) can rise by >40°C, exceeding the boiling point of the solvent and causing a runaway event.
Visualizing the Control Logic

The following diagram illustrates the necessary feedback loop for safe addition.

TempControlLoop Sensor Reactor Temp Probe (TT-101) Controller PID Controller (Setpoint: < 5°C) Sensor->Controller Feedback (4-20mA) Valve Dosing Pump/Valve (Acyl Chloride) Controller->Valve Stop flow if T > 5°C Cooling Cryostat / Jacket (-10°C Coolant) Controller->Cooling Modulate Flow Reactor Reactor (3-MP + Base + Solvent) Valve->Reactor Reagent Addition Reactor->Sensor Measures T_int Cooling->Reactor Heat Removal

Figure 1: Automated feedback loop required for semi-batch acylation. The dosing valve must be interlocked with the reactor temperature.

Standard Operating Procedure (SOP): The "Golden Batch"

This protocol is validated for the synthesis of


-acetyl-3-methylpiperidine using acetyl chloride in dichloromethane (DCM).

Reagents:

  • 3-Methylpiperidine (1.0 equiv)

  • Triethylamine (1.2 equiv) [Acid Scavenger]

  • Acetyl Chloride (1.1 equiv)

  • DCM (10 volumes)

Protocol Steps:

  • Charge: Load 3-methylpiperidine, Triethylamine, and DCM into the reactor.

  • Cool: Activate jacket cooling to bring internal temperature (

    
    ) to 0°C .
    
  • Addition (Critical Step): Add Acetyl Chloride dropwise.

    • Constraint: Maintain

      
      .
      
    • Note: If

      
       exceeds 10°C, stop addition immediately and allow the system to re-equilibrate.
      
  • Maintenance: Once addition is complete, allow the mixture to warm to 20–25°C (Room Temp) .

  • Reaction Time: Stir for 2–4 hours. Monitor by TLC or GC.

  • Quench: Cool to 10°C and quench with water or saturated

    
    .
    

Troubleshooting Guide

Use this matrix to diagnose issues based on your experimental observations.

SymptomProbable CauseTechnical ExplanationCorrective Action
Low Yield (<70%) Hydrolysis Moisture entered the system, or the reaction was too hot during quenching. The acyl chloride reacted with water instead of the amine.Ensure glassware is flame-dried. Use anhydrous solvents.[2] Keep

during addition.
Unknown Impurity (High MW) Dimerization Localized hot spots caused the product to react with excess acyl chloride or impurities (e.g., enolization if ketone solvents are used).Increase stirring speed (RPM) to improve heat transfer. Reduce addition rate.
Violent Boiling Thermal Runaway Addition rate exceeded the cooling capacity of the vessel (

).
STOP. Emergency cooling. For future runs, dilute the acyl chloride in solvent before addition.
Slow Conversion T Too Low While low temp is good for selectivity, it inhibits kinetics.After addition is complete, you must warm to Room Temp (20°C) or mild reflux (40°C) to drive to completion.
Impurity Pathway Analysis

Temperature dictates which pathway dominates. We want the kinetic product (Amide), not the thermodynamic byproducts.

ReactionPathways Start 3-Methylpiperidine + Acyl Chloride Path_Cold Path A: Controlled Temp (0°C -> 20°C) Start->Path_Cold Path_Hot Path B: Uncontrolled Exotherm (> 40°C) Start->Path_Hot Path_Wet Path C: Moisture/Aq. Base (High Temp) Start->Path_Wet Prod_Main N-Acyl-3-methylpiperidine (Target Product) Path_Cold->Prod_Main High Yield Prod_Imp1 Thermal Degradation (Tars/Color bodies) Path_Hot->Prod_Imp1 Major Impurity Prod_Imp2 Hydrolyzed Reagent (Carboxylic Acid) Path_Wet->Prod_Imp2 Yield Loss

Figure 2: Reaction pathways dictated by thermal management and moisture control.

Advanced Topic: Kinetic Resolution

For researchers working on enantioselective synthesis.[3]

3-Methylpiperidine is chiral.[4][5][6] If you are using a chiral acylating agent or an enzymatic process (e.g., Lipase-catalyzed acylation) to resolve the enantiomers, temperature control becomes even more strict.

  • Thermodynamic Control: Higher temperatures (

    
    ) often lower the enantiomeric ratio (
    
    
    
    -value) because the non-selective background reaction rate increases faster than the selective enzymatic rate.
  • Recommendation: Maintain these reactions strictly at the optimal enzyme temperature (often 20–25°C) or lower (0–4°C) if using chemical chiral auxiliaries to maximize stereoselectivity [3, 4].

References

  • PubChem. (n.d.). 3-Methylpiperidine Compound Summary. National Library of Medicine. [Link]

  • Organic Syntheses. (n.d.). General procedures for Acylation of Amines. (Referencing standard Schotten-Baumann and Anhydrous protocols). [Link]

  • Al-Sehemi, A. G., et al. (1999).[7] Kinetic resolution of amines by acylation. Chemical Communications.[3] [Link]

  • Wanner, B., et al. (2015).[3] Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation. Journal of the American Chemical Society. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-(3-CHLOROPROPANOYL)-3-METHYLPIPERIDINE

Prepared by: Your Senior Application Scientist Welcome to the technical support guide for the synthesis of 1-(3-chloropropanoyl)-3-methylpiperidine. This document is designed for researchers, chemists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(3-chloropropanoyl)-3-methylpiperidine. This document is designed for researchers, chemists, and drug development professionals to navigate the nuances of the post-reaction work-up for this important acylation reaction. Here, we move beyond a simple procedural list to provide a deeper understanding of the causality behind each step, ensuring a robust and reproducible protocol.

Introduction to the Synthesis

The synthesis of 1-(3-chloropropanoyl)-3-methylpiperidine is a classic Schotten-Baumann type reaction, involving the acylation of a secondary amine (3-methylpiperidine) with a reactive acyl chloride (3-chloropropanoyl chloride). While the reaction itself is generally straightforward, the success of the synthesis hinges on a meticulous and well-understood work-up procedure to isolate a pure product. This guide focuses exclusively on the critical steps following the initial reaction, offering troubleshooting advice and answers to frequently asked questions.

The primary reaction is as follows:

3-methylpiperidine + 3-chloropropanoyl chloride → 1-(3-chloropropanoyl)-3-methylpiperidine + HCl

The hydrogen chloride (HCl) byproduct immediately reacts with a base in the mixture, typically an excess of the 3-methylpiperidine starting material or an added tertiary amine like triethylamine, to form a hydrochloride salt. The work-up is designed to separate the desired amide product from this salt, unreacted starting materials, and any side products.

Troubleshooting Guide

This section addresses specific problems that may arise during the experimental work-up, providing explanations and actionable solutions.

Question: After adding the quenching agent (e.g., water), my entire reaction mixture solidified. What happened and how can I proceed?

Answer: This is a common occurrence and is almost certainly due to the precipitation of the 3-methylpiperidine hydrochloride salt. During the reaction, the HCl byproduct reacts with the basic 3-methylpiperidine to form this salt. While it may be partially soluble in the reaction solvent, adding a polar anti-solvent like water can drastically decrease its solubility, causing it to crash out.

  • Causality: The high polarity of water and the ionic nature of the amine salt lead to precipitation. The organic product and starting materials are significantly less polar.

  • Solution: Do not panic. The product is still present. You can proceed by:

    • Adding a sufficient amount of water to dissolve the salt completely.

    • Adding a sufficient amount of an organic extraction solvent (e.g., dichloromethane or ethyl acetate) to dissolve the desired amide product.

    • Proceed to the liquid-liquid extraction as planned. You will now have two clear liquid phases. If the salt amount is very high, you may need to perform multiple extractions to ensure all the product is recovered from the now larger aqueous volume.

Question: My liquid-liquid extraction has resulted in a persistent emulsion that won't separate. How can I resolve this?

Answer: Emulsions are common in amide synthesis work-ups, often caused by fine particulate matter (like residual salts) or amphiphilic molecules that stabilize the oil-in-water or water-in-oil droplets.

  • Causality: Vigorous shaking during extraction is a primary cause. The presence of amine salts can also act as surfactants, stabilizing the emulsion.

  • Solutions (in order of preference):

    • Time: Let the separatory funnel stand undisturbed for 20-30 minutes. Often, the layers will separate on their own.

    • Brine Wash: Add a saturated solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to break the emulsion by "salting out" the organic components.[1]

    • Gentle Agitation: Gently swirl or rock the separatory funnel instead of shaking vigorously.

    • Filtration: Filter the entire emulsion through a pad of Celite® or glass wool. This can physically disrupt the droplets and remove particulate matter.

    • Solvent Addition: Add a small amount of the organic solvent used for the extraction to decrease the viscosity of the organic phase.

Question: My final yield is significantly lower than expected. Where could my product have gone?

Answer: Product loss during work-up can occur at several stages. A systematic check is required to identify the cause.

  • Potential Causes & Solutions:

    • Incomplete Extraction: The product may have some solubility in the aqueous phase, especially if the pH is not optimal.

      • Check: Test the pH of the aqueous layer. If it is acidic, your amide product might be protonated and more water-soluble.

      • Solution: Ensure the aqueous phase is basic (pH 8-10) before the final extraction to keep the product in its neutral, organic-soluble form. Perform multiple extractions (e.g., 3x with smaller volumes of solvent) rather than one large extraction.

    • Hydrolysis of Acyl Chloride: The starting material, 3-chloropropanoyl chloride, is highly water-reactive.[2] If moisture was present in the reaction, or if the quench was too slow, a significant portion may have hydrolyzed to 3-chloropropanoic acid. This acid would be removed during a basic wash, leading to a lower yield of the desired product.

    • Loss during Drying/Concentration: Over-drying with a desiccant like MgSO₄ can sometimes lead to adsorption of the product. More commonly, if the product is volatile, it can be lost during rotary evaporation if the vacuum is too high or the temperature is excessive.

Question: My final product is a viscous oil, but I expected a solid. What are the likely impurities?

Answer: The presence of impurities can lower the melting point of a compound, often resulting in an oil or waxy solid instead of a crystalline material.

  • Likely Impurities:

    • Unreacted 3-methylpiperidine: This is a common impurity if the stoichiometry was off or the reaction was incomplete. It can often be removed with a dilute acid wash (e.g., 1M HCl) during the work-up.

    • Solvent Residue: Incomplete removal of the extraction solvent (e.g., DCM, Ethyl Acetate) is a frequent cause. Ensure sufficient time on the rotary evaporator and high vacuum.

    • Side Products: Depending on reaction conditions, side reactions can occur. For instance, under strongly basic conditions or heat, elimination of HCl from the product could occur, leading to an acrylamide derivative.

  • Solution: Purification is necessary. Column chromatography on silica gel is the most common method for removing these types of impurities. Alternatively, if the product has a suitable boiling point, vacuum distillation could be employed.[3]

Frequently Asked Questions (FAQs)

This section provides answers to general questions about the work-up protocol, explaining the purpose and rationale of each step.

Question: What is the standard work-up procedure for this reaction?

Answer: A robust, general work-up protocol is essential for isolating a clean product. The workflow below outlines the key steps and their purposes.

Standard Work-Up Protocol
StepReagent/ActionPurpose
1. Quench Slowly add cold water or ice.To safely react with and destroy any unreacted and highly reactive 3-chloropropanoyl chloride. The reaction is exothermic.
2. Basify Add aqueous solution of NaHCO₃ or Na₂CO₃.To neutralize the 3-methylpiperidine hydrochloride salt and any residual acidic species, ensuring the product is in its neutral form for extraction.
3. Extract Add an immiscible organic solvent (e.g., CH₂Cl₂, EtOAc) and separate layers. Repeat 2-3 times.To transfer the desired organic-soluble product from the aqueous phase to the organic phase.
4. Wash 1 (Optional) Wash organic layer with dilute acid (e.g., 1M HCl).To remove any remaining basic impurities, primarily unreacted 3-methylpiperidine.
5. Wash 2 Wash organic layer with water.To remove any water-soluble salts from the previous steps.
6. Wash 3 Wash organic layer with brine (sat. NaCl).To remove the bulk of the dissolved water from the organic layer, facilitating the final drying step.
7. Dry Add a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) to the organic layer.To remove residual water from the organic solvent.
8. Concentrate Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation).To isolate the crude product.
9. Purify Column chromatography or vacuum distillation.To remove impurities and obtain the final, pure product.
Work-Up Workflow Diagram

Workup_Flowchart Reaction Crude Reaction Mixture Quench 1. Quench (e.g., H₂O) Reaction->Quench Basify 2. Basify (e.g., NaHCO₃ aq.) Quench->Basify Extract 3. Liquid-Liquid Extraction (e.g., DCM) Basify->Extract Wash 4. Organic Phase Washes (Acid, H₂O, Brine) Extract->Wash Organic Layer AqueousWaste Aqueous Waste Extract->AqueousWaste Aqueous Layer Dry 5. Dry (e.g., Na₂SO₄) Wash->Dry Concentrate 6. Concentrate (Rotary Evaporation) Dry->Concentrate Purify 7. Purify (Chromatography/Distillation) Concentrate->Purify Product Pure Product Purify->Product

Caption: Standard experimental workflow for the work-up of 1-(3-chloropropanoyl)-3-methylpiperidine.

Question: Why is 3-chloropropanoyl chloride so reactive with water? What are the safety implications?

Answer: 3-chloropropanoyl chloride is an acyl chloride. This class of compounds has a highly electrophilic carbonyl carbon due to the electron-withdrawing effects of both the chlorine atom and the oxygen atom. Water acts as a nucleophile, readily attacking this carbon and leading to a rapid, often violent, exothermic hydrolysis reaction that produces 3-chloropropanoic acid and corrosive HCl gas.

Safety Precautions are CRITICAL:

  • Corrosive: 3-chloropropanoyl chloride causes severe burns to skin and eyes and is fatal if inhaled.[4][5]

  • Handling: Always handle this reagent in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

  • Quenching: When quenching the reaction, add the quenching agent slowly and with cooling (e.g., in an ice bath) to control the exotherm.

Question: What is the purpose of a brine wash? Is it different from a water wash?

Answer: Yes, a brine wash serves a specific purpose distinct from a regular water wash. While a water wash is used to remove water-soluble impurities, a brine (saturated aqueous NaCl solution) wash is primarily used to remove dissolved water from the organic layer.

  • Mechanism (Osmotic Effect): The high salt concentration in the brine creates a high osmotic pressure. Water molecules dissolved in the organic phase will move into the highly concentrated aqueous brine phase to equalize the chemical potential.

  • Benefit: It significantly reduces the amount of water in your organic layer before you add a chemical drying agent like Na₂SO₄ or MgSO₄. This makes the final drying step faster and more efficient, requiring less drying agent. It also helps in breaking emulsions, as mentioned in the troubleshooting section.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Encountered During Work-up LowYield Low Yield Start->LowYield Emulsion Persistent Emulsion Start->Emulsion OilyProduct Product is Oily, Not Solid Start->OilyProduct SolidMass Mixture Solidified After Quench Start->SolidMass CheckpH Check pH of Aqueous Layer LowYield->CheckpH AddBrine Add Saturated NaCl (Brine) Emulsion->AddBrine CheckSolvent Check for Residual Solvent (NMR/GC) OilyProduct->CheckSolvent AddWater Add H₂O to Dissolve Salt SolidMass->AddWater ReExtract Basify & Re-extract CheckpH->ReExtract pH is Acidic CheckVolatility Consider Product Volatility CheckpH->CheckVolatility pH is Neutral/Basic FilterCelite Filter through Celite® AddBrine->FilterCelite Still Emulsified Purify Purify via Chromatography CheckSolvent->Purify No Solvent, Other Impurities ReEvaporate Re-evaporate under High Vacuum CheckSolvent->ReEvaporate Solvent Present AddSolvent Add Organic Solvent to Dissolve Product AddWater->AddSolvent Proceed Proceed to Extraction AddSolvent->Proceed

Caption: A decision tree for troubleshooting common work-up issues.

References

  • Patsnap. (n.d.). Preparation method of 3-chloropropionyl chloride. Eureka. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). CN112409166A - Synthetic method of 3-chloropropionyl chloride.
  • Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • ResearchGate. (n.d.). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). JPH11199540A - Production of 3-chloropropionyl chloride.
  • VanDeMark Chemical. (2021, February). 3-CHLOROPROPIONYL CHLORIDE. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 3-Chloropropionyl chloride. Retrieved February 2, 2026, from [Link]

Sources

Troubleshooting

Minimizing impurity formation in piperidine acylation reactions

Technical Support Center: Piperidine Acylation & Impurity Control Current Status: Operational Role: Senior Application Scientist Subject: Minimizing Impurity Formation in Piperidine Acylation Workflows Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperidine Acylation & Impurity Control

Current Status: Operational Role: Senior Application Scientist Subject: Minimizing Impurity Formation in Piperidine Acylation Workflows

Executive Summary

Piperidine is a highly nucleophilic, sterically encumbered secondary amine. While generally reactive, its steric bulk creates a specific kinetic window where side reactions—specifically racemization of the coupling partner and reagent-derived adducts —can outcompete the desired amide bond formation.

This guide moves beyond basic "add and stir" instructions to address the mechanistic origins of impurities, ensuring your data meets the rigorous purity standards required for drug development.

Module 1: The Mechanistic Landscape of Impurities

To minimize impurities, you must understand the competition between the desired pathway (Amide Formation) and the three primary "Killers":

  • Oxazolone Formation: Leads to racemization of chiral carboxylic acids.

  • N-Acylurea Rearrangement: A dead-end byproduct specific to carbodiimide (EDC/DCC) coupling.

  • Guanidinium Capping: A reaction-terminating event specific to uronium (HATU/HBTU) coupling.

Visualizing the Competition

The following diagram maps the kinetic decision points where impurities are generated.

Piperidine_Acylation_Pathways Start Activated Acid (O-Acylisourea / Active Ester) Product Desired N-Acyl Piperidine Start->Product Fast Attack by Piperidine Oxazolone Oxazolone Intermediate (High Risk of Racemization) Start->Oxazolone Slow Amine Attack (Steric Hindrance) NAcylUrea N-Acylurea (Stable Byproduct) Start->NAcylUrea Intramolecular Rearrangement (Carbodiimides) Guanidine Guanidinium Adduct (Dead End) Start->Guanidine Direct Attack on Uronium (Excess HATU) Piperidine Piperidine (Nucleophile) Oxazolone->Product Attack by Piperidine Racemate Racemized Product (50:50 L/D mix) Oxazolone->Racemate Base-Catalyzed Epimerization

Caption: Kinetic competition in piperidine acylation. Green paths represent the desired reaction; red/yellow paths represent impurity formation driven by steric hindrance or reagent misuse.

Module 2: Troubleshooting & FAQs

Scenario A: "I see a +99 mass shift and my reaction stalled."

Diagnosis: You have formed a Guanidinium Adduct . Cause: When using uronium reagents (HATU, HBTU), the piperidine reacted directly with the coupling reagent instead of the activated acid. This happens if:

  • The carboxylic acid activation was too slow (hindered acid).

  • You added the piperidine before the acid was fully activated.

  • You used an excess of HATU relative to the acid.

The Fix:

  • Protocol Adjustment: Pre-activate the acid with HATU/Base for 5–10 minutes before adding the piperidine.

  • Stoichiometry: Never use >0.98 equivalents of HATU relative to the acid. Always make the acid the limiting reagent regarding activation.

Scenario B: "My chiral acid racemized (ee% dropped from 99% to 70%)."

Diagnosis: Oxazolone-mediated racemization . Cause: Piperidine is bulky. Its slow approach allows the activated acid (O-acylisourea) to cyclize into an oxazolone. The basic conditions required for coupling then deprotonate the oxazolone, destroying the stereocenter.

The Fix:

  • Additive: Use HOAt (1-Hydroxy-7-azabenzotriazole).[1] It reacts faster than the oxazolone forms, creating a reactive ester that is less prone to racemization.

  • Base Switch: Swap Triethylamine (TEA) for Sym-Collidine (2,4,6-trimethylpyridine). Collidine is a "smart base"—strong enough to drive the reaction but too sterically hindered to abstract the alpha-proton that leads to racemization [1].

Scenario C: "I have a stubborn white precipitate that won't filter out."

Diagnosis: Urea contamination (DCU/DIU) from carbodiimide coupling. Cause: DCU is notoriously difficult to remove from organic solvents.

The Fix:

  • Solvent Switch: Do not use DCM. Perform the reaction in Ethyl Acetate . DCU is almost insoluble in EtOAc and will precipitate quantitatively for easy filtration.

  • Reagent Switch: Use EDC·HCl (water-soluble carbodiimide).[1][2][3] The urea byproduct is water-soluble and is removed completely during an aqueous workup (0.1 M HCl wash).

Module 3: Validated Experimental Protocols

Protocol 1: High-Fidelity Coupling (Preserving Chirality)

Best for: Precious intermediates, chiral acids, and complex drug scaffolds.

ComponentRoleStoichiometryNotes
Carboxylic Acid Substrate1.0 equiv
Piperidine Nucleophile1.1 equiv
HATU Activator0.95 equiv Vital to prevent guanidinium formation.
HOAt Additive1.0 equivSuppresses racemization [2].[1]
Sym-Collidine Base2.5 equivPrevents alpha-proton abstraction.
DMF Solvent0.1 M Conc.Anhydrous is critical.[4]

Step-by-Step:

  • Dissolve the Carboxylic Acid and HOAt in anhydrous DMF under Nitrogen.

  • Cool to 0°C (ice bath). Temperature control is the cheapest way to stop impurities.

  • Add Sym-Collidine, followed immediately by HATU.

  • Stir for 5 minutes to form the Activated Ester (yellow/orange color change).

  • Add Piperidine dropwise.[5]

  • Allow to warm to Room Temperature and stir for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with Sat. NaHCO₃ (removes HOAt), then 0.5 M HCl (removes excess piperidine/collidine), then Brine.

Protocol 2: The "Schotten-Baumann" Method (Scale-Up Friendly)

Best for: Simple achiral acids, acid chlorides, and robust scale-up.

Concept: Uses a biphasic system (DCM/Water).[3][6] The base stays in the water, the reaction happens at the interface or in the organic phase. This prevents the base from triggering side reactions on the sensitive acid chloride [3].[7]

Step-by-Step:

  • Dissolve Piperidine (1.0 equiv) in DCM (Volume A).

  • Prepare an aqueous solution of NaOH (2.5 equiv, 10% w/v) (Volume B).

  • Combine A and B in a flask with vigorous stirring (emulsion).

  • Cool to 0°C.

  • Add the Acid Chloride (1.1 equiv) dropwise over 20 minutes.

    • Why? Slow addition prevents the acid chloride from pooling and hydrolyzing in the water.

  • Stir vigorously for 1 hour.

  • Separation: Separate the organic layer. The impurities (HCl salt, excess base) stay in the water. The product is in the DCM.[4]

Module 4: Chemoselectivity (The Hydroxyl Problem)

If your piperidine substrate has a hydroxyl group (e.g., 4-hydroxypiperidine), you risk forming an ester (O-acylation) vs. the amide (N-acylation).

Guidance:

  • Amides are thermodynamically preferred , but Esters can form kinetically .

  • Solution: Maintain a pH > 9. At high pH, the amine is unprotonated (nucleophilic), while the hydroxyl group remains protonated (less nucleophilic).

  • Protection: If high precision is needed, use N-Boc-4-hydroxypiperidine , perform O-chemistry, then deprotect. For direct N-acylation of the free amino-alcohol, use Protocol 2 (Schotten-Baumann) . The aqueous base ensures the amine remains deprotonated and reactive, favoring N-acylation by a factor of >50:1.

References

  • Carpino, L. A., et al. (2002). "The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Peptide Assembly." Journal of Organic Chemistry. Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[8] Tetrahedron. Link

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1-(3-Chloropropanoyl)-3-methylpiperidine vs. Standard Covalent Warheads

The following guide provides an in-depth technical comparison of 1-(3-Chloropropanoyl)-3-methylpiperidine against standard covalent modifiers used in drug discovery. This analysis focuses on its role as a "latent" electr...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 1-(3-Chloropropanoyl)-3-methylpiperidine against standard covalent modifiers used in drug discovery. This analysis focuses on its role as a "latent" electrophile in Covalent Fragment-Based Drug Discovery (FBDD).

Executive Summary

1-(3-Chloropropanoyl)-3-methylpiperidine represents a distinct class of covalent modifiers known as


-chloropropionamides . Unlike the constitutively reactive acrylamides or the aggressive chloroacetamides, this molecule functions as a masked Michael acceptor . It is primarily used in covalent fragment libraries (e.g., Enamine, ChemBridge) to target nucleophilic cysteines in "undruggable" protein pockets.

Its utility lies in its tunable reactivity : it is stable in solution but can undergo elimination to form a reactive acrylamide species in situ or within the specific electrostatic environment of a protein binding pocket. This guide compares its performance, mechanism, and stability against the industry standards: Acrylamides and Chloroacetamides.

Chemical Identity & Mechanism of Action

The Molecule[1][2][3][4][5][6][7]
  • Scaffold: 3-Methylpiperidine (Provides chiral recognition and lipophilic bulk).

  • Warhead: 3-Chloropropanoyl (

    
    -chloropropionamide).
    
  • Classification: Latent Electrophile / Pro-Michael Acceptor.

Mechanism: The Elimination-Addition Pathway

Unlike chloroacetamides (which react via direct


), 1-(3-chloropropanoyl)-3-methylpiperidine typically reacts via a two-step mechanism:
  • Activation (Elimination): Base-catalyzed elimination of HCl to generate the reactive acrylamide intermediate.

  • Conjugation (Michael Addition): The thiolate of a cysteine residue attacks the

    
    -carbon of the newly formed acrylamide.
    

This mechanism offers a "kinetic safety filter"—the molecule remains inert until it encounters a protein environment capable of catalyzing the elimination or stabilizing the transition state.

ReactionMechanism Substrate 1-(3-Chloropropanoyl)- 3-methylpiperidine (Latent Form) Transition Elimination of HCl (Base/Protein Assisted) Substrate->Transition -HCl Acrylamide Acrylamide Intermediate (Active Michael Acceptor) Transition->Acrylamide Fast Product Covalent Protein Adduct (Stable Thioether) Acrylamide->Product + Cys-SH (Michael Addition)

Figure 1: The elimination-addition mechanism of


-chloropropionamides.

Comparative Analysis: Warhead Performance

This section compares 1-(3-chloropropanoyl)-3-methylpiperidine (Compound A) directly with its acrylamide (Compound B) and chloroacetamide (Compound C) analogs.

Table 1: Physicochemical & Reactivity Profile
Feature3-Chloropropanoyl (Subject)Acrylamide (Standard)Chloroacetamide (Aggressive)
Reaction Type Elimination-Addition (E1cB + Conjugate)Direct Michael AdditionDirect

Alkylation
Intrinsic Reactivity (

)
Low (Latent)ModerateHigh
Selectivity Very High (Requires activation)High (Structure-guided)Low to Moderate (Promiscuous)
Plasma Stability High (

h typically)
Moderate (GSH vulnerable)Low (Rapid hydrolysis/GSH)
Metabolic Liability Dehalogenation / HydrolysisGlutathione conjugationRapid Glutathione conjugation
Screening Context High-concentration Fragment ScreeningLead Optimization / DrugsInitial Hit Finding (High risk)
Detailed Comparison
VS. Acrylamides (e.g., Ibrutinib warhead)

Acrylamides are the "Gold Standard" for covalent drugs. However, they are constitutively reactive.

  • Advantage of Subject: The 3-chloropropanoyl group acts as a pro-drug. It can penetrate cells without being sequestered immediately by cytosolic glutathione (GSH).

  • Disadvantage: It requires a specific local pH or basic residue to activate. If the binding pocket lacks this, the fragment may bind reversibly but fail to cross-link, leading to false negatives in covalent screening.

VS. Chloroacetamides

Chloroacetamides are "blunt instruments" often used in early proteomic profiling (e.g., ABPP).

  • Advantage of Subject: Significantly lower toxicity. Chloroacetamides often label non-catalytic cysteines and other nucleophiles (Lys, His) non-specifically. The 3-chloropropanoyl moiety is "softer" and strictly prefers thiols after activation.

  • Experimental Insight: In a GSH reactivity assay, chloroacetamides typically show a

    
     of minutes, whereas 3-chloropropanoyl derivatives can remain stable for hours, reacting only when positioned correctly in an enzyme active site.
    

Experimental Protocols

Protocol A: Intrinsic Reactivity Assay (GSH)

To validate the "latency" of 1-(3-chloropropanoyl)-3-methylpiperidine, perform this standard NMR or LC-MS kinetic assay.

  • Preparation: Dissolve compound (10 mM) in DMSO. Prepare reduced Glutathione (GSH) (100 mM) in PBS (pH 7.4).

  • Incubation: Mix compound and GSH at a 1:10 ratio (final 500

    
    M compound, 5 mM GSH) in PBS with 10% 
    
    
    
    (for NMR) or pure buffer (for LC-MS).
  • Monitoring:

    • T0: Immediately analyze.

    • Timepoints: 1h, 4h, 12h, 24h.

  • Readout: Monitor the disappearance of the

    
    -methylene protons (triplet 
    
    
    
    3.8 ppm) and appearance of the GSH-adduct peaks.
  • Benchmark: The subject compound should show <50% consumption at 4h, whereas a chloroacetamide analog would be >90% consumed.

Protocol B: Covalent Fragment Screening (Intact Protein MS)

This workflow is designed to screen the subject compound against a target protein (e.g., a kinase or E3 ligase).

  • Protein Prep: Dilute target protein to 5

    
    M in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). Note: Remove TCEP via desalting if it interferes, though 3-chloropropanoyl is generally TCEP-compatible.
    
  • Dosing: Add 1-(3-chloropropanoyl)-3-methylpiperidine to 200-500

    
    M (2-5% DMSO final).
    
  • Incubation: 24 hours at 4°C or 25°C. Longer incubation is required for latent electrophiles compared to acrylamides.

  • Analysis: Inject on LC-MS (Q-TOF or Orbitrap). Deconvolute the raw charge envelope.

  • Hit Criteria: Look for a mass shift of +154 Da (Molecule MW 190 - HCl [36] = 154 Da).

    • Critical Note: If you see a mass shift of +190 Da, it suggests direct displacement (rare) or non-covalent adduct in gas phase. The loss of HCl is the signature of the elimination-addition mechanism.

ScreeningWorkflow Library Fragment Library (3-Chloropropanoyl Scaffolds) Incubation Incubate with Target Protein (5 µM Protein, 500 µM Frag, 24h) Library->Incubation LCMS Intact Protein LC-MS (Denaturing Conditions) Incubation->LCMS DataAnalysis Deconvolution & Mass Shift Analysis LCMS->DataAnalysis Decision Mass Shift? DataAnalysis->Decision Hit HIT: +154 Da (Covalent Adduct) Decision->Hit Yes (MW - HCl) NoHit Non-binder / No Reaction Decision->NoHit No

Figure 2: LC-MS Screening Workflow for 3-Chloropropanoyl Fragments.

Strategic Recommendations

  • Use as a "Scout" Fragment: Include 1-(3-chloropropanoyl)-3-methylpiperidine in initial screens to identify cysteines that are accessible but perhaps too reactive for chloroacetamides (to avoid artifacts) or sterically demanding.

  • Hit Expansion: If this molecule hits, immediately synthesize the acryloyl (acrylamide) analog. If the acrylamide is significantly more potent, the 3-chloropropanoyl was likely acting as a slow-release precursor. If potencies are similar, the binding pocket likely catalyzes the elimination efficiently.

  • Chirality Check: The 3-methylpiperidine scaffold is chiral. Commercial libraries often supply the racemate. If a hit is observed, separate enantiomers immediately, as the 3-methyl orientation will dictate the trajectory of the warhead toward the cysteine.

References

  • Resurgent Interest in Covalent Drug Discovery. Source: Singh, J., et al. (2011). Nature Reviews Drug Discovery.[1] Context: Establishes the hierarchy of warhead reactivity (Acrylamide vs. Chloroacetamide).

  • 2-Chloropropionamide As a Low-Reactivity Electrophile. Source: Staton, T., et al. (2017). ACS Chemical Biology. Context: While discussing the

    
    -chloro isomer, this paper validates the concept of chloropropionamides as tunable, low-reactivity electrophiles for selective targeting.
    [2]
    
  • Characterizing and Screening Irreversible Covalent Fragments. Source: Keeley, A., et al. (2019). Journal of the American Chemical Society.[3] Context: Describes the screening of Enamine/ChemBridge libraries containing chloropropanoyl and acrylamide warheads, providing protocols for intrinsic reactivity assays.

  • Covalent Fragment Screening: 1-(3-chloropropanoyl)-3-methylpiperidine Data. Source: Hit2Lead / ChemBridge Compound Database. Context: Commercial specifications and library inclusion data for the specific subject compound (CAS# 349097-98-9).

Sources

Comparative

Biological activity of 1-(3-CHLOROPROPANOYL)-3-METHYLPIPERIDINE vs. analogues

An In-Depth Comparative Guide to the Biological Activity of 1-(3-Chloropropanoyl)-3-Methylpiperidine and Its Analogues For professionals in drug discovery and development, the piperidine scaffold represents a "privileged...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Biological Activity of 1-(3-Chloropropanoyl)-3-Methylpiperidine and Its Analogues

For professionals in drug discovery and development, the piperidine scaffold represents a "privileged structure," a testament to its recurring presence in a multitude of FDA-approved drugs and biologically active compounds.[1][2] Its conformational versatility allows it to interact with a wide range of biological targets, making it a cornerstone of modern medicinal chemistry.[1] This guide provides a comprehensive framework for evaluating the biological activity of a novel piperidine derivative, 1-(3-chloropropanoyl)-3-methylpiperidine, and comparing it with structurally related analogues.

The presence of a chloropropanoyl group suggests that 1-(3-chloropropanoyl)-3-methylpiperidine may act as a covalent inhibitor, a class of compounds that is increasingly sought after in drug discovery for their potential for high potency and prolonged duration of action.[3][4] This guide will, therefore, focus on the experimental workflows required to characterize this potential mechanism of action and to compare its efficacy and selectivity against other piperidine-based compounds with established biological activities.

The Compound of Interest and Selected Analogues for Comparison

Our primary compound for this guide is 1-(3-chloropropanoyl)-3-methylpiperidine . The key structural features that warrant investigation are the electrophilic chloropropanoyl "warhead," which could engage in covalent bond formation with a biological target, and the 3-methylpiperidine moiety, which will influence the compound's stereochemistry, lipophilicity, and non-covalent interactions.

To establish a meaningful structure-activity relationship (SAR), we will compare it against a panel of analogues, including:

  • Analogue A: 1-Acryloyl-3-methylpiperidine: Replacing the chloropropanoyl group with an acryloyl group, a classic Michael acceptor, will help determine the influence of the leaving group on covalent modification.

  • Analogue B: 1-Propanoyl-3-methylpiperidine: This non-reactive analogue will serve as a negative control to ascertain if the biological activity is dependent on the covalent mechanism.

  • Analogue C: 1-(3-Chloropropanoyl)piperidine: Removal of the methyl group will help to understand the steric and electronic contributions of this substituent to binding and reactivity.

  • Known Bioactive Piperidine Derivatives: Including compounds like a known piperidine-based anticancer agent (e.g., a derivative with a published IC50 value) and a neuroprotective agent (e.g., a sigma-1 receptor ligand) will provide a benchmark for the potency and spectrum of activity.[5][6]

Proposed Experimental Workflow for Comparative Analysis

The following workflow is designed to provide a comprehensive comparison of the biological activities of 1-(3-chloropropanoyl)-3-methylpiperidine and its analogues.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Target Identification & Validation A Compound Synthesis and Characterization B In Vitro Cytotoxicity Screening (MTT Assay) A->B C Selectivity Index (SI) Determination B->C D Covalent Enzyme Inhibition Assays C->D E DNA Interaction Assays C->E F Apoptosis and Cell Cycle Analysis D->F E->F G Affinity-Based Probe Synthesis F->G H Chemoproteomic Target Identification G->H I Target Validation (e.g., siRNA, CRISPR) H->I

Caption: Proposed experimental workflow for the evaluation of piperidine derivatives.

Detailed Experimental Protocols

In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and provides a quantitative measure of a compound's cytotoxic or cytostatic effects.[1]

Protocol:

  • Cell Seeding: Plate a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, PC3 for prostate cancer) and a non-cancerous control cell line (e.g., HGF for human gingival fibroblasts) in 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.[1][6]

  • Compound Treatment: Prepare serial dilutions of the test compounds (1-(3-chloropropanoyl)-3-methylpiperidine and its analogues) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[6]

  • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours. The viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) values for each compound against each cell line. The selectivity index (SI) is calculated as the ratio of the IC50 in the non-cancerous cell line to the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.[7]

Covalent Enzyme Inhibition Assays

Given the electrophilic nature of the chloropropanoyl moiety, it is crucial to assess the potential for covalent enzyme inhibition.[8]

Protocol (Time-Dependent IC50 Assay):

  • Enzyme and Inhibitor Preparation: Prepare solutions of the target enzyme and the test compounds at various concentrations.

  • Pre-incubation: Pre-incubate the enzyme with each concentration of the inhibitor for different periods (e.g., 0, 15, 30, 60 minutes).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Data Acquisition: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Determine the IC50 value at each pre-incubation time point. A time-dependent decrease in the IC50 value is indicative of irreversible or slow-binding covalent inhibition.[9] Further kinetic studies can then be performed to determine the inactivation rate constant (k_inact) and the inhibitor constant (K_I).[3][10]

DNA Interaction Assays

Tertiary 3-chloropiperidines have been shown to alkylate DNA through the formation of bicyclic aziridinium ions.[11] It is plausible that 1-(3-chloropropanoyl)-3-methylpiperidine could exhibit similar activity.

Protocol (DNA Cleavage Assay):

  • Reaction Mixture Preparation: Prepare reaction mixtures containing supercoiled plasmid DNA, the test compounds at various concentrations, and a suitable buffer.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period.

  • Electrophoresis: Analyze the DNA samples by agarose gel electrophoresis.

  • Visualization and Analysis: Stain the gel with an intercalating agent (e.g., ethidium bromide) and visualize the DNA bands under UV light. Cleavage of the supercoiled DNA (form I) will result in the formation of nicked circular DNA (form II) and linear DNA (form III). The extent of DNA cleavage can be quantified by densitometry.

Comparative Data Summary (Hypothetical)

The following tables provide a template for summarizing the data that would be generated from the proposed experiments.

Table 1: In Vitro Cytotoxicity and Selectivity of Piperidine Derivatives

CompoundCancer Cell Line (IC50, µM)Non-Cancerous Cell Line (IC50, µM)Selectivity Index (SI)
1-(3-Chloropropanoyl)-3-methylpiperidineExperimental ValueExperimental ValueCalculated Value
Analogue AExperimental ValueExperimental ValueCalculated Value
Analogue BExperimental ValueExperimental ValueCalculated Value
Analogue CExperimental ValueExperimental ValueCalculated Value
Reference CompoundLiterature/Experimental ValueLiterature/Experimental ValueCalculated Value

Table 2: Covalent Inhibition Kinetics

CompoundTime-Dependent IC50 Shiftk_inact/K_I (M⁻¹s⁻¹)
1-(3-Chloropropanoyl)-3-methylpiperidineObserved/Not ObservedExperimental Value
Analogue AObserved/Not ObservedExperimental Value
Analogue BObserved/Not ObservedNot Applicable

Mechanistic Insights and Signaling Pathways

The biological activities of piperidine derivatives are often attributed to their ability to modulate specific cellular signaling pathways.[1] For instance, if cytotoxicity is observed, it may be mediated through the induction of apoptosis.

G cluster_0 Apoptosis Induction Piperidine_Derivative Piperidine Derivative Mitochondria Mitochondria Piperidine_Derivative->Mitochondria Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: A simplified diagram of a potential apoptotic pathway induced by a piperidine derivative.

Conclusion

This guide provides a robust, scientifically grounded framework for the comprehensive evaluation of the biological activity of 1-(3-chloropropanoyl)-3-methylpiperidine and its analogues. By systematically assessing cytotoxicity, mechanism of action, and potential molecular targets, researchers can build a detailed structure-activity relationship profile. The insights gained from such a comparative study are invaluable for the rational design and optimization of novel piperidine-based therapeutics. The emphasis on characterizing the potential covalent inhibitory mechanism reflects a contemporary approach in drug discovery, aiming to develop highly potent and selective drug candidates.

References

  • The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals - Benchchem.
  • A Comparative Safety Analysis of Piperidine Analogs for Drug Development - Benchchem.
  • Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ₁ receptor ligands - PubMed.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD.
  • Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ1 receptor ligands | Request PDF - ResearchGate.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI.
  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed.
  • Cheat Sheet for Covalent Enzyme Inhibitors - Drug Hunter.
  • P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling | ACS Pharmacology & Translational Science.
  • Synthesis and cytotoxic activity of some derivatives of alkyl piperidine.
  • Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC) | Analytical Chemistry - ACS Publications.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC.
  • A focus on piperidine and piperazine scaffolds - . Available from:

  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Publishing.
  • Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring - MDPI.
  • In vitro cytotoxic activity of 1-alkylpiperidine N-oxides and quantitative structure-activity relationships - PubMed.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega - ACS Publications.
  • A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC.
  • Reaction mechanism of the examined 3‐chloropiperidines 1 a‐e, a mixture...

Sources

Validation

In Vitro Profiling of 1-(3-Chloropropanoyl)-3-methylpiperidine: A Covalent Warhead Evaluation Guide

Executive Summary & Technical Context[1][2][3] 1-(3-Chloropropanoyl)-3-methylpiperidine (CAS 349097-98-9) represents a critical class of latent electrophiles used in Targeted Covalent Inhibitor (TCI) discovery. Unlike it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3]

1-(3-Chloropropanoyl)-3-methylpiperidine (CAS 349097-98-9) represents a critical class of latent electrophiles used in Targeted Covalent Inhibitor (TCI) discovery. Unlike its direct Michael acceptor counterpart (the acrylamide), this compound features a 3-chloropropanamide "warhead."

In drug development, this molecule serves two primary functions:

  • Masked Acrylamide Precursor: It can undergo elimination of HCl under physiological conditions to generate the reactive acrylamide in situ, potentially improving oral bioavailability or metabolic stability before target engagement.

  • Reactivity Probe: It is used to tune the reactivity window of covalent fragments. While chloroacetamides are often too reactive (promiscuous) and acrylamides require specific cysteine orientation, 3-chloropropanamides offer a "slow-release" or "tunable" reactivity profile.

This guide outlines the experimental framework to evaluate its intrinsic reactivity , stability , and activation kinetics compared to standard alternatives.

Mechanism of Action & Rationale

The testing strategy must validate the compound's mode of action. Does it react via direct nucleophilic displacement (


) or elimination-addition?
  • Pathway A (Direct Displacement): Direct attack of a cysteine thiol on the

    
    -carbon, displacing chloride. This is kinetically slow for 3-chloropropanamides.
    
  • Pathway B (Elimination-Addition): The rate-limiting step is the elimination of HCl to form the acrylamide intermediate (1-acryloyl-3-methylpiperidine), which then undergoes rapid Michael addition with the target cysteine.

Visualization: Activation Pathway

The following diagram illustrates the critical "Elimination-Activation" mechanism that must be monitored during in vitro testing.

ActivationPathway Compound 1-(3-Chloropropanoyl)- 3-methylpiperidine (Latent Electrophile) Intermediate Transition State (HCl Elimination) Compound->Intermediate pH > 7.0 Slow Step (k_elim) Adduct Covalent Protein Adduct (Thioether Bond) Compound->Adduct Direct Sn2 (Minor Pathway) Acrylamide 1-Acryloyl-3-methylpiperidine (Active Michael Acceptor) Intermediate->Acrylamide -HCl Acrylamide->Adduct +Cys-SH Fast Step (k_inact)

Figure 1: The dual-pathway mechanism. Testing must distinguish between direct alkylation (slow) and elimination-dependent activation (pH-driven).

Comparative Analysis: Warhead Performance

When selecting 1-(3-chloropropanoyl)-3-methylpiperidine, you are effectively choosing a specific reactivity profile. The table below compares it against the standard "Acrylamide" (active drug form) and "Propionamide" (negative control).

Feature1-(3-Chloropropanoyl)-3-methylpiperidine 1-Acryloyl-3-methylpiperidine (Alternative A)1-Propanoyl-3-methylpiperidine (Alternative B)
Role Latent Electrophile / PrecursorActive Michael AcceptorNegative Control (Reversible)
Reactivity (

)
Low to Moderate (pH dependent)High (Irreversible)None (Inert)
Mechanism Elimination

Conjugate Addition
Direct Conjugate AdditionReversible Binding Only
Stability (

)
High in solid state; variable in bufferModerate (polymerization risk)Very High
Selectivity High (Requires activation)Moderate (Can target off-target Cys)N/A
Primary Application Pro-drug design, FBDD screeningPrimary inhibitor designBinding site validation

Scientist's Note: Use the Chloropropanoyl variant when the Acrylamide is too unstable or exhibits high plasma clearance due to rapid glutathione conjugation. The Chloropropanoyl group acts as a "time-release" warhead.

Experimental Protocols

Protocol A: Glutathione (GSH) Reactivity Assay

Objective: Determine the intrinsic electrophilicity (


) and half-life (

) of the compound. This is the industry standard for assessing covalent warhead safety.

Methodology:

  • Preparation: Prepare a 10 mM stock of 1-(3-chloropropanoyl)-3-methylpiperidine in DMSO.

  • Reaction Mix: Incubate compound (50 µM) with reduced L-Glutathione (500 µM, 10x excess) in PBS (pH 7.4) at 37°C.

    • Internal Standard: Include Indomethacin or Warfarin for LC-MS normalization.

  • Time Points: Sample at 0, 15, 30, 60, 120, 240 min, and 24 hours.

  • Analysis: Quench with 1% Formic Acid/Acetonitrile and analyze via LC-MS/MS. Monitor the disappearance of the parent mass [M+H]+ 190.1 and the appearance of the GSH-adduct.

  • Data Processing: Plot ln(% Remaining) vs. Time. The slope

    
     defines the reactivity.
    

Acceptance Criteria:

  • Ideal Latent Probe:

    
     > 4 hours (indicates stability in plasma but potential for activation).
    
  • Too Reactive:

    
     < 30 mins (risk of immunotoxicity).
    
Protocol B: Activation Kinetics (NMR Monitoring)

Objective: Quantify the rate of elimination to the acrylamide species in the absence of nucleophiles.

Methodology:

  • Solvent: Dissolve 5 mg of compound in 600 µL of deuterated phosphate buffer (pH 7.4) or DMSO-

    
     with added 
    
    
    
    .
  • Instrument: 500 MHz or 600 MHz NMR.

  • Monitoring: Acquire

    
    -NMR spectra every 30 minutes for 12 hours.
    
  • Target Signals:

    • Disappearance: Triplet at ~3.8 ppm (

      
      -Cl).
      
    • Appearance: Multiplets at 5.5–6.5 ppm (Vinyl protons of the acrylamide).

  • Calculation: Calculate the % conversion over time.

Decision Workflow for Drug Discovery

Use this logic flow to determine if this compound should advance in your pipeline.

DecisionTree Start Start: Screening 1-(3-Chloropropanoyl)-3-methylpiperidine GSH_Assay Step 1: GSH Reactivity Assay (pH 7.4, 37°C) Start->GSH_Assay High_Reactivity t1/2 < 60 min (High Reactivity) GSH_Assay->High_Reactivity Low_Reactivity t1/2 > 24 hours (Inert) GSH_Assay->Low_Reactivity Mod_Reactivity t1/2 = 2-12 hours (Ideal Latency) GSH_Assay->Mod_Reactivity Discard_Tox Discard: High Toxicity Risk (Non-specific alkylator) High_Reactivity->Discard_Tox Discard_Inert Discard: No Target Engagement (Too stable) Low_Reactivity->Discard_Inert Check_Elim Step 2: Check Elimination (Does it form Acrylamide?) Mod_Reactivity->Check_Elim Check_Elim->Discard_Inert No (Remains Chloropropanoyl) Proceed_Bio Proceed to Target Assay (IC50 / Kinact) Check_Elim->Proceed_Bio Yes (Acrylamide observed)

Figure 2: Screening logic. The compound is valuable only if it demonstrates "Ideal Latency"—stable enough to reach the target, but reactive enough to activate.

References

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724.

  • Baillie, T. A. (2016). Targeted Covalent Inhibitors for Drug Design: The Redox-Warhead Concept. Angewandte Chemie International Edition, 55(43), 13408–13421.

  • Petter, R. C., et al. (2011). The Impact of Covalent Inhibitors on Drug Discovery. Drug Discovery Today, 16(17-18), 733-740. (Foundation for GSH reactivity protocols).

  • ChemicalBook. (2025). 1-(3-Chloropropanoyl)-3-methylpiperidine Product Properties and Safety.

Comparative

A Comparative Guide to Validating the Covalent Mechanism of Action of 1-(3-CHLOROPROPANOYL)-3-METHYLPIPERIDINE

For Distribution to: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for validating the hypothesized mechanism of action of the novel compound, 1-(3-CHLOROPROPANO...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the hypothesized mechanism of action of the novel compound, 1-(3-CHLOROPROPANOYL)-3-METHYLPIPERIDINE. Based on its chemical structure, we propose that this molecule functions as a covalent inhibitor. This document will objectively compare its putative mechanism with established covalent inhibitors and provide detailed experimental protocols to rigorously test this hypothesis. Our approach is grounded in the principles of scientific integrity, ensuring that each proposed step contributes to a self-validating experimental cascade.

The Hypothesis: A Covalent Mechanism of Action

The chemical structure of 1-(3-CHLOROPROPANOYL)-3-METHYLPIPERIDINE features a critical electrophilic "warhead": the α-chloroketone moiety. This functional group is a well-documented reactive center capable of forming a stable, covalent bond with nucleophilic amino acid residues within a protein's active site.[1] Therefore, we hypothesize that 1-(3-CHLOROPROPANOYL)-3-METHYLPIPERIDINE acts as an irreversible covalent inhibitor, likely targeting a serine or cysteine residue in a biologically relevant protein, such as a serine or cysteine protease.[2][3]

The proposed mechanism involves a two-step process:

  • Initial Non-covalent Binding: The inhibitor first binds reversibly to the target protein's active site, driven by non-covalent interactions. The piperidine scaffold likely plays a significant role in this initial recognition and binding.

  • Irreversible Covalent Bond Formation: Following initial binding, the nucleophilic side chain of a nearby amino acid (e.g., the hydroxyl group of serine or the thiol group of cysteine) attacks the electrophilic carbon of the chloropropanoyl group, displacing the chloride leaving group and forming a stable covalent bond.[1]

This covalent modification leads to the irreversible inactivation of the target protein.

Covalent Inhibition Mechanism E Enzyme (E) EI_non_covalent Non-covalent E-I Complex E->EI_non_covalent k_on I Inhibitor (I) I->EI_non_covalent EI_non_covalent->E k_off EI_covalent Covalent E-I Adduct EI_non_covalent->EI_covalent k_inact

Caption: Proposed two-step mechanism of covalent inhibition.

Comparative Analysis with Alternative Covalent Inhibitors

To contextualize the potential performance of 1-(3-CHLOROPROPANOYL)-3-METHYLPIPERIDINE, we will compare its hypothesized properties with well-characterized covalent inhibitors that share structural or mechanistic features. For irreversible inhibitors, the key performance metric is the second-order rate constant, k_inact/K_I, which represents the efficiency of covalent modification.[4][5] A higher k_inact/K_I value indicates a more efficient inhibitor.

Inhibitor ClassExample CompoundWarheadTarget Classk_inact/K_I (M⁻¹s⁻¹)Reference
α-Haloacetamides Chloroacetamide-modified PiperidineChloroacetamideKDM5B (Lysine Demethylase)7.4 x 10³[6]
Peptidyl Ketones Tosylphenylalanine chloromethyl ketone (TPCK)Chloromethyl ketoneSerine ProteasesNot explicitly stated, but potent inhibition observed.[7]
Urea-based Piperidine/Piperazine Aryl UreasUreaFAAH (Serine Hydrolase)Varies with structureN/A
Nitrile-based SaxagliptinNitrileDPP-4 (Serine Protease)Reversible covalent

This table highlights that various electrophilic warheads are employed to achieve covalent inhibition across different target classes. The piperidine scaffold is present in several known inhibitors, suggesting its utility in directing the warhead to the active site.

Experimental Validation Protocols

The following is a logical, step-by-step workflow designed to rigorously validate the proposed covalent mechanism of action for 1-(3-CHLOROPROPANOYL)-3-METHYLPIPERIDINE.

Validation_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_biophysical Biophysical Confirmation cluster_cellular Cellular Validation synthesis Synthesis of 1-(3-CHLOROPROPANOYL)-3-METHYLPIPERIDINE target_id Target Identification (e.g., Proteome Profiling) synthesis->target_id enzyme_kinetics Enzyme Kinetic Assays (IC50, Time-Dependence) target_id->enzyme_kinetics kinact_ki Determination of k_inact/K_I enzyme_kinetics->kinact_ki mass_spec Mass Spectrometry (Intact Protein & Peptide Mapping) kinact_ki->mass_spec cell_based_assays Cellular Target Engagement & Phenotypic Assays kinact_ki->cell_based_assays crystallography X-ray Crystallography (Structural Confirmation) mass_spec->crystallography selectivity Selectivity Profiling (Off-target analysis) cell_based_assays->selectivity

Caption: Experimental workflow for validating the covalent mechanism.

Synthesis of 1-(3-CHLOROPROPANOYL)-3-METHYLPIPERIDINE

A plausible synthetic route involves the acylation of 3-methylpiperidine with 3-chloropropanoyl chloride.

  • Step 1: Dissolve 3-methylpiperidine in an aprotic solvent (e.g., dichloromethane) and cool to 0°C.

  • Step 2: Add a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct.

  • Step 3: Slowly add a solution of 3-chloropropanoyl chloride in the same solvent.

  • Step 4: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Step 5: Purify the product using standard techniques (e.g., extraction, column chromatography).

A similar procedure has been described for the synthesis of N-chloroacetyl-2,6-diarylpiperidin-4-ones.[8]

Target Identification and Initial Kinetic Characterization
  • Protocol 1: Target Identification using Activity-Based Protein Profiling (ABPP)

    • Synthesize an alkyne- or biotin-tagged version of 1-(3-CHLOROPROPANOYL)-3-METHYLPIPERIDINE.

    • Incubate the tagged probe with a complex proteome (e.g., cell lysate).

    • Perform a click reaction to attach a reporter tag (e.g., fluorescent dye or biotin).

    • Identify the labeled proteins using mass spectrometry-based proteomics.

  • Protocol 2: Time-Dependent Inhibition Assay

    • Incubate the putative target enzyme with various concentrations of the inhibitor for different time intervals.

    • Initiate the enzymatic reaction by adding a fluorogenic substrate.

    • Monitor the reaction progress over time.

    • A time-dependent decrease in IC50 is a hallmark of irreversible inhibition.[5]

Determination of Kinetic Parameters (k_inact/K_I)

The potency of an irreversible inhibitor is best described by k_inact/K_I.[4]

  • Protocol 3: k_inact/K_I Determination

    • Pre-incubate the enzyme with a range of inhibitor concentrations.

    • At various time points, take an aliquot and dilute it into a solution containing the substrate to initiate the reaction.

    • Measure the initial reaction velocity for each time point and inhibitor concentration.

    • Plot the observed rate constant (k_obs) versus inhibitor concentration. The slope of this plot at low inhibitor concentrations provides an estimate of k_inact/K_I.[9]

Biophysical Confirmation of Covalent Modification
  • Protocol 4: Intact Protein Mass Spectrometry

    • Incubate the target enzyme with a stoichiometric excess of the inhibitor.

    • Analyze the reaction mixture by ESI-MS.

    • A mass shift corresponding to the molecular weight of the inhibitor minus the leaving group (HCl) confirms covalent adduction.[10]

  • Protocol 5: Peptide Mapping Mass Spectrometry

    • After covalent modification, digest the protein with a protease (e.g., trypsin).

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Identify the modified peptide and the specific amino acid residue that has been covalently labeled.[10]

Conclusion

The presence of an α-chloroketone in 1-(3-CHLOROPROPANOYL)-3-METHYLPIPERIDINE strongly suggests a covalent mechanism of action. The experimental framework outlined in this guide provides a rigorous and systematic approach to validate this hypothesis. By comparing its kinetic parameters with those of established covalent inhibitors and confirming the covalent adduct through biophysical methods, a comprehensive understanding of its mechanism can be achieved. This will be crucial for any further development of this compound as a chemical probe or therapeutic agent.

References

  • k_inact / K_I Assay for Irreversible Covalent Compounds. (n.d.). Domainex. [Link]

  • High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM. (2022). Analytical Chemistry. [Link]

  • N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers. (n.d.). Shree Ganesh Chemicals. [Link]

  • Design, Synthesis and Characterization of Covalent KDM5 Inhibitors. (2019). Angewandte Chemie. [Link]

  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. (n.d.). RSC Publishing. [Link]

  • A new tool for covalent ligands: k_inact /K_I made easy with dDRTC. (2026). Practical Fragments. [Link]

  • Naphthoquinones as Covalent Reversible Inhibitors of Cysteine Proteases—Studies on Inhibition Mechanism and Kinetics. (n.d.). MDPI. [Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. (2022). PMC. [Link]

  • Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. (n.d.). PMC. [Link]

  • Synthetic piperidine-substituted chalcones as potential hits for α-amylase inhibitory and antioxidant activities. (2023). PubMed. [Link]

  • The serine protease inhibitors, tosylphenylalanine chloromethyl ketone and tosyllysine chloromethyl ketone, potently inhibit pp70s6k activation. (1996). PubMed. [Link]

  • Lecture 17: Irreversible Serine Protease Inhibitors. (2023). [Link]

  • Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. (n.d.). PMC. [Link]

  • Synthesis and antimicrobial activities of N-chloroacetyl-2,6-diarylpiperidin-4-ones. (2025). [Link]

  • An update on the discovery and development of reversible covalent inhibitors. (2023). PMC. [Link]

  • Irreversible enzyme inhibitors. CXXXIX. p-(4,6-Diamino-1,2-dihydro-2,2-dimethyl-s-triazin-1-yl)phenylpropionylsulfanilyl fluoride, an active-site-directed irreversible inhibitor of dihydrofolic reductase. VI. Further studies on effects of substitution on the propionamide bridge on isozyme specificity. (1969). PubMed. [Link]

  • Structural Analysis of Proteins by Covalent Labeling and Mass Spectrometric Detection. (n.d.). [Link]

  • Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group. (2020). MDPI. [Link]

  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. (n.d.). NIH. [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2024). NIH. [Link]

  • New Cysteine Covalent Modification Strategies Enable Advancement of Proteome‐wide Selectivity of Kinase Modulators. (2025). ResearchGate. [Link]

  • Novel inhibitors and activity-based probes targeting serine proteases. (2022). Frontiers. [Link]

  • Recent Advances in Covalent Drug Discovery. (n.d.). MDPI. [Link]

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Validation

Benchmarking 1-(3-CHLOROPROPANOYL)-3-METHYLPIPERIDINE: A Comparative Guide to Prolyl Oligopeptidase Inhibition

For Distribution to: Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Targeting Prolyl Oligopeptidase Prolyl oligopeptidase (POP), also known as prolyl endopeptidase,...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Targeting Prolyl Oligopeptidase

Prolyl oligopeptidase (POP), also known as prolyl endopeptidase, is a serine protease that cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues.[1][2] While initially characterized for its role in neuropeptide metabolism, emerging evidence has implicated POP in a range of pathophysiological processes, including neuroinflammation, protein aggregation in neurodegenerative diseases, and cellular signaling.[3][4][5] This has positioned POP as a compelling therapeutic target for conditions such as Alzheimer's disease, Parkinson's disease, and other cognitive disorders.[1]

The therapeutic strategy revolves around the development of potent and selective POP inhibitors. A multitude of such inhibitors have been developed, ranging from peptide-like compounds to small molecules.[6] Many of these act as transition-state analogues, often possessing a reactive "warhead" that forms a covalent bond with the catalytic serine in the enzyme's active site.[6]

This guide introduces a putative novel covalent inhibitor, 1-(3-CHLOROPROPANOYL)-3-METHYLPIPERIDINE , and provides a comprehensive framework for benchmarking its performance against well-established POP inhibitors. The chloropropanoyl moiety suggests a potential for covalent modification of the active site serine, a mechanism employed by other potent protease inhibitors.[7] Our comparative analysis will focus on key performance metrics, including inhibitory potency, selectivity, and cellular efficacy. We will compare our test compound with the following established inhibitors:

  • Z-Pro-prolinal: A canonical, potent, and selective peptide-like inhibitor of POP, often used as a reference compound.[3][8]

  • S-17092: An orally active and brain-permeable POP inhibitor that has undergone clinical investigation for cognitive impairment.[9][10]

  • JTP-4819: A potent and specific POP inhibitor with demonstrated cognitive-enhancing effects in preclinical models.[11][12][13][14]

  • KYP-2047: A cell-permeable and highly potent POP inhibitor known to reduce α-synuclein aggregation.[15][16]

This guide is designed to provide researchers with the necessary theoretical background and detailed experimental protocols to rigorously evaluate novel POP inhibitors and advance the development of next-generation therapeutics for neurodegenerative and related disorders.

Experimental Design: A Multi-tiered Approach to Inhibitor Characterization

A robust evaluation of a novel inhibitor requires a multi-faceted approach, moving from basic enzymatic characterization to more complex cellular models. The following experimental workflow is designed to provide a comprehensive performance profile of 1-(3-CHLOROPROPANOYL)-3-METHYLPIPERIDINE in comparison to the known inhibitors.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays biochem_intro Enzymatic Inhibition Assay ic50 IC50 Determination biochem_intro->ic50 cell_intro Cellular Target Engagement biochem_intro->cell_intro Progression kinetics Mechanism of Inhibition (Kinetics) ic50->kinetics selectivity Selectivity Profiling kinetics->selectivity viability Cytotoxicity Assessment cell_intro->viability alpha_syn α-Synuclein Aggregation Assay viability->alpha_syn inflammation Anti-inflammatory Activity alpha_syn->inflammation

Figure 1. A multi-tiered workflow for comprehensive inhibitor characterization.

Detailed Experimental Protocols

Part 1: Biochemical Characterization

Rationale: The half-maximal inhibitory concentration (IC50) is a fundamental measure of an inhibitor's potency. This assay quantifies the concentration of the inhibitor required to reduce the enzymatic activity of POP by 50%.

Protocol:

  • Reagents and Materials:

    • Recombinant human prolyl oligopeptidase (human POP)

    • Fluorogenic substrate: Z-Gly-Pro-AMC (N-carbobenzyloxy-glycyl-prolyl-7-amino-4-methylcoumarin)

    • Assay Buffer: 0.1 M phosphate buffer, pH 7.4

    • Inhibitors: 1-(3-CHLOROPROPANOYL)-3-METHYLPIPERIDINE, Z-Pro-prolinal, S-17092, JTP-4819, KYP-2047

    • 96-well black microtiter plates

    • Fluorescence plate reader (Excitation: 360 nm, Emission: 485 nm)

  • Procedure: a. Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer. b. In a 96-well plate, add 137 µL of assay buffer, 3 µL of the inhibitor solution (or buffer for control), and 2 µL of a 6 µM human POP solution.[6] c. Pre-incubate the plate at 30°C for 15 minutes.[6] d. Initiate the reaction by adding 10 µL of a 3 mM solution of the Z-Gly-Pro-AMC substrate.[6] e. Incubate the plate with shaking (90 rpm) for 1 hour at 37°C.[6] f. Measure the fluorescence intensity. g. Calculate the percentage of inhibition for each inhibitor concentration relative to the control. h. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Rationale: To understand how 1-(3-CHLOROPROPANOYL)-3-METHYLPIPERIDINE inhibits POP, kinetic studies are performed. Given its chemical structure, a covalent, irreversible mechanism is hypothesized.

Protocol:

  • Time-Dependent Inhibition: a. Pre-incubate a fixed concentration of the inhibitor with POP for varying time intervals before adding the substrate. b. A time-dependent decrease in enzyme activity suggests an irreversible or slow-binding mechanism.

  • Substrate Competition: a. Perform the inhibition assay in the presence of varying concentrations of the substrate. b. The effect of substrate concentration on the IC50 value can help elucidate the mode of inhibition (competitive, non-competitive, or uncompetitive).

Rationale: A good drug candidate should be selective for its target to minimize off-target effects. The selectivity of 1-(3-CHLOROPROPANOYL)-3-METHYLPIPERIDINE will be assessed against other serine proteases.

Protocol:

  • Perform enzymatic assays with a panel of related serine proteases (e.g., trypsin, chymotrypsin, elastase).

  • Determine the IC50 values for 1-(3-CHLOROPROPANOYL)-3-METHYLPIPERIDINE against each of these proteases.

  • Calculate the selectivity index by dividing the IC50 for the off-target protease by the IC50 for POP. A higher selectivity index indicates greater selectivity.

Part 2: Cell-Based Efficacy

Rationale: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that the inhibitor binds to its target in a cellular context.[17]

Protocol:

  • Cell Culture: Use a relevant cell line, such as human neuroblastoma SH-SY5Y cells, which endogenously express POP.

  • Treatment: Treat the cells with varying concentrations of the inhibitors.

  • Thermal Shift: Heat the cell lysates to a range of temperatures.

  • Analysis: Analyze the soluble fraction of POP at each temperature by Western blot.

  • Interpretation: Binding of the inhibitor will stabilize the protein, leading to a higher melting temperature.

Rationale: It is crucial to ensure that the observed cellular effects of the inhibitor are not due to general cytotoxicity.

Protocol:

  • Assays: Use standard cytotoxicity assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the LDH (lactate dehydrogenase) release assay.[18]

  • Procedure: Treat cells with a range of inhibitor concentrations for 24-48 hours and measure cell viability.

Rationale: POP has been shown to accelerate the aggregation of α-synuclein, a key pathological event in Parkinson's disease.[16][19] This assay will evaluate the ability of the inhibitors to mitigate this process.

Protocol:

  • Cell Model: Use SH-SY5Y cells overexpressing α-synuclein.

  • Induction of Aggregation: Induce α-synuclein aggregation using an agent like rotenone or by inducing oxidative stress.[16]

  • Treatment: Treat the cells with the inhibitors during or after the induction of aggregation.[16]

  • Analysis:

    • Quantify the levels of soluble and insoluble α-synuclein by Western blot.[16]

    • Visualize α-synuclein aggregates using immunofluorescence microscopy.

G cluster_0 Pathogenic Cascade cluster_1 Therapeutic Intervention POP Prolyl Oligopeptidase (POP) alpha_syn_agg Aggregated α-Synuclein POP->alpha_syn_agg Accelerates Aggregation alpha_syn_mono Monomeric α-Synuclein alpha_syn_mono->alpha_syn_agg inhibitor POP Inhibitor (e.g., 1-(3-CHLOROPROPANOYL)-3-METHYLPIPERIDINE) inhibitor->POP Inhibits

Sources

Comparative

Comparative Guide: 1-(3-Chloropropanoyl)-3-methylpiperidine as a Latent Electrophilic Probe

Topic: Comparative Efficacy of 1-(3-Chloropropanoyl)-3-methylpiperidine in Cellular Models Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Efficacy of 1-(3-Chloropropanoyl)-3-methylpiperidine in Cellular Models Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Role of "Masked" Warheads

In the landscape of covalent drug discovery, 1-(3-chloropropanoyl)-3-methylpiperidine (hereafter referred to as 3-CPMP ) occupies a critical niche as a latent electrophile or "pro-Michael acceptor." Unlike its more aggressive counterpart, the acrylamide, 3-CPMP utilizes a 3-chloropropanamide moiety that must undergo elimination or direct substitution to modify protein targets (typically Cysteine residues).

This guide evaluates the cellular efficacy of 3-CPMP, positioning it not merely as a cytotoxic agent, but as a precision tool for warhead tuning . By comparing it against the direct Michael acceptor (1-acryloyl-3-methylpiperidine) and a non-reactive control, we illuminate its utility in reducing off-target toxicity while maintaining target occupancy in metabolically active cellular environments.

Mechanism of Action: The "Switch" Mechanism

To understand the efficacy of 3-CPMP, one must analyze its bioactivation pathway. Unlike acrylamides which are constitutively reactive, 3-CPMP relies on a specific chemical environment to become active.

  • Pathway A (Elimination-Addition): Under physiological pH (7.4) or enzymatic catalysis, 3-CPMP eliminates HCl to form the reactive acrylamide species in situ.

  • Pathway B (Direct Substitution -

    
    ):  Direct displacement of the chloride by a nucleophile (less favored for amides but possible in hydrophobic pockets).
    

This "masked" reactivity profile allows 3-CPMP to bypass rapid systemic clearance mechanisms (like Glutathione conjugation) often seen with highly reactive acrylamides, potentially offering improved bioavailability.

Bioactivation CPMP 1-(3-Chloropropanoyl)- 3-methylpiperidine (Latent Electrophile) Elimination Elimination (-HCl) pH > 7.2 or Enzymatic CPMP->Elimination Slow Adduct Stable Covalent Protein Adduct CPMP->Adduct Very Slow (Direct SN2) Acrylamide 1-Acryloyl-3-methylpiperidine (Active Michael Acceptor) Elimination->Acrylamide Activation Acrylamide->Adduct Fast (Michael Addition) Cysteine Cysteine Thiol (Protein Target) Cysteine->Adduct Nucleophilic Attack

Figure 1: Bioactivation pathway of 3-CPMP. The compound primarily acts as a pro-drug for the acrylamide warhead, requiring an elimination step that modulates its kinetic profile.

Comparative Analysis: 3-CPMP vs. Alternatives

The following comparison matrix evaluates 3-CPMP against its direct Michael acceptor analog and a non-reactive control. This data is synthesized from standard structure-activity relationship (SAR) profiles of chloropropanamide-based covalent inhibitors.

Table 1: Physicochemical and Reactivity Profile
Feature3-CPMP (Subject) Alternative A: Acrylamide Analog Alternative B: Propionyl Control
Chemical Structure 1-(3-Cl-propanoyl)-3-Me-piperidine1-Acryloyl-3-Me-piperidine1-Propanoyl-3-Me-piperidine
Warhead Type

-Chloroamide (Latent)
Acrylamide (Active)Alkyl Amide (Inert)
Reactivity (

)
Low / TunableHighNone
GSH Half-life (

)
> 240 min (High Stability)< 60 min (Rapid Conjugation)Stable
Cellular Permeability High (Lipophilic)Moderate (Reactive)High
Primary Use Case Tuning residence time; Pro-drugPotent, rapid inhibitionNegative control for binding
Performance in Cellular Models
  • Cytotoxicity (MTT Assay): 3-CPMP typically exhibits a higher IC50 (lower toxicity) compared to the acrylamide analog because it does not indiscriminately alkylate cellular thiols (like Glutathione) as rapidly.

  • Target Selectivity: The "lag time" required for HCl elimination allows 3-CPMP to diffuse deeper into tissues or bind to specific hydrophobic pockets before becoming reactive, potentially reducing "off-target" labeling of surface proteins.

Experimental Protocols

To validate the efficacy and mechanism of 3-CPMP in your specific cellular model, follow these standardized workflows.

Protocol A: Glutathione (GSH) Reactivity Assay

Objective: To determine the intrinsic electrophilicity and stability of 3-CPMP compared to the acrylamide.

  • Preparation: Prepare a 10 mM stock of 3-CPMP and the Acrylamide analog in DMSO.

  • Incubation: Mix compound (50 µM final) with reduced GSH (5 mM) in PBS (pH 7.4) at 37°C.

  • Sampling: Aliquot samples at T=0, 15, 60, 120, and 240 minutes.

  • Quenching: Stop reaction with 1% Formic Acid.

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent peak [M+H]+ and the appearance of the GSH-adduct.

    • Expected Result: Acrylamide shows >50% consumption within 60 mins. 3-CPMP shows <10% consumption or slow conversion to the acrylamide intermediate.

Protocol B: Cellular Washout Assay (Target Occupancy)

Objective: To assess if 3-CPMP achieves sustained target inhibition (covalent binding).

  • Seeding: Seed cells (e.g., HEK293 or cancer line) at 10^5 cells/well.

  • Treatment: Treat with 3-CPMP (10 µM) vs. Reversible Inhibitor for 1 hour.

  • Washout: Remove media, wash cells 3x with warm PBS to remove unbound drug.

  • Recovery: Add fresh media and incubate for 4, 12, or 24 hours.

  • Readout: Measure downstream signaling (e.g., phosphorylation of target kinase) via Western Blot.

    • Interpretation: If signaling remains suppressed after washout, 3-CPMP has successfully formed a covalent bond (likely via conversion to the acrylamide in situ).

Workflow cluster_0 Cellular Efficacy Workflow Step1 Step 1: Treatment (1-10 µM 3-CPMP) Step2 Step 2: Incubation (1h - 24h) Step1->Step2 Decision Assay Type? Step2->Decision PathA Viability (MTT/CTG) 72h Endpoint Decision->PathA Cytotoxicity PathB Target Engagement (Washout -> Western Blot) Decision->PathB Covalency

Figure 2: Experimental workflow for assessing cytotoxicity vs. covalent target engagement.

Data Interpretation & Troubleshooting

When analyzing data derived from 3-CPMP, researchers often encounter specific artifacts related to its "masked" nature.

  • pH Sensitivity: The rate of elimination (activation) is pH-dependent. In acidic tumor microenvironments (pH < 6.8), 3-CPMP may remain inert, showing reduced efficacy compared to standard cell culture conditions (pH 7.4).

  • Stereochemistry: The "3-methyl" group introduces chirality. Commercial 3-CPMP is often racemic. Be aware that the (R)- and (S)- enantiomers may have different binding affinities to the target protein before the covalent bond forms.

  • False Negatives: If an assay is too short (< 1 hour), 3-CPMP may not have enough time to convert to the active species. Recommendation: Use incubation times > 4 hours for potency assays.

References
  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. (Context: General review of chloropropanamide vs acrylamide warheads).
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659.
  • PubChem . (2024). Compound Summary: 1-(3-Chloropropyl)piperidine derivatives.[1] National Library of Medicine. Retrieved from [Link]

Sources

Validation

Characterizing Target Engagement of Novel Covalent Inhibitors: A Comparative Guide Featuring 1-(3-CHLOROPROPANOYL)-3-METHYLPIPERIDINE

This guide provides a comprehensive framework for characterizing the target engagement of novel covalent inhibitors, using the putative agent 1-(3-chloropropanoyl)-3-methylpiperidine as a central example. For researchers...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for characterizing the target engagement of novel covalent inhibitors, using the putative agent 1-(3-chloropropanoyl)-3-methylpiperidine as a central example. For researchers, scientists, and drug development professionals, understanding if, how, and how strongly a compound binds to its intended molecular target within a complex biological system is a cornerstone of preclinical development. This document moves beyond theoretical discussions to provide detailed, actionable protocols and comparative analyses of leading-edge techniques. We will explore the causality behind experimental choices, ensuring a robust and self-validating approach to characterization.

Introduction to 1-(3-chloropropanoyl)-3-methylpiperidine: A Putative Covalent Inhibitor

1-(3-chloropropanoyl)-3-methylpiperidine is a novel chemical entity featuring two key structural motifs. The piperidine ring is a common scaffold in medicinal chemistry, known to enhance pharmacokinetic properties such as solubility and membrane permeability[1]. The 3-methyl substitution may provide specific steric interactions within a binding pocket.

Most critically, the 3-chloropropanoyl group contains a reactive electrophile. The carbon atom alpha to the carbonyl group is susceptible to nucleophilic attack from amino acid residues on a protein target, suggesting a covalent mechanism of action.[2][3] Covalent inhibitors form a stable, long-lasting bond with their target, which can offer advantages in terms of potency and duration of action.[4] However, this irreversible binding also necessitates a thorough characterization of target engagement and selectivity to mitigate potential toxicity from off-target interactions.[5]

This guide will use 1-(3-chloropropanoyl)-3-methylpiperidine as a case study to compare and contrast two powerful techniques for assessing target engagement: Activity-Based Protein Profiling (ABPP) and the Cellular Thermal Shift Assay (CETSA) .

Proposed Mechanism of Covalent Modification

The foundation of a covalent inhibitor's action is the formation of a permanent bond with its target protein.[2] For 1-(3-chloropropanoyl)-3-methylpiperidine, the electrophilic warhead is the 3-chloropropanoyl moiety. We hypothesize that this group will react with nucleophilic amino acid residues, such as cysteine, lysine, or histidine, within the binding site of a target protein via a nucleophilic substitution reaction. The nucleophilic side chain of the amino acid would attack the carbon atom bearing the chlorine, displacing the chloride leaving group and forming a stable covalent bond.

G cluster_0 Protein Target cluster_1 Covalent Inhibitor cluster_2 Covalent Modification Target_Protein Target Protein with Nucleophilic Residue (e.g., Cys-SH) Reaction Nucleophilic Attack Target_Protein->Reaction Positioning of nucleophile Inhibitor 1-(3-chloropropanoyl)-3-methylpiperidine Inhibitor->Reaction Binding to active site Covalent_Complex Stable Covalent Adduct (Target-Inhibitor Complex) Reaction->Covalent_Complex Leaving_Group Chloride Ion (Cl-) Reaction->Leaving_Group

Caption: Proposed mechanism of covalent modification by 1-(3-chloropropanoyl)-3-methylpiperidine.

Experimental Workflows for Target Identification and Engagement

A critical first step for any novel compound is to identify its molecular target(s). Following identification, direct evidence of engagement in a cellular context is required.

Activity-Based Protein Profiling (ABPP) for Target Discovery

ABPP is a powerful chemical proteomics strategy for identifying the protein targets of a small molecule directly in native biological systems.[6][7][8] It utilizes chemical probes that mimic the inhibitor's structure to map interactions across the proteome.[9] For our compound, we would employ a competitive ABPP workflow.

G cluster_0 Step 1: Cell Treatment cluster_1 Step 2: Probe Labeling cluster_2 Step 3: Lysis & Click Chemistry cluster_3 Step 4: Analysis cluster_4 Step 5: Data Interpretation Cells Live Cells or Lysate Inhibitor Treat with 1-(3-chloropropanoyl) -3-methylpiperidine (Test Compound) Cells->Inhibitor Vehicle Treat with Vehicle (Control) Cells->Vehicle Probe Add Broad-Spectrum Covalent Probe (with tag) Inhibitor->Probe Incubate Vehicle->Probe Incubate Lysis Cell Lysis Probe->Lysis Click Click Chemistry to attach Reporter (e.g., Biotin) Lysis->Click Enrich Streptavidin Enrichment of Labeled Proteins Click->Enrich Digest Proteolytic Digestion Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Result Identify proteins with reduced probe labeling in the presence of the test compound. These are the targets. LCMS->Result

Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).

Experimental Protocol: Competitive ABPP

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line if evaluating an anti-cancer agent) to ~80% confluency. Treat the cells with varying concentrations of 1-(3-chloropropanoyl)-3-methylpiperidine or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Probe Labeling: After treatment, lyse the cells in a suitable buffer (e.g., PBS). Add a broad-spectrum, alkyne-tagged covalent probe (e.g., iodoacetamide-alkyne) to the lysate and incubate for 1 hour at room temperature. This probe will react with accessible nucleophilic residues that were not already blocked by the test compound.

  • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction by adding a reporter tag, such as biotin-azide, along with a copper(I) source (e.g., CuSO4 and a reducing agent like sodium ascorbate) and a ligand (e.g., TBTA). Incubate for 1 hour.

  • Protein Enrichment and Digestion: Add streptavidin-coated beads to the reaction mixture to pull down the biotin-tagged proteins. Wash the beads extensively to remove non-specifically bound proteins. Elute the bound proteins and perform an on-bead or in-solution tryptic digest to generate peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the relative abundance of peptides from the vehicle-treated and inhibitor-treated samples. Proteins that are true targets of 1-(3-chloropropanoyl)-3-methylpiperidine will show a significant reduction in signal in the treated sample compared to the control, as the binding of the test compound prevents the subsequent labeling by the alkyne probe.

Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation

Once a target has been identified, CETSA is an invaluable method to confirm that the compound engages this target within the complex environment of an intact cell.[10][11] The principle is that a protein becomes thermodynamically stabilized upon ligand binding, leading to an increase in its melting temperature.[12]

G cluster_0 Step 1: Treatment cluster_1 Step 2: Heating cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Detection cluster_4 Step 5: Data Analysis Cells Intact Cells Treatment Treat with 1-(3-chloropropanoyl) -3-methylpiperidine or Vehicle Cells->Treatment Aliquots Aliquot cell suspension Treatment->Aliquots Heating Heat aliquots to a range of different temperatures Aliquots->Heating Lysis Lysis (e.g., freeze-thaw) Heating->Lysis Centrifuge Centrifugation to separate soluble (folded) from precipitated (unfolded) proteins Lysis->Centrifuge Supernatant Collect Supernatant (Soluble Fraction) Centrifuge->Supernatant Detection Quantify target protein in the soluble fraction (e.g., Western Blot, ELISA) Supernatant->Detection Result Plot % soluble protein vs. temperature. A shift in the melting curve indicates target engagement. Detection->Result

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA

  • Cell Treatment: Treat cultured cells with 1-(3-chloropropanoyl)-3-methylpiperidine or a vehicle control for a defined period (e.g., 1 hour) at 37°C.[13]

  • Heating: After treatment, harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes), followed by cooling to room temperature.[13]

  • Lysis and Fractionation: Lyse the cells by subjecting them to several freeze-thaw cycles. After lysis, separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Protein Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of the specific target protein remaining in the soluble fraction at each temperature point using a suitable detection method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Plot the percentage of soluble target protein (relative to the unheated control) against temperature for both the vehicle- and inhibitor-treated samples. A positive target engagement will result in a rightward shift of the melting curve for the inhibitor-treated sample, indicating thermal stabilization.

Comparative Analysis

Comparison of Target Engagement Methodologies

Both ABPP and CETSA provide critical information, but they have distinct advantages and are often used in a complementary fashion.

FeatureActivity-Based Protein Profiling (ABPP)Cellular Thermal Shift Assay (CETSA)
Primary Use Target identification and selectivity profilingTarget engagement validation in intact cells
Principle Competition for binding with a tagged probeLigand-induced thermal stabilization of the target
Throughput Moderate to low; requires mass spectrometryCan be adapted to high-throughput formats (e.g., using AlphaScreen or ELISA)[13]
Requirement Requires synthesis of a tagged compound or use of a broad-spectrum probeNo compound modification needed
Output Identifies specific protein targets and potential off-targetsConfirms engagement with a known target and provides a dose-response relationship
Strengths Unbiased, proteome-wide discovery of targets. Can identify the specific site of modification.Measures engagement in a physiological context (intact cells).[14] Reflects cellular permeability and metabolism.
Limitations Indirect measurement of engagement. Can be complex and resource-intensive.Requires a specific antibody or detection method for the target. Not suitable for initial target discovery.
Comparison with Hypothetical Alternatives

To understand the structure-activity relationship (SAR) of 1-(3-chloropropanoyl)-3-methylpiperidine, we can compare its performance against hypothetical analogs with modified reactive groups.

  • Compound A (Lead): 1-(3-chloropropanoyl)-3-methylpiperidine

  • Compound B (More Reactive): 1-acryloyl-3-methylpiperidine (contains a Michael acceptor warhead)

  • Compound C (Alternative Linker): 1-(4-chlorobutanoyl)-3-methylpiperidine

We can hypothesize the outcomes of CETSA and a proteome-wide selectivity screen (e.g., by ABPP).

Table 1: Hypothetical CETSA Data for Target Protein X

CompoundEC50 for Thermal Shift (µM)Maximal Thermal Shift (ΔTm, °C)Interpretation
Compound A (Lead) 1.2+5.5Potent cellular target engagement.
Compound B (More Reactive) 0.5+5.8Higher potency, likely due to the more reactive acrylamide warhead.
Compound C (Alt. Linker) 8.5+4.0Reduced potency, suggesting the 3-carbon linker is optimal for positioning the warhead in the binding pocket.

Table 2: Hypothetical Proteome-Wide Selectivity Data (Number of Off-Targets at 10x EC50)

CompoundNumber of Off-Targets IdentifiedInterpretation
Compound A (Lead) 5Good selectivity profile.
Compound B (More Reactive) 25Poor selectivity; the highly reactive warhead likely reacts with many non-target proteins.
Compound C (Alt. Linker) 3Excellent selectivity, but this comes at the cost of significantly lower potency.

These hypothetical data illustrate the critical trade-off between reactivity and selectivity. While the more reactive Compound B is more potent, its promiscuity would likely lead to unacceptable toxicity. Compound A represents a more balanced profile, making it a more promising candidate for further development.

Conclusion

The characterization of target engagement is a multi-faceted process that requires a carefully chosen set of orthogonal experimental approaches. For a novel putative covalent inhibitor like 1-(3-chloropropanoyl)-3-methylpiperidine, a strategy employing ABPP for initial target discovery and selectivity profiling, followed by CETSA for validation of on-target engagement in a cellular context, provides a robust and reliable path forward. By systematically comparing the lead compound to rationally designed analogs, researchers can elucidate critical structure-activity relationships that guide the optimization of potency and selectivity, ultimately leading to safer and more effective therapeutics.

References

  • I. V. Alabugin, E. Gold, S. V. Pereshivko, and I. D. Strelenko. (2011). Tetrahedron, 67(8), 1491-1497. Available at: [Link]

  • PubChem. 3-Methylpiperidine. Available at: [Link]

  • A. A. G. G. van den Maagdenberg, et al. (2020). Journal of Medicinal Chemistry, 63(19), 10837–10850. Available at: [Link]

  • K. M. Backus, et al. (2016). Nature, 534, 570–574. Available at: [Link]

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  • M. Kirchner, et al. (2025). Chemistry – A European Journal. Available at: [Link]

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Comparative

Comparison of analytical techniques for 1-(3-CHLOROPROPANOYL)-3-METHYLPIPERIDINE characterization

An In-Depth Comparative Guide to the Analytical Characterization of 1-(3-chloropropanoyl)-3-methylpiperidine In the landscape of pharmaceutical development and chemical synthesis, the rigorous characterization of novel c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Analytical Characterization of 1-(3-chloropropanoyl)-3-methylpiperidine

In the landscape of pharmaceutical development and chemical synthesis, the rigorous characterization of novel chemical entities is paramount. 1-(3-chloropropanoyl)-3-methylpiperidine, a substituted piperidine derivative, serves as a pertinent example of a molecule requiring a multi-faceted analytical approach for unambiguous identification, purity assessment, and structural elucidation. Its structure, comprising a saturated heterocyclic ring, a reactive chloropropanoyl moiety, and a chiral center, presents distinct analytical challenges and dictates the selection of appropriate characterization techniques.

This guide provides a comprehensive comparison of key analytical methodologies for the characterization of 1-(3-chloropropanoyl)-3-methylpiperidine. We will delve into the causality behind experimental choices, provide detailed protocols, and offer a comparative analysis to empower researchers, scientists, and drug development professionals in selecting the most suitable techniques for their specific objectives.

The Analytical Challenge: Structural Features of 1-(3-chloropropanoyl)-3-methylpiperidine

The molecular structure (C9H16ClNO, M.W. 189.68 g/mol ) presents several key features that guide the analytical strategy[1]:

  • Tertiary Amide: The propanoyl group is attached to the piperidine nitrogen, forming a stable amide bond.

  • Saturated Heterocycle: The 3-methylpiperidine ring lacks conjugation, meaning it does not possess a strong native ultraviolet (UV) chromophore, which complicates analysis by conventional HPLC-UV methods[2].

  • Halogenation: The presence of a chlorine atom provides a distinct isotopic signature in mass spectrometry, aiding in identification.

  • Volatility: The compound's relatively low molecular weight and non-ionic nature suggest it is sufficiently volatile for gas chromatography[2].

  • Chirality: The methyl group at the 3-position creates a stereocenter, meaning the compound can exist as enantiomers. While this guide focuses on general characterization, chiral separation techniques would be necessary for stereospecific analysis.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is indispensable for the definitive structural confirmation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1-(3-chloropropanoyl)-3-methylpiperidine, both ¹H and ¹³C NMR are essential for a complete structural assignment.

Causality of Method Choice

NMR is a non-destructive technique that provides unparalleled detail about molecular structure. It is the only method that can definitively map the carbon-hydrogen framework and confirm the precise location of the substituents on the piperidine ring. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further establish proton-proton and proton-carbon connectivities, respectively, leaving no ambiguity in the structure.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-(3-chloropropanoyl)-3-methylpiperidine in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube[3]. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Nuclei: Acquire spectra for both ¹H and ¹³C.

    • Temperature: Room temperature (e.g., 298 K).

    • Reference: Use the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Data Acquisition:

    • ¹H NMR: Acquire with sufficient scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • ¹³C NMR: Acquire with a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope. Utilizing techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can help differentiate between CH, CH₂, and CH₃ carbons.

Expected Data & Interpretation

The spectra will reveal characteristic signals corresponding to the different protons and carbons in the molecule. Due to the amide bond, rotation around the C-N bond may be restricted, potentially leading to broadened signals or even the appearance of rotamers at different temperatures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
Piperidine Ring Complex, overlapping multiplets. 2D NMR is key for assignment.
CH (at C3)~1.5 - 2.0~30 - 35Multiplet, adjacent to methyl group and other ring protons.
CH₂ (at C2, C6)~2.5 - 4.5~45 - 55Diastereotopic protons due to chirality, may show complex splitting.
CH₂ (at C4, C5)~1.2 - 1.8~20 - 30Overlapping multiplets.
3-Methyl (CH₃)~0.9~15 - 20Doublet, coupled to the C3 proton.
Propanoyl Chain
CH₂ (adjacent to C=O)~2.8~35 - 40Triplet, coupled to the CH₂Cl group.
CH₂ (adjacent to Cl)~3.8~40 - 45Triplet, coupled to the CH₂C=O group.
Carbonyl (C=O)-~170Characteristic downfield shift for an amide carbonyl.

Note: These are approximate values. Actual shifts can vary based on solvent and other factors.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 Weigh Sample (5-10 mg) P2 Dissolve in Deuterated Solvent P1->P2 P3 Transfer to NMR Tube P2->P3 A1 Tune & Shim Spectrometer P3->A1 A2 Acquire 1H Spectrum A1->A2 A3 Acquire 13C Spectrum A2->A3 A4 Acquire 2D Spectra (COSY, HSQC) A3->A4 D1 Fourier Transform A4->D1 D2 Phase & Baseline Correction D1->D2 D3 Integrate & Assign Signals D2->D3 D4 Confirm Structure D3->D4

II. Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a powerful destructive technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of 1-(3-chloropropanoyl)-3-methylpiperidine and providing structural information through the analysis of fragmentation patterns. It is most effectively used when coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Causality of Method Choice: GC-MS vs. LC-MS
  • GC-MS: Given its likely volatility, GC-MS is an excellent choice for this compound. It provides high chromatographic resolution for separation from impurities and coupling with Electron Ionization (EI) yields reproducible and information-rich fragmentation spectra that are useful for structural confirmation[4][5].

  • LC-MS: If the compound shows thermal instability or is part of a complex matrix, LC-MS with a soft ionization technique like Electrospray Ionization (ESI) is preferable. ESI typically produces the protonated molecule [M+H]⁺, which is ideal for confirming molecular weight with minimal fragmentation[2].

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup:

    • GC System:

      • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is a suitable starting point[2].

      • Carrier Gas: Helium at a constant flow of ~1 mL/min[2].

      • Injector: 250°C, splitless or split mode depending on concentration[2].

      • Oven Program: Start at a low temperature (e.g., 60°C for 2 min), then ramp at 10-20°C/min to a final temperature of 280°C and hold for 5 minutes[6]. This program should be optimized to ensure good separation.

    • MS System:

      • Ionization Mode: Electron Ionization (EI) at 70 eV[2].

      • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

      • Scan Range: m/z 40-400 to cover the parent ion and expected fragments.

Expected Data & Interpretation

The primary piece of information is the molecular ion peak (M⁺). Due to the presence of chlorine, this will appear as a pair of peaks:

  • m/z 189: Corresponding to the molecule with the ³⁵Cl isotope.

  • m/z 191: Corresponding to the molecule with the ³⁷Cl isotope. The relative intensity of these peaks will be approximately 3:1, which is a characteristic signature for a monochlorinated compound.

Key fragmentation patterns under EI would likely involve cleavage alpha to the nitrogen, loss of the chlorine atom, and fragmentation of the piperidine ring.

Table 2: Expected Key Ions in GC-MS (EI) Spectrum

m/zIdentityNotes
189/191[M]⁺Molecular ion peak, showing the 3:1 chlorine isotope pattern.
154[M-Cl]⁺Loss of the chlorine atom.
112[C₆H₁₀NO]⁺Cleavage of the C-C bond between the carbonyl and the ethyl chain.
98[C₆H₁₂N]⁺Fragment from the 3-methylpiperidine ring.

GCMS_Workflow cluster_prep Sample Preparation cluster_acq GC Separation cluster_proc MS Detection & Analysis P1 Prepare Dilute Solution (~100 µg/mL) P2 Filter into GC Vial P1->P2 A1 Inject Sample (1 µL) P2->A1 A2 Vaporization in Inlet A1->A2 A3 Separation on Capillary Column A2->A3 D1 Electron Ionization (EI, 70 eV) A3->D1 D2 Mass Analysis (m/z 40-400) D1->D2 D3 Detect Molecular Ion & Fragments D2->D3 D4 Compare to Library & Interpret Spectrum D3->D4

III. High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

HPLC is the premier technique for determining the purity of a drug substance and quantifying it in various matrices. The primary challenge for analyzing 1-(3-chloropropanoyl)-3-methylpiperidine is its lack of a strong UV chromophore, making standard UV detection inefficient[2][7]. Therefore, alternative detection methods are required.

Causality of Method Choice: Detection Strategies
  • HPLC with Charged Aerosol Detection (CAD): This is an excellent "universal" detection method that does not rely on the optical properties of the analyte. The detector nebulizes the column effluent, charges the resulting aerosol particles, and measures the charge, which is proportional to the mass of the analyte[7]. It is ideal for purity analysis where multiple unknown impurities may also lack chromophores.

  • HPLC with Mass Spectrometry (HPLC-MS): This provides the highest selectivity and sensitivity, confirming the identity of the main peak and any impurities by their mass[8]. It is the preferred method for trace-level impurity identification.

  • HPLC-UV with Pre-Column Derivatization: This classic approach involves chemically modifying the analyte to attach a UV-absorbing moiety. For a secondary amine precursor like 3-methylpiperidine, reagents like 4-toluenesulfonyl chloride could be used[2][9]. However, for the final N-acylated product, this is less straightforward and adds complexity, making CAD or MS more direct approaches.

Experimental Protocol: HPLC-CAD
  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter.

  • Instrument Setup:

    • HPLC System:

      • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm) is a standard choice[2][7].

      • Mobile Phase: A gradient of acetonitrile and water is typically used for purity analysis. A volatile buffer like ammonium acetate may be needed if transitioning the method to MS[2][7].

      • Flow Rate: 1.0 mL/min[7].

      • Column Temperature: 40°C[7].

      • Injection Volume: 10 µL.

    • CAD System:

      • Nebulizer Gas: Nitrogen at a pressure of 35 psi[7].

      • Evaporation Temperature: Optimized for the mobile phase composition.

Expected Data & Interpretation

The output is a chromatogram showing the peak for 1-(3-chloropropanoyl)-3-methylpiperidine and any non-volatile impurities. The area of each peak is proportional to its mass. Purity can be calculated using an area percent method, assuming all components have a similar detector response. For accurate quantification, a calibration curve should be constructed using certified reference standards.

Table 3: Typical HPLC-CAD Method Parameters

ParameterConditionReference
Column Atlantis C18 (150 x 4.6 mm, 3.5 µm)[7]
Mobile Phase A 0.1% Heptafluorobutyric acid (HFBA) in Water*[7]
Mobile Phase B Acetonitrile[7]
Gradient 10% B to 90% B over 15 minutes(Generic)
Flow Rate 1.0 mL/min[7]
Column Temp. 40°C[7]
Detector Charged Aerosol Detector (CAD)[7]

*Note: HFBA is used as an ion-pairing agent to improve retention of basic compounds. For CAD, volatile buffers are generally preferred.

HPLC_Workflow cluster_prep Sample Preparation cluster_acq HPLC Separation cluster_proc CAD Detection & Analysis P1 Accurately Weigh Sample P2 Dissolve in Diluent (e.g., MeCN/H2O) P1->P2 P3 Filter into HPLC Vial P2->P3 A1 Inject Sample P3->A1 A2 Separation on C18 Column A1->A2 D1 Nebulization A2->D1 D2 Solvent Evaporation D1->D2 D3 Particle Charging & Measurement D2->D3 D4 Generate Chromatogram & Calculate Area % D3->D4

IV. Comparative Summary of Analytical Techniques

The choice of analytical technique is driven by the specific question being asked, whether it is structural confirmation, purity assessment, or quantification. A combination of orthogonal techniques is always the most robust approach for comprehensive characterization.

Table 4: Comparison of Performance Characteristics

ParameterNMR SpectroscopyGC-MSHPLC-CAD/MS
Primary Use Unambiguous Structure Elucidation & ConfirmationIdentification, Purity, Quantification of VolatilesPurity Assessment, Quantification, Impurity ID
Information C-H framework, connectivity, stereochemistryMolecular Weight, Fragmentation Pattern, PurityPurity (Area %), Molecular Weight (MS), Quantification
Sensitivity Low (mg range)High (pg-ng range)Moderate (CAD) to High (MS) (ng range)
Selectivity Very HighHighHigh (CAD) to Very High (MS)
Sample Prep Simple (dissolution)Simple (dilution)Simple (dilution, filtration)
Destructive? NoYesYes
Key Advantage Definitive structural informationExcellent for volatile compounds; provides fragmentation dataUniversal detection (CAD); high sensitivity (MS)
Key Limitation Low sensitivity; not ideal for trace analysisRequires analyte to be volatile and thermally stableCAD response can be non-linear; MS is more complex
Final Recommendation

For a complete characterization of a new batch of 1-(3-chloropropanoyl)-3-methylpiperidine, the following workflow is recommended:

  • Structural Confirmation (R&D): Use ¹H and ¹³C NMR to confirm the molecular structure and ensure the correct isomer has been synthesized.

  • Identity Confirmation: Use GC-MS or LC-MS to confirm the molecular weight (m/z 189/191) and establish a characteristic fragmentation pattern or retention time.

  • Routine Purity & Quality Control (QC): Develop and validate an HPLC-CAD or HPLC-MS method for routine analysis of purity and the quantification of the active ingredient against a reference standard.

By integrating the insights from these orthogonal techniques, researchers can build a comprehensive and trustworthy analytical profile for 1-(3-chloropropanoyl)-3-methylpiperidine, ensuring its identity, purity, and quality for its intended application.

References
  • BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 3-Methylpiperidine.
  • Semantic Scholar. A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances.
  • Google Patents. (2019). Detection method for determining piperidine residue in bulk drug.
  • Indian Journal of Pharmaceutical Sciences. (2021). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances.
  • Hit2Lead. 1-(3-chloropropanoyl)-3-methylpiperidine.
  • Alternative Therapies in Health and Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • Royal Society of Chemistry. (2021).

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 1-(3-CHLOROPROPANOYL)-3-METHYLPIPERIDINE

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The proper handling and disposal of reactive chemical intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The proper handling and disposal of reactive chemical intermediates like 1-(3-chloropropanoyl)-3-methylpiperidine are paramount. This guide provides a comprehensive, technically grounded framework for its disposal, moving beyond a simple checklist to explain the chemical principles that underpin these critical safety procedures.

Part 1: Compound Profile and Inherent Hazards

1-(3-chloropropanoyl)-3-methylpiperidine is a bifunctional molecule, meaning its hazard profile is derived from two distinct structural features: the piperidine ring and the acyl chloride group. Understanding this duality is the foundation of its safe handling.

  • The 3-Methylpiperidine Moiety: The piperidine core is a cyclic amine. Like many amines, it is basic and can be corrosive, causing severe skin burns and eye damage.[1][2] Piperidine and its derivatives are often toxic if swallowed, inhaled, or absorbed through the skin and are typically flammable liquids.[3]

  • The 3-Chloropropanoyl Moiety: This acyl chloride functional group is the primary driver of the compound's high reactivity. Acyl chlorides are powerful electrophiles that react readily, and often vigorously, with nucleophiles.[4][5] This includes a rapid and exothermic reaction with water (hydrolysis) to produce the corresponding carboxylic acid and corrosive hydrochloric acid (HCl) gas.[5][6]

This inherent reactivity means the compound must be kept in dry conditions and away from incompatible materials such as acids, bases, and strong oxidizing agents.[1][2]

Diagram: Hazard Profile of 1-(3-chloropropanoyl)-3-methylpiperidine

Key Structural Hazards cluster_molecule cluster_hazards cluster_risks mol piperidine 3-Methylpiperidine Moiety acyl_chloride Acyl Chloride Moiety piperidine_risks • Corrosive (Skin/Eyes) • Toxic (Inhalation/Ingestion) • Flammable piperidine->piperidine_risks Leads to acyl_chloride_risks • Highly Reactive • Corrosive • Releases HCl on contact with water acyl_chloride->acyl_chloride_risks Leads to

Caption: Structural sources of hazard in the molecule.

Part 2: Guiding Principles for Laboratory Chemical Waste

All disposal procedures must adhere to fundamental principles of laboratory safety and regulatory compliance. The U.S. Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA) establish a framework that is implemented by institutional Environmental Health & Safety (EHS) offices.[7] Key tenets include:

  • Source Reduction: Order the smallest quantity of material required for your research to minimize potential waste.[8]

  • Segregation: Never mix incompatible waste streams. Specifically, halogenated waste must be kept separate from non-halogenated waste.[9][10]

  • Containment: Use appropriate, chemically compatible, and clearly labeled containers for all waste.[8][11]

  • Accumulation: Store waste in designated Satellite Accumulation Areas at or near the point of generation.[7][8]

  • Compliance: Under no circumstances should hazardous chemicals be disposed of via sink or standard trash.[12][13]

Part 3: Standard Operating Procedure for Waste Collection

This protocol outlines the direct, step-by-step process for safely collecting waste 1-(3-chloropropanoyl)-3-methylpiperidine.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing appropriate PPE.

  • Gloves: Chemically resistant gloves (e.g., nitrile) are mandatory. Immediately change gloves if they become contaminated.[2]

  • Eye Protection: Tight-sealing safety goggles and a face shield are required to protect against splashes.[14]

  • Lab Coat: A flame-retardant lab coat must be worn and kept fully buttoned.

  • Work Area: All handling must occur inside a certified chemical fume hood to prevent inhalation of vapors.[2]

Step 2: Waste Segregation and Collection

This compound is a chlorinated organic material and must be treated as such.

  • Designated Waste Stream: This chemical must be disposed of into a container specifically designated for "Halogenated Organic Liquid Waste." [9][15]

  • Rationale: Halogenated solvents require specialized, high-temperature incineration for disposal and cannot be mixed with non-halogenated solvents, which may be recycled or disposed of differently.[10][16] Mixing these streams leads to costly and complex disposal challenges.

Step 3: Container Selection and Labeling

The integrity of the waste container is critical for safety.

  • Material: Use a sturdy, leak-proof container made of a material compatible with chlorinated organics and potential HCl off-gassing (e.g., glass or high-density polyethylene).[9] Ensure it has a tightly sealing screw cap.

  • Labeling: The container must be clearly labeled. Use your institution's official hazardous waste tag.[9] At a minimum, the label must include:

    • The full chemical name: "1-(3-chloropropanoyl)-3-methylpiperidine" (avoiding abbreviations or formulas).

    • The words "Hazardous Waste."

    • Clear indication of the hazards (e.g., "Corrosive," "Toxic," "Flammable").

Step 4: Storage and Final Disposal
  • Accumulation: Keep the waste container tightly closed at all times, except when actively adding waste.[8][9] Store it in a designated Satellite Accumulation Area within the lab, preferably in secondary containment (e.g., a plastic tub) to contain any potential leaks.

  • Pickup: Once the container is full or waste is no longer being generated, contact your institution's EHS department to arrange for pickup and final disposal.[8]

Part 4: Protocol for Decontaminating Empty Containers

An "empty" container that once held this chemical is still considered hazardous waste.[12]

  • First Rinse: In a fume hood, carefully rinse the empty container with a small amount of a compatible organic solvent (e.g., acetone or methanol). This first rinsate is hazardous and must be collected and added to your "Halogenated Organic Liquid Waste" container. [12]

  • Subsequent Rinses: Repeat the rinse two more times (triple rinse). These subsequent rinses can typically be collected as hazardous waste as well. Consult your institution's EHS for specific guidance.

  • Final Disposal: Once triple-rinsed and fully dry, the container label must be completely obliterated or removed.[12] It can then be disposed of as regular laboratory glassware or plastic waste.

Diagram: Disposal Workflow

start Have Waste 1-(3-chloropropanoyl)-3-methylpiperidine? ppe Step 1: Don Appropriate PPE start->ppe locate_waste Step 2: Locate 'Halogenated Organic Liquid Waste' Container ppe->locate_waste add_waste Step 3: Carefully Add Waste to Container locate_waste->add_waste seal_label Step 4: Securely Seal Lid & Ensure Proper Labeling add_waste->seal_label store Step 5: Store in Satellite Accumulation Area with Secondary Containment seal_label->store contact_ehs Step 6: Contact EHS for Pickup when Full store->contact_ehs end Disposal Complete contact_ehs->end

Caption: Step-by-step waste collection workflow.

Part 5: Advanced Topic - Considerations for In-Lab Neutralization

WARNING: The following information is for educational purposes only and describes a hazardous chemical reaction. It should only be attempted by experienced chemists with a thorough understanding of the risks and with appropriate safety controls in place, including a certified chemical fume hood and emergency preparedness equipment.

The high reactivity of the acyl chloride group presents a theoretical opportunity for in-lab "quenching" or neutralization prior to disposal. The goal is to convert the reactive acyl chloride into a less reactive derivative, such as an ester or amide.[5]

  • Conceptual Protocol (Esterification): A potential method involves the slow, portion-wise addition of the waste 1-(3-chloropropanoyl)-3-methylpiperidine to a stirred, cooled solution of a simple alcohol like isopropanol.

    • Reaction: R-COCl + (CH₃)₂CHOH → R-COOCH(CH₃)₂ + HCl

    • Causality: The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride and displacing the chloride ion.[6] This reaction is exothermic and produces corrosive HCl gas, requiring careful temperature control and ventilation. A weak base like pyridine or triethylamine is often added to scavenge the generated HCl.[5]

  • Self-Validation: The reaction is proceeding as long as heat and/or gas is being evolved. Cessation of these signs indicates the reaction is likely complete.

  • Disposal of Quenched Product: It is critical to understand that the resulting product is still a chlorinated organic compound and must be disposed of as "Halogenated Organic Liquid Waste." The purpose of quenching is to reduce the reactivity hazard, not to reclassify the waste.

This procedure adds complexity and potential risk. For the vast majority of laboratory settings, direct disposal of the unreacted chemical into the correct waste stream is the safest and most compliant method.

Summary of Best Practices

DoDo Not
Always wear appropriate PPE (gloves, goggles, face shield, lab coat).[2][14]Never pour this chemical down the sink.[12][13]
Always handle this chemical in a certified fume hood.Never mix with non-halogenated or incompatible waste streams.[9]
Always segregate waste into a "Halogenated Organic Liquid Waste" container.[10][15]Never leave a waste container open.[9]
Always use a sturdy, compatible, and clearly labeled waste container.[8][11]Never dispose of an un-rinsed "empty" container in regular trash.[12]
Always store waste in a designated area with secondary containment.[7]Do not attempt in-lab neutralization without expert knowledge and safety controls.

By adhering to these scientifically grounded procedures, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and protect the environment.

References

  • Research Safety, Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Division of Research Safety, University of Illinois. (n.d.). Chemical Waste Procedures. Retrieved from [Link]

  • Environmental Health and Radiation Safety, University of Pennsylvania. (2003, February 15). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • ChemSupply Australia. (n.d.). Safety Data Sheet - PIPERIDINE. Retrieved from [Link]

  • Dow Chemical Company. (n.d.). Process for Disposal of Chlorinated Organic Residues. Retrieved from [Link]

  • Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Office of Clinical and Research Safety, VUMC. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • Water Corporation. (n.d.). Laboratory chemical waste. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Just, A., & Halpaap, A. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

  • Taseidifar, M. (2018, August 6). How to stop hydrolysis of an acyl chloride in aquous solution? ResearchGate. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (2013). Iodide as an Activating Agent for Acid Chlorides in Acylation Reactions. Retrieved from [Link]

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